Product packaging for 5-Chloro-1H-indazole(Cat. No.:CAS No. 698-26-0)

5-Chloro-1H-indazole

Numéro de catalogue: B1266111
Numéro CAS: 698-26-0
Poids moléculaire: 152.58 g/mol
Clé InChI: FVNCILPDWNBPLK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Chloro-1H-indazole is a useful research compound. Its molecular formula is C7H5ClN2 and its molecular weight is 152.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClN2 B1266111 5-Chloro-1H-indazole CAS No. 698-26-0

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-chloro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNCILPDWNBPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70220091
Record name 1H-Indazole, 5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698-26-0
Record name 5-Chloro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=698-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole, 5-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indazole, 5-chloro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78434
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Indazole, 5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.740
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1H-indazole is a halogenated derivative of indazole, a bicyclic heterocyclic aromatic organic compound. It serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules.[1][2] An understanding of its physicochemical properties is paramount for its application in drug design, development, and formulation. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a conceptual framework of its potential biological interactions.

Core Physicochemical Properties

The physicochemical properties of this compound are critical determinants of its behavior in both chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug development.

Data Presentation

The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₇H₅ClN₂[1][2][3][4]
Molecular Weight 152.58 g/mol [1][3][5]
Appearance Pale yellow or white to off-white crystalline solid[1][2]
Melting Point Not definitively reported for the pure compound. A derivative, 3-(...)-5-chloro-1H-indazole, has a reported melting point of 138-141 °C.
Boiling Point Not experimentally determined.
Solubility Sparingly soluble in water.[1][2]
pKa (Predicted) 12.81 ± 0.40[1][2]
LogP (Computed) 2.8[5]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline the methodologies for key experiments.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a fundamental property for characterization and purity assessment.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[6][7]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or an automated instrument).[6]

  • Heating: The apparatus is heated slowly and steadily, at a rate of 1-2 °C per minute, to ensure uniform temperature distribution.[7]

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded. This range is the melting point of the compound.[6]

Workflow for Melting Point Determination

G Melting Point Determination Workflow cluster_prep Sample Preparation cluster_measurement Measurement prep1 Grind this compound to a fine powder prep2 Pack into a capillary tube prep1->prep2 meas1 Place in melting point apparatus prep2->meas1 Insert sample meas2 Heat slowly (1-2 °C/min) meas1->meas2 meas3 Observe and record melting range meas2->meas3

Caption: Workflow for determining the melting point of this compound.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Distillation Method

  • Apparatus Setup: A distillation apparatus is assembled with a round-bottom flask containing the liquid sample of this compound (if in liquid form) and boiling chips. A thermometer is positioned so that its bulb is just below the side arm of the distillation head.[8]

  • Heating: The flask is heated gently.[8]

  • Observation: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.[8]

Workflow for Boiling Point Determination

G Boiling Point Determination Workflow cluster_setup Apparatus Setup cluster_measurement Measurement setup1 Assemble distillation apparatus setup2 Add this compound and boiling chips setup1->setup2 setup3 Position thermometer correctly setup2->setup3 meas1 Heat the sample gently setup3->meas1 Begin heating meas2 Record temperature of steady distillation meas1->meas2

Caption: Workflow for determining the boiling point of this compound.

Determination of Partition Coefficient (LogP)

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is a crucial parameter for predicting the lipophilicity and membrane permeability of a drug molecule.[9][10]

Methodology: Shake-Flask Method

  • Solvent Saturation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[11]

  • Sample Preparation: A known amount of this compound is dissolved in the n-octanol phase.[9]

  • Partitioning: A measured volume of the n-octanol solution is mixed with a measured volume of the water phase in a flask. The flask is then shaken until equilibrium is reached.[9]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.[12]

  • Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[1][13]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[10]

Logical Relationship for LogP Calculation

G LogP Calculation Logic conc_oct Concentration in n-Octanol Phase partition_coeff Partition Coefficient (P) conc_oct->partition_coeff conc_aq Concentration in Aqueous Phase conc_aq->partition_coeff logp LogP partition_coeff->logp log10

Caption: Logical flow for the calculation of LogP.

Biological Activity and Signaling Pathways

Indazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][14] While the specific molecular targets of this compound are not extensively characterized, preliminary studies suggest its interaction with the serotonergic system. It has been reported to exhibit serotoninergic activity and potent cerebral effects in animal models.[15] Furthermore, it serves as a precursor for compounds with 5-HT3 receptor antagonist activity.[16]

The 5-HT3 receptor is a ligand-gated ion channel. Antagonism of this receptor is a well-established mechanism for the prevention of nausea and vomiting, particularly that induced by chemotherapy.[16]

Conceptual Signaling Pathway of a this compound-based 5-HT3 Antagonist

G Conceptual Serotonergic Pathway Interaction cluster_synapse Synaptic Cleft serotonin Serotonin (5-HT) receptor 5-HT3 Receptor serotonin->receptor Binds inhibition Inhibition receptor->inhibition antagonist This compound -based Antagonist antagonist->receptor Blocks downstream Downstream Signaling (e.g., Nausea Signal) inhibition->downstream Prevents

Caption: Conceptual diagram of a this compound derivative acting as a 5-HT3 receptor antagonist.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry. This guide has provided a summary of its key physicochemical properties and detailed experimental protocols for their determination. While further research is needed to fully elucidate its biological mechanism of action, its role as a scaffold for serotonergic agents highlights its therapeutic potential. The information presented herein serves as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics based on the indazole core.

References

An In-depth Technical Guide to 5-Chloro-1H-indazole (CAS: 698-26-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1H-indazole is a halogenated aromatic heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif is a key component in a variety of biologically active molecules, demonstrating a range of pharmacological properties including anti-inflammatory, antimicrobial, and anticancer activities. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its emerging role as a kinase inhibitor, with a focus on its interaction with the PI3K/Akt/mTOR signaling pathway.

Chemical and Physical Properties

This compound, with the CAS number 698-26-0, is a pale yellow solid.[1] It is sparingly soluble in water but serves as a versatile building block in organic synthesis, particularly for the development of pharmaceutical compounds.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 698-26-0[1][2]
Molecular Formula C₇H₅ClN₂[1][2][3][4]
Molecular Weight 152.58 g/mol [1][2][3][5]
Appearance White to off-white or pale yellow crystalline powder/solid[1]
IUPAC Name This compound[3]
Melting Point 109-112 °C[6]
pKa 12.81 ± 0.40 (Predicted)[1]
XLogP3-AA 2.8[3]
Topological Polar Surface Area 28.7 Ų[3]
InChI InChI=1S/C7H5ClN2/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10)[1][3]
Canonical SMILES C1=CC2=C(C=C1Cl)C=NN2[1][2][3]

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the cyclization of a substituted phenylhydrazine derivative. Below is a representative experimental protocol for its synthesis.

Experimental Protocol: Synthesis from 2-Chloro-4-nitroaniline

This protocol outlines a two-step synthesis starting from 2-chloro-4-nitroaniline, proceeding through a diazotization and reduction followed by cyclization.

Step 1: Synthesis of 4-Chloro-2-nitrophenylhydrazine

  • Diazotization: Dissolve 2-chloro-4-nitroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise to the cooled aniline solution, maintaining the temperature below 5°C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it to 0°C.

  • Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10°C.

  • After the addition is complete, continue stirring for 2-3 hours at room temperature.

  • Filter the resulting precipitate, wash with a small amount of cold water, and then with a saturated sodium bicarbonate solution to neutralize excess acid.

  • The crude 4-chloro-2-nitrophenylhydrazine is then washed with water and dried under vacuum.

Step 2: Cyclization to this compound

  • Reflux the crude 4-chloro-2-nitrophenylhydrazine in a suitable high-boiling solvent such as ethanol or acetic acid for several hours. The cyclization can be promoted by the addition of a base like sodium acetate.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield a crystalline solid.[7]

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis Workflow for this compound cluster_start Starting Material cluster_step1 Step 1: Diazotization & Reduction cluster_step2 Step 2: Cyclization & Purification cluster_product Final Product A 2-Chloro-4-nitroaniline B Diazotization (NaNO₂, HCl, 0-5°C) A->B 1. C Reduction (SnCl₂, HCl) B->C 2. D Intermediate: 4-Chloro-2-nitrophenylhydrazine C->D 3. E Cyclization (Reflux in Ethanol/Acetic Acid) D->E 4. F Purification (Recrystallization) E->F 5. G This compound F->G 6.

Caption: A simplified workflow for the synthesis of this compound.

Applications in Drug Discovery and Biological Activity

Indazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[8] this compound, in particular, serves as a crucial intermediate for the synthesis of compounds with potential therapeutic applications, including anti-cancer and anti-inflammatory agents.[1][9]

Role as a Kinase Inhibitor

A significant area of research for indazole derivatives is their activity as protein kinase inhibitors.[10][11] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this compound have been investigated as inhibitors of various kinases, with a particular focus on the PI3K/Akt/mTOR pathway.

A study on 5-arylamino-6-chloro-1H-indazole-4,7-diones, which are derivatives of this compound, demonstrated potent inhibitory activity against protein kinase B (Akt).[12] This suggests that the 5-chloroindazole scaffold is a promising starting point for the development of novel Akt inhibitors.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[13][14][15] Aberrant activation of this pathway is frequently observed in various human cancers, making it an attractive target for cancer therapy.[14]

Inhibitors targeting key components of this pathway, such as PI3K, Akt, and mTOR, have shown significant promise in preclinical and clinical studies.[14][16] The ability of this compound derivatives to inhibit Akt suggests their potential to modulate this critical cancer-related signaling pathway.

PI3K_Akt_mTOR_Pathway Inhibition of the PI3K/Akt/mTOR Pathway by Indazole Derivatives RTK Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Converts PDK1 PDK1 PIP3->PDK1 Activates Akt Akt (Protein Kinase B) PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Indazole This compound Derivatives Indazole->Akt Inhibits

Caption: Indazole derivatives inhibit the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols for Further Derivatization

This compound is a versatile starting material for the synthesis of a wide array of derivatives. Common reactions include N-alkylation, N-arylation, and Suzuki coupling to introduce substituents at various positions of the indazole ring.

Suzuki Coupling Reaction

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds. A general protocol for the Suzuki coupling of a bromo-indazole derivative (as an example) is provided below. This can be adapted for this compound, though chloro-derivatives are generally less reactive than their bromo- counterparts and may require more stringent reaction conditions or specific catalyst systems.

  • Reaction Setup: In a reaction vessel, combine the 5-bromo-1H-indazole derivative (1 equivalent), the desired boronic acid or boronic ester (1.5-2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

  • Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Reaction Conditions: Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to 80-120°C with stirring.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[10][17][18][19][20]

Safety and Handling

This compound is classified as harmful if swallowed (H302).[3][5] It may also cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in the development of new therapeutic agents. Its utility as a synthetic building block, combined with the demonstrated biological activity of its derivatives as kinase inhibitors, particularly within the PI3K/Akt/mTOR pathway, makes it a compound of high interest for researchers in medicinal chemistry and oncology. Further exploration of its structure-activity relationships and the development of efficient and scalable synthetic routes will continue to be important areas of research.

References

An In-depth Technical Guide to the Molecular Structure of 5-Chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 5-Chloro-1H-indazole. This compound is a significant building block in medicinal chemistry, exhibiting a range of biological activities.[1] This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Molecular Structure and Properties

This compound, with the chemical formula C₇H₅ClN₂, is a heterocyclic aromatic compound.[1][2] Its structure consists of a bicyclic system where a pyrazole ring is fused to a chlorobenzene ring. The molecular weight of this compound is 152.58 g/mol .[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₅ClN₂[1][2]
Molecular Weight 152.58 g/mol [2][3]
CAS Number 698-26-0[1][2]
Appearance White to off-white crystalline powder[1]
Melting Point 118-120 °C[4]
Topological Polar Surface Area 28.7 Ų[3]
Complexity 129[3]
Molecular Visualization

The two-dimensional structure of this compound is depicted below, illustrating the connectivity of atoms and the fused ring system.

Molecular structure of this compound.

Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation and characterization of this compound. Below is a summary of expected and reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the benzene and pyrazole rings. The NH proton of the pyrazole ring will likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The carbon atom attached to the chlorine (C5) will be significantly influenced by the halogen's electronegativity. Aromatic carbons generally resonate in the δ 110-150 ppm range.

Data TypeExpected Chemical Shift Ranges (ppm)
¹H NMR Aromatic Protons: 7.0 - 8.5, NH Proton: >10 (broad)
¹³C NMR Aromatic/Heteroaromatic Carbons: 110 - 150

Note: Specific chemical shifts and coupling constants can be found in spectral databases such as SpectraBase.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch 3300 - 3500 (medium, sharp)
Aromatic C-H Stretch 3000 - 3100 (medium)
C=C Stretch (Aromatic) 1450 - 1600 (medium)
C-N Stretch 1000 - 1350 (medium)
C-Cl Stretch 600 - 800 (strong)

Note: A representative FTIR spectrum can be viewed on SpectraBase.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Ionm/z
Molecular Ion [M]⁺ 152
[M+2]⁺ (due to ³⁷Cl isotope) 154
Major Fragments 125, 89

Note: The fragmentation pattern is influenced by the stability of the resulting ions. GC-MS data is available in the NIST Mass Spectrometry Data Center.[3]

Experimental Protocols

Synthesis of this compound

Several synthetic routes to indazole derivatives have been reported. A common method for the synthesis of substituted indazoles is the diazotization and cyclization of an appropriate aniline derivative. The following is a plausible protocol for the synthesis of this compound, adapted from general procedures for similar compounds.

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A 4-Chloro-2-methylaniline C Diazonium Salt Intermediate A->C Reaction B Sodium Nitrite (NaNO₂) in HCl (aq) B->C E This compound C->E Intramolecular Cyclization D Reduction (e.g., with SnCl₂) D->E F Crude Product E->F G Recrystallization (e.g., from Ethanol/Water) F->G Process H Pure this compound G->H

A plausible synthetic workflow for this compound.

Materials:

  • 4-Chloro-2-methylaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Stannous chloride (SnCl₂) or other suitable reducing agent

  • Ethanol

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Diazotization:

    • Dissolve 4-chloro-2-methylaniline in a suitable solvent such as aqueous hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the mixture for a specified time to ensure complete formation of the diazonium salt.

  • Cyclization:

    • To the cold diazonium salt solution, add a reducing agent such as a solution of stannous chloride in concentrated HCl.

    • Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Neutralize the reaction mixture with a base, such as sodium bicarbonate solution, until it is slightly alkaline.

    • Extract the product with an organic solvent like ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pure crystalline solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed using the spectroscopic methods outlined in Section 2 (NMR, IR, and MS) and by measuring its melting point.

Biological Significance and Applications

Indazole and its derivatives, including this compound, are recognized for their wide range of pharmacological activities. They are considered bioisosteres of indoles and have attracted significant attention in drug discovery.[3] Reported biological activities include anti-inflammatory, antimicrobial, and anticancer properties.[1] This makes this compound a valuable scaffold for the development of novel therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, and synthesis of this compound. The information presented, including spectroscopic data and a general synthetic protocol, serves as a foundational resource for researchers and professionals in the field of medicinal chemistry. The diverse biological activities associated with the indazole core highlight the potential of this compound as a key intermediate in the design and development of new pharmaceuticals.

References

An In-depth Technical Guide to the Solubility of 5-Chloro-1H-indazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 5-Chloro-1H-indazole

This compound is a solid, crystalline compound with the molecular formula C₇H₅ClN₂ and a molecular weight of 152.58 g/mol .[1][2] Its structure, characterized by an indazole ring substituted with a chlorine atom, influences its polarity and, consequently, its solubility in different organic solvents. The compound is noted to be sparingly soluble in water.[2]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents has not been published. To facilitate research and development, the following table is provided as a template for researchers to populate with their experimentally determined data.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
Methanol
Ethanol
Acetone
Ethyl Acetate
Dichloromethane
Chloroform
Toluene
N,N-Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[3][4] This protocol outlines the necessary steps to accurately measure the solubility of this compound in various organic solvents.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator[4]

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector, or a UV-Vis spectrophotometer.[3][5]

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

    • Dispense a precise volume of each organic solvent into the corresponding vials.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[3][4]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

    • Dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Concentration Analysis (using HPLC/UPLC):

    • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Calibration Curve: Inject the standard solutions into the HPLC/UPLC system and record the peak areas. Construct a calibration curve by plotting peak area against concentration.

    • Sample Analysis: Inject the diluted sample solutions and record their peak areas.

    • Calculation: Determine the concentration of this compound in the diluted samples using the calibration curve. Calculate the original solubility in the saturated solution by accounting for the dilution factor.

3. Data Reporting:

  • Record the solubility in mg/mL and mol/L.
  • Specify the temperature at which the solubility was determined.
  • Detail the analytical method used for concentration measurement.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the determination of this compound solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

References

Spectroscopic Profile of 5-Chloro-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-1H-indazole, a key heterocyclic compound with applications in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols and visual representations of analytical workflows and fragmentation pathways.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below. This information is crucial for the structural elucidation and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons and the N-H proton of the indazole ring. The electron-withdrawing effect of the chlorine atom at the C5 position influences the chemical shifts of the protons on the benzene ring.

Proton Chemical Shift (δ) ppm (Estimated) Multiplicity Coupling Constant (J) Hz (Estimated)
H-1 (N-H)~13.0Broad Singlet-
H-3~8.1Singlet-
H-4~7.7Doublet~9.0
H-6~7.3Doublet of Doublets~9.0, ~2.0
H-7~7.5Doublet~2.0

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. The values presented are estimated based on data from similar indazole derivatives.

¹³C NMR (Carbon-13 NMR)

In the ¹³C NMR spectrum, the carbon atoms of the this compound ring resonate at distinct chemical shifts. The carbon atom directly attached to the chlorine atom (C-5) shows a characteristic shift.

Carbon Chemical Shift (δ) ppm (Estimated)
C-3~135
C-3a~140
C-4~122
C-5~128
C-6~123
C-7~111
C-7a~125

Note: These values are estimations based on spectral data of analogous compounds and can vary with experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound, typically recorded as a KBr pellet, displays characteristic absorption bands corresponding to the various functional groups present in the molecule.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3100N-H StretchMedium
~1620C=N StretchMedium
~1500, ~1470Aromatic C=C StretchStrong
~1100C-Cl StretchStrong
~880, ~820C-H Bending (out-of-plane)Strong
Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern, confirming its elemental composition. The molecular formula is C₇H₅ClN₂ with a molecular weight of approximately 152.58 g/mol .[1][2]

m/z Relative Intensity Assignment
154~33% of M+[M+2]⁺ (³⁷Cl isotope)
152100% (Base Peak)[M]⁺ (³⁵Cl isotope)[1]
117Moderate[M-Cl]⁺
90Moderate[M-Cl-HCN]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The solution is then filtered into a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-15 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: A 100 MHz or higher frequency NMR spectrometer.

    • Pulse Program: Standard proton-decoupled single-pulse experiment.

    • Number of Scans: 1024-4096 scans.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Approximately 1-2 mg of this compound is finely ground with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

  • Pellet Formation: The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography (GC):

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: A temperature gradient is used, for example, starting at 50°C and ramping to 280°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental and logical workflows.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep This compound Sample NMR_Prep Dissolve in Deuterated Solvent Prep->NMR_Prep IR_Prep Grind with KBr & Press Pellet Prep->IR_Prep MS_Prep Dissolve in Volatile Solvent Prep->MS_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq GC-MS System MS_Prep->MS_Acq NMR_Data Chemical Shifts, Coupling Constants NMR_Acq->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR_Acq->IR_Data MS_Data Mass-to-Charge Ratios, Fragmentation Pattern MS_Acq->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure Mass_Fragmentation_Pathway M [C₇H₅ClN₂]⁺˙ m/z = 152/154 M_minus_Cl [C₇H₅N₂]⁺ m/z = 117 M->M_minus_Cl - Cl• M_minus_N2 [C₇H₅Cl]⁺˙ m/z = 124/126 M->M_minus_N2 - N₂ Fragment_90 [C₆H₄N]⁺ m/z = 90 M_minus_Cl->Fragment_90 - HCN Fragment_89 [C₇H₅]⁺ m/z = 89 M_minus_N2->Fragment_89 - Cl•

References

discovery and history of 5-Chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Chloro-1H-indazole: Discovery, Synthesis, and Applications

Introduction

This compound is an aromatic, heterocyclic organic compound featuring a bicyclic structure composed of a benzene ring fused to a pyrazole ring, with a chlorine atom substituted at the 5-position.[1][2] As a derivative of indazole, it is considered a bioisostere of indole, a common motif in biologically active molecules.[3] This structural similarity allows indazole-containing compounds to interact with biological targets typically addressed by indole derivatives, often with modified or improved pharmacological profiles.[4] this compound serves as a crucial building block and intermediate in organic synthesis, particularly in the development of pharmaceutical agents.[1] The indazole scaffold is present in numerous therapeutic compounds, exhibiting a wide range of biological activities including anti-inflammatory, anti-tumor, antimicrobial, and anti-HIV properties.[3][5][6]

Historical Context and Discovery

Physicochemical and Spectroscopic Data

The structural and physicochemical properties of this compound have been well-characterized. This data is fundamental for its identification, purification, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₇H₅ClN₂[1][2][8]
Molecular Weight 152.58 g/mol [2][9]
CAS Number 698-26-0[1][10]
Appearance Pale yellow or white to off-white solid[1]
Melting Point 140 °C[9]
pKa 12.81 ± 0.40 (Predicted)[1]
XLogP3 2.8[2]
Spectroscopic Data
TechniqueKey Data PointsSource
¹H NMR Spectra available, showing characteristic aromatic proton signals.[2][11]
¹³C NMR Spectra available for structural confirmation.[2][11]
Mass Spectrometry (GC-MS) m/z Top Peak: 152; m/z 2nd Highest: 154; m/z 3rd Highest: 125[2]
Infrared (IR) Spectroscopy Spectra available, typically measured as KBr wafer.[9][12]

Key Synthesis Methodologies

The synthesis of indazole derivatives is a well-established field, with several classic and modern methods available. The preparation of chloro-substituted indazoles often involves cyclization reactions of appropriately substituted aniline precursors.

Logical Workflow for a General Synthesis

cluster_pathway Serotonergic Synapse cluster_effect Cellular Response serotonin Serotonin (5-HT) receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) serotonin->receptor Binds & Activates granisetron Granisetron (Indazole Derivative) granisetron->receptor Binds & Blocks no_vomiting Emetic Signal Blocked depolarization Ion Influx (Na⁺/K⁺) & Depolarization receptor->depolarization Channel Opens no_signal No Signal Transduction vomiting Signal to Vomiting Center depolarization->vomiting no_signal->no_vomiting

References

The Biological Versatility of 5-Chloro-1H-indazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Anticancer, Anti-inflammatory, and Antimicrobial Activities of 5-Chloro-1H-indazole and Its Derivatives

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a chlorine atom at the 5-position of the indazole ring creates the this compound core, a key building block for a diverse range of pharmacologically active molecules.[2] This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are crucial for tumor growth and survival.[3]

Kinase Inhibition

The indazole nucleus is a core component of several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib.[4] Derivatives of this compound have been investigated as inhibitors of various kinases, including Mitogen-Activated Protein Kinase 1 (MAPK1), a key enzyme in a signaling pathway often dysregulated in cancer.[5]

Quantitative Data: Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (µM)Cell LineReference
1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazoleMAPK1--[5]
1-((2-chloro-5-methoxyphenyl)sulfonyl)-1H-indazol-5-amineMAPK1--[5]

Note: While specific IC50 values were not provided in the abstract, the study reported strong binding affinities for these compounds to MAPK1, suggesting potent inhibitory activity.[5]

Antiproliferative Activity

The anticancer potential of this compound derivatives has been evaluated against a panel of human cancer cell lines. The antiproliferative activity is typically assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Quantitative Data: Antiproliferative Activity of Indazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 6o (a 1H-indazole-3-amine derivative)K562 (Chronic Myeloid Leukemia)5.15[6]
Compound 5k (a 1H-indazole-3-amine derivative)Hep-G2 (Hepatoma)3.32[6]
Indazol-pyrimidine derivative 4fMCF-7 (Breast Cancer)1.629[7]
Indazol-pyrimidine derivative 4iMCF-7 (Breast Cancer)1.841[7]
Indazol-pyrimidine derivative 4aMCF-7 (Breast Cancer)2.958[7]
Indazol-pyrimidine derivative 4iA549 (Lung Cancer)2.305[7]
Indazol-pyrimidine derivative 4aA549 (Lung Cancer)3.304[7]

Note: The compounds listed are derivatives of the broader indazole class, with substitutions at various positions. Compound 6o is noted as a derivative starting from 5-bromo-1H-indazol-3-amine, indicating a halogen at the 5-position is a key starting point.[6]

Mechanism of Action: Induction of Apoptosis

Several indazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This is often mediated through the modulation of key proteins in the apoptotic cascade, such as caspases and members of the Bcl-2 family.

General Workflow for Synthesis and Evaluation of 1H-Indazole Derivatives Start Starting Materials (e.g., 2-chlorobenzonitrile) Synthesis Chemical Synthesis (e.g., Cyclization, Suzuki Coupling) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Library This compound Derivative Library Purification->Library BioAssay Biological Evaluation Library->BioAssay Anticancer Anticancer Assays (MTT, Kinase Inhibition) BioAssay->Anticancer AntiInflammatory Anti-inflammatory Assays (COX Inhibition) BioAssay->AntiInflammatory Antimicrobial Antimicrobial Assays (MIC Determination) BioAssay->Antimicrobial SAR SAR Analysis Anticancer->SAR AntiInflammatory->SAR Antimicrobial->SAR LeadOpt Lead Optimization SAR->LeadOpt Indazole Derivatives in the Inflammatory Cascade Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Injury) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Indazole This compound Derivatives Indazole->COX2 Inhibit MTT Assay Workflow cluster_plate 96-Well Plate Seeding 1. Seed Cells Treatment 2. Add Compound Seeding->Treatment MTT 3. Add MTT Reagent Treatment->MTT Solubilize 4. Solubilize Formazan MTT->Solubilize Reader 5. Read Absorbance Solubilize->Reader Analysis 6. Calculate IC50 Reader->Analysis

References

5-Chloro-1H-indazole: A Bioisosteric Master Key in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Application of 5-Chloro-1H-indazole as a Bioisostere of Indole.

Introduction

In the intricate landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. Bioisosteric replacement, the substitution of one atom or group of atoms for another with similar physical and chemical properties, stands as a cornerstone of rational drug design. Among the various bioisosteric scaffolds, 1H-indazole has emerged as a highly effective surrogate for the indole nucleus, a privileged structure in numerous biologically active molecules. This guide focuses specifically on the this compound moiety, a halogenated analogue that has garnered significant attention for its ability to confer advantageous properties upon drug candidates, particularly in the realm of oncology. The introduction of a chlorine atom at the 5-position can profoundly influence a molecule's electronic properties, lipophilicity, metabolic stability, and target engagement, often leading to enhanced potency and a more favorable drug-like profile.[1][2][3] This guide will provide a comprehensive overview of the synthesis, biological evaluation, and strategic application of this compound as an indole bioisostere, with a focus on its role in the development of kinase inhibitors targeting critical cancer signaling pathways.

Physicochemical Properties and Rationale for Bioisosteric Replacement

The successful application of this compound as an indole bioisostere is rooted in its unique combination of physicochemical properties. Like indole, the indazole ring system is a 10π electron aromatic heterocycle.[4] However, the relocation of a nitrogen atom from the 1-position in indole to the 2-position in indazole introduces a dipole moment and alters the hydrogen bonding capabilities of the molecule.[5]

The addition of a chlorine atom at the 5-position further refines these properties. Chlorine is an electron-withdrawing group, which can influence the pKa of the indazole ring and its interactions with biological targets. Furthermore, the "magic chloro" effect in drug discovery often contributes to enhanced metabolic stability and increased binding affinity by promoting favorable hydrophobic interactions within the target protein's binding pocket.[1][2]

Key Advantages of this compound over Indole:

  • Enhanced Metabolic Stability: The indazole core is generally less susceptible to oxidative metabolism compared to the indole ring. The 5-chloro substitution can further block potential sites of metabolism.

  • Modulated Lipophilicity: The chlorine atom increases the lipophilicity of the molecule, which can be fine-tuned to optimize cell permeability and oral bioavailability.

  • Improved Target Engagement: The altered electronic distribution and the potential for halogen bonding can lead to more potent and selective interactions with the target protein.

  • Scaffold for Diverse Functionalization: The indazole ring can be readily functionalized at various positions, allowing for the exploration of a broad chemical space.[6][7]

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro activity of representative this compound-containing compounds, primarily focusing on their role as kinase inhibitors in key cancer-related signaling pathways. Where available, data for analogous indole-containing compounds are included for direct comparison.

Table 1: Inhibition of PI3K/Akt/mTOR Pathway Kinases

Compound IDScaffold TypeTarget KinaseIC50 (nM)Cell LineCell-Based Assay IC50 (µM)Reference
GDC-0941 (Pictilisib) 2-(1H-Indazol-4-yl)thieno[3,2-d]pyrimidinePI3Kα3MultipleVariesFolkes et al., 2008
Compound A This compound derivativePI3Kδ1MOLM-16Not Reported[8]
Idelalisib (CAL-101) Indole-basedPI3Kδ2.5MultipleVaries[8]

Table 2: Inhibition of MAPK/ERK Pathway Kinases

Compound IDScaffold TypeTarget KinaseIC50 (nM)Cell LineCell-Based Assay IC50 (µM)Reference
Compound 3 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazoleMAPK1Not ReportedNot ReportedNot Reported[9]
Compound 4 1-((2-chloro-5-methoxyphenyl)sulfonyl)-1H-indazol-5-amineMAPK1Not ReportedNot ReportedNot Reported[9]
Axitinib Indazole-basedVEGFR20.2MultipleVaries[10]
Pazopanib Indazole-basedVEGFR230MultipleVaries[10]

Table 3: Antiproliferative Activity in Cancer Cell Lines

Compound IDScaffold TypeCell LineGI50/IC50 (µM)Assay TypeReference
Compound 6o 1H-Indazole-3-amine derivativeK5625.15MTT[11]
5-Fluorouracil Pyrimidine analogueK5627.82MTT[11]
Compound 5k 1H-Indazole-3-amine derivativeHep-G23.32MTT[11]
Compound 109 1H-Indazole derivativeH1975 (NSCLC)Not ReportedNot Reported[6]
Compound C05 Indazole-based PLK4 inhibitorIMR-320.948Not Reported[12]
Compound C05 Indazole-based PLK4 inhibitorMCF-70.979Not Reported[12]
Compound C05 Indazole-based PLK4 inhibitorH4601.679Not Reported[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A common synthetic route to 5-substituted-1H-indazol-3-amine derivatives involves a multi-step process starting from a commercially available substituted benzonitrile.

Example Protocol: Synthesis of 5-Bromo-1H-indazol-3-amine (Intermediate for further derivatization) [11]

  • Reaction Setup: To a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (80%, excess).

  • Reaction Conditions: Reflux the reaction mixture for 20-30 minutes.

  • Work-up and Purification: After cooling, the product typically precipitates. Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum to yield 5-bromo-1H-indazol-3-amine. This intermediate can then be used in subsequent cross-coupling reactions (e.g., Suzuki coupling) to introduce various substituents at the 5-position.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant kinase (e.g., PI3Kα, MAPK1)

  • Kinase substrate (e.g., specific peptide or lipid)

  • ATP

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure: [9][13][14][15][16]

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing kinase buffer, the specific kinase, its substrate, and ATP.

    • Add the test compound at various concentrations to the wells of the assay plate. Include a vehicle control (DMSO) and a no-enzyme control.

    • Initiate the kinase reaction by adding the kinase reaction mixture to the wells.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., K562, Hep-G2)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure: [10][16][17][18][19]

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-cell control.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-cell control) from all readings.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the GI50 or IC50 value by plotting the percentage of viability against the compound concentration.

Mandatory Visualizations

Signaling Pathways

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->Akt phosphorylates (Thr308) TSC2 TSC2 Akt->TSC2 inhibits Survival Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Rheb Rheb-GTP TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Cell Growth Cell Growth S6K->Cell Growth Proliferation Proliferation 4EBP1->Proliferation 5_Chloro_Indazole This compound Inhibitors 5_Chloro_Indazole->PI3K 5_Chloro_Indazole->Akt 5_Chloro_Indazole->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras-GTP SOS->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK1/2 (MAPKK) Raf->MEK phosphorylates ERK ERK1/2 (MAPK) MEK->ERK phosphorylates Transcription Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation Proliferation Gene Expression->Proliferation Differentiation Differentiation Gene Expression->Differentiation Survival Survival Gene Expression->Survival 5_Chloro_Indazole This compound Inhibitors 5_Chloro_Indazole->Raf 5_Chloro_Indazole->MEK 5_Chloro_Indazole->ERK

Caption: MAPK/ERK signaling pathway and points of inhibition.

Experimental Workflows

Synthesis_Workflow Start Start: 2-Fluoro-5-halobenzonitrile Step1 Reaction with Hydrazine Hydrate Start->Step1 Intermediate Intermediate: 5-Halo-1H-indazol-3-amine Step1->Intermediate Step2 Suzuki Coupling with Boronic Acid/Ester Intermediate->Step2 Product Final Product: 5-Aryl-1H-indazol-3-amine Derivative Step2->Product

Caption: General synthesis workflow for 5-substituted indazoles.

IC50_Workflow Start Start: Prepare Kinase Reaction Components Step1 Dispense Test Compound (Serial Dilutions) Start->Step1 Step2 Initiate Kinase Reaction (Add Enzyme/Substrate/ATP) Step1->Step2 Step3 Incubate at 30°C Step2->Step3 Step4 Terminate Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Step3->Step4 Step5 Incubate at RT Step4->Step5 Step6 Detect ADP (Add Kinase Detection Reagent) Step5->Step6 Step7 Incubate at RT Step6->Step7 Step8 Measure Luminescence Step7->Step8 End End: Calculate IC50 from Dose-Response Curve Step8->End

Caption: Workflow for in vitro kinase IC50 determination.

Conclusion

This compound has firmly established its position as a valuable bioisostere of indole in contemporary drug discovery. Its unique physicochemical properties, conferred by the indazole core and the 5-chloro substituent, offer medicinal chemists a powerful tool to overcome challenges associated with metabolic instability, target selectivity, and overall drug-like properties. The successful application of this scaffold in the development of potent kinase inhibitors targeting critical cancer signaling pathways, such as PI3K/Akt/mTOR and MAPK/ERK, underscores its significance. This technical guide has provided a comprehensive overview of the rationale behind its use, comparative biological data, detailed experimental protocols, and visual representations of its mechanism of action. As our understanding of cancer biology deepens, the strategic deployment of the this compound moiety will undoubtedly continue to play a pivotal role in the design and development of the next generation of targeted therapeutics.

References

In-Vitro Profile of 5-Chloro-1H-indazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in-vitro studies of 5-Chloro-1H-indazole and its closely related analogs. Due to the limited availability of data specifically for this compound, this document collates information from studies on analogous compounds, particularly other chloro-substituted indazoles and the broader indazole derivative class, to provide a predictive profile and a foundation for future research. The guide details potential biological activities, experimental protocols for in-vitro assays, and relevant signaling pathways.

Executive Summary

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities including anti-inflammatory, anticancer, and enzyme inhibitory properties. This guide focuses on the in-vitro characteristics of this compound, a member of this family. While direct experimental data for this specific compound is sparse, this document extrapolates its potential activities based on studies of its isomers and other substituted indazoles. The subsequent sections will delve into its potential as an enzyme inhibitor and a cytotoxic agent, providing detailed experimental methodologies and visualizing the associated biological pathways.

Potential Biological Activities and In-Vitro Data

Based on the broader family of indazole derivatives, this compound is hypothesized to exhibit several key biological activities. The following tables summarize quantitative data from in-vitro studies on closely related indazole compounds to provide a comparative context.

Enzyme Inhibition

Indazole derivatives have been widely reported as potent enzyme inhibitors. A close structural isomer, 4-Chloro-1H-indazole, has been identified as a non-competitive inhibitor of tyrosinase and an inhibitor of lactoperoxidase. Other indazole derivatives have shown significant inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in inflammation.

Table 1: Representative Enzyme Inhibition Data for Chloro-Indazole Derivatives and Analogs

CompoundTarget EnzymeAssay TypeIC50 / KiReference
4-Chloro-1H-indazoleTyrosinaseSpectrophotometricNot specified[1]
4-Chloro-1H-indazoleLactoperoxidaseEnzymatic AssayKi and inhibition type determined[1]
Indazole Derivative 16COX-2In-vitro screening kitIC50: 0.409 µM[2][3]
5-aminoindazoleCOX-2Enzyme Immuno Assay (EIA)IC50: 12.32 µM[4]
6-nitroindazoleCOX-2Enzyme Immuno Assay (EIA)IC50: 19.22 µM[4]

Note: The data presented is for analogous compounds and should be considered as indicative of the potential activity of this compound.

Cytotoxic Activity

The anticancer potential of indazole derivatives is a major area of investigation. In-vitro cytotoxicity assays on various cancer cell lines are standard for evaluating the antiproliferative effects of these compounds.

Table 2: Representative Cytotoxicity Data for Indazole Derivatives

Compound ClassCell LineAssayIC50 (µM)Reference
Indazole-Curcumin Analog (3b)WiDr (Colon Cancer)MTT Assay27.20[5]
Indazole-Curcumin Analog (3b)MCF-7 (Breast Cancer)MTT Assay> 45.97[5]
Indazole-Curcumin Analog (3d)HeLa (Cervical Cancer)MTT Assay> 46.36[5]
1H-indazole-3-amine Derivative (6o)K562 (Leukemia)MTT Assay5.15[6]
1H-indazole-3-amine Derivative (5k)Hep-G2 (Liver Cancer)MTT Assay3.32[6]

Note: The data presented is for various indazole derivatives and serves to illustrate the potential cytotoxic activity and the types of cancer cell lines that could be sensitive to this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in-vitro findings. The following sections outline protocols for key assays relevant to the potential activities of this compound.

Tyrosinase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on the tyrosinase enzyme, which is involved in melanin production.

  • Principle: The assay measures the enzymatic conversion of L-DOPA to dopachrome, a colored product, spectrophotometrically at approximately 475 nm. A decrease in the rate of dopachrome formation in the presence of the test compound indicates inhibition.

  • Materials:

    • Mushroom Tyrosinase (EC 1.14.18.1)

    • L-3,4-dihydroxyphenylalanine (L-DOPA)

    • This compound (Test Compound)

    • Kojic Acid (Positive Control)

    • Phosphate Buffer (e.g., 0.1 M, pH 6.8)

    • Dimethyl Sulfoxide (DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to achieve the desired final concentrations. The final DMSO concentration should not exceed 1-2%.

    • In a 96-well plate, add the phosphate buffer, tyrosinase solution, and the test compound dilution to the appropriate wells (Test Wells).

    • Include control wells containing the enzyme and buffer without the inhibitor (Control Wells) and wells with the test compound and buffer but no enzyme (Test Blank Wells).

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding the L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475 nm in a kinetic mode for a specified duration (e.g., 20-30 minutes).[7][8]

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 where V_control is the reaction rate in the absence of the inhibitor and V_sample is the reaction rate in the presence of the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance after solubilization.

  • Materials:

    • Human cancer cell line (e.g., MCF-7, HeLa, A549)

    • This compound (Test Compound)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • MTT solution (5 mg/mL in PBS)

    • DMSO or other solubilizing agent

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 18-24 hours to allow for attachment.[9]

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Treat the cells with different concentrations of the compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[9] Include untreated cells as a control.

    • After the incubation period, add MTT solution to each well and incubate for 1-4 hours, allowing formazan crystals to form.[10]

    • Gently remove the medium and add DMSO to each well to dissolve the formazan crystals.[9]

    • Measure the absorbance at a wavelength between 540-590 nm using a microplate reader.[9]

    • Cell viability is expressed as a percentage of the control (untreated cells).

    • The IC50 value (the concentration of the compound that inhibits 50% of cell viability) is determined from the dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the potential mechanisms of action and experimental designs, the following diagrams are provided.

experimental_workflow_MTT MTT Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h (Attachment) cell_seeding->incubation1 treatment Treat cells with compound dilutions incubation1->treatment compound_prep Prepare serial dilutions of This compound incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 1-4h (Formazan formation) add_mtt->incubation3 solubilize Add DMSO to dissolve formazan incubation3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Workflow for determining cytotoxicity using the MTT assay.

signaling_pathway_kinase_inhibitor Hypothetical Kinase Inhibition Pathway cluster_upstream Upstream Signaling cluster_pathway Intracellular Cascade cluster_downstream Downstream Effects growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor Binds ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors cell_proliferation Cell Proliferation transcription_factors->cell_proliferation cell_survival Cell Survival transcription_factors->cell_survival inhibitor This compound (Hypothetical Inhibitor) inhibitor->raf Inhibits

A potential signaling pathway inhibited by an indazole derivative.

Conclusion and Future Directions

The preliminary in-vitro profile of this compound, extrapolated from data on its analogs, suggests it may possess valuable pharmacological activities, particularly in enzyme inhibition and cancer cell cytotoxicity. The experimental protocols and potential signaling pathways detailed in this guide offer a robust framework for initiating focused in-vitro research on this specific compound. Future studies should aim to generate direct experimental data for this compound to confirm these hypothesized activities and to determine its specific IC50 values against a panel of relevant enzymes and cancer cell lines. Such research will be crucial in uncovering the therapeutic potential of this and other related indazole derivatives.

References

Methodological & Application

Application Note: A Step-by-Step Synthesis Protocol for 5-Chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloro-1H-indazole is a crucial heterocyclic building block in medicinal chemistry and drug development.[1] Its structure, an analog of indole, is found in a variety of pharmacologically active compounds, including kinase inhibitors used in oncology (e.g., Axitinib, Pazopanib) and antiemetic drugs (e.g., Granisetron).[2] The synthesis of substituted indazoles is therefore of significant interest to researchers in organic and pharmaceutical chemistry. This document provides a detailed, step-by-step protocol for the synthesis of this compound via the diazotization and cyclization of 4-chloro-2-methylaniline.

Reaction Scheme

The synthesis proceeds in three main steps:

  • Acetylation: Protection of the amino group of 4-chloro-2-methylaniline using acetic anhydride.

  • Diazotization and Intramolecular Cyclization: Formation of a diazonium intermediate from the N-acetylated compound, followed by in-situ cyclization to form the N-acetylated indazole ring.

  • Hydrolysis: Removal of the acetyl protecting group under basic conditions to yield the final product, this compound.

Data Presentation: Reagents and Conditions

The following table summarizes the reagents, quantities, and reaction conditions for the synthesis of this compound starting from a 10g scale of 4-chloro-2-methylaniline.

Step Reagent Role MW ( g/mol ) Amount (mmol) Amount (g) Amount (mL) Conditions
14-Chloro-2-methylanilineStarting Material141.6070.610.0--
1Acetic AnhydrideAcetylating Agent102.09211.821.620.00°C to 25°C, 1 hr
1Potassium AcetateBase98.1484.78.3-0°C
1ChloroformSolvent119.38--1200°C to 60°C
2Isoamyl NitriteDiazotizing Agent117.15141.216.518.960°C, Overnight
3Lithium Hydroxide (LiOH)Hydrolysis Agent23.95494.211.8-0°C, 3 hrs
3Tetrahydrofuran (THF)Co-solvent72.11--1500°C
3WaterSolvent/Quench18.02--As needed0°C and Work-up
4Ethyl Acetate (EtOAc)Extraction Solvent88.11--~400Work-up
4Magnesium Sulfate (MgSO₄)Drying Agent120.37-As needed-Work-up

Experimental Protocol

Materials and Equipment:

  • 250 mL three-neck round-bottomed flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

Step 1: Acetylation of 4-Chloro-2-methylaniline

  • To a 250 mL round-bottomed flask equipped with a magnetic stirrer, add 4-chloro-2-methylaniline (10.0 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).[3]

  • Cool the mixture to 0°C using an ice bath while stirring.

  • Slowly add acetic anhydride (20.0 mL, 211.8 mmol) dropwise to the cooled mixture over approximately 5 minutes. An exothermic reaction will occur.[3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature (approx. 25°C) and stir for 1 hour.[3]

Step 2: Diazotization and Cyclization

  • Heat the reaction mixture from Step 1 to 60°C using a heating mantle.

  • Once the temperature is stable, add isoamyl nitrite (18.9 mL, 141 mmol) to the flask.[3]

  • Maintain the reaction at 60°C and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Hydrolysis to this compound

  • After the reaction is complete (as indicated by TLC), cool the flask to room temperature.

  • Add water (75 mL) and tetrahydrofuran (THF, 150 mL) to the flask and cool the mixture to 0°C in an ice bath.[3]

  • Carefully add lithium hydroxide (11.8 g, 494.2 mmol) in portions to the cooled mixture.

  • Continue stirring the reaction at 0°C for 3 hours to ensure complete hydrolysis of the acetyl group.[3]

Step 4: Work-up and Purification

  • Add 200 mL of water to the reaction mixture.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (1 x 300 mL, then 1 x 100 mL).[3]

  • Combine the organic layers.

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound as a solid.

Visualization of Experimental Workflow

Synthesis_Workflow Workflow for the Synthesis of this compound cluster_start Starting Materials cluster_intermediate Intermediates cluster_final Final Product A 4-Chloro-2-methylaniline S1 Step 1: Acetylation Reagents: Acetic Anhydride, K-Acetate Solvent: Chloroform Temp: 0-25°C A->S1 B N-acetyl-4-chloro- 2-methylaniline S2 Step 2: Diazotization & Cyclization Reagent: Isoamyl Nitrite Temp: 60°C, Overnight B->S2 C 1-Acetyl-5-chloro- 1H-indazole S3 Step 3: Hydrolysis Reagent: LiOH Solvent: THF/Water Temp: 0°C C->S3 D This compound S1->B Intermediate formed S2->C Cyclization occurs S4 Work-up & Purification (Extraction, Recrystallization) S3->S4 Crude Product S4->D

References

The Versatility of 5-Chloro-1H-indazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to mimic the biological activity of purines and indoles, thereby interacting with a wide range of biological targets. Among its halogenated derivatives, 5-Chloro-1H-indazole has emerged as a crucial building block in the synthesis of numerous potent and selective kinase inhibitors. Its unique electronic properties and synthetic accessibility make it a valuable starting material for the development of novel therapeutic agents, particularly in the field of oncology.

This document provides detailed application notes on the use of this compound in the development of kinase inhibitors, experimental protocols for key synthetic transformations, and a summary of the biological activities of its derivatives.

Application Notes: A Scaffold for Potent Kinase Inhibitors

This compound serves as a cornerstone for the synthesis of several clinically approved and investigational kinase inhibitors. The chlorine atom at the 5-position provides a handle for further functionalization through various cross-coupling reactions, enabling the exploration of diverse chemical space and the optimization of pharmacological properties.

Targeting Angiogenesis and Tumor Growth:

A primary application of this compound is in the development of inhibitors targeting receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression. These include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and the Stem Cell Factor Receptor (c-Kit). By inhibiting these kinases, this compound-based compounds can effectively block the signaling pathways that lead to tumor neovascularization, growth, and metastasis.

Key Therapeutic Agents Derived from Indazole Scaffolds:

  • Axitinib: A potent and selective inhibitor of VEGFRs 1, 2, and 3, used in the treatment of advanced renal cell carcinoma.

  • Pazopanib: A multi-targeted tyrosine kinase inhibitor that blocks VEGFRs, PDGFRs, and c-Kit, approved for the treatment of renal cell carcinoma and soft tissue sarcoma.

The indazole core of these drugs typically forms critical hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a common feature of type II kinase inhibitors. The substituents attached to the indazole scaffold are tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Quantitative Data: Biological Activity of Indazole-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities of selected kinase inhibitors that feature the indazole scaffold. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of these compounds against their respective targets.

Compound/DrugTarget KinaseIC50 (nM)Therapeutic Area
AxitinibVEGFR-20.2Oncology
PazopanibVEGFR-230Oncology
PazopanibPDGFRβ84Oncology
Pazopanibc-Kit74Oncology
EntrectinibALK12[1]Oncology
Compound 27aFGFR1< 4.1Oncology
Compound 27aFGFR22.0Oncology
Compound 31TRPA115[2]Inflammatory Pain
Compound 129PDK180[1]Oncology
Compound 130PDK190[1]Oncology

Experimental Protocols: Synthesizing this compound Derivatives

The following protocols describe common and effective methods for the functionalization of the this compound core, which are fundamental steps in the synthesis of many kinase inhibitors.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the 5-position of the indazole ring.

Materials:

  • This compound (or a protected derivative)

  • Aryl or heteroaryl boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the aryl/heteroaryl boronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the palladium catalyst (0.02-0.1 equivalents) to the vessel.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 5-aryl-1H-indazole derivative.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination to introduce a primary or secondary amine at the 5-position of the indazole ring.

Materials:

  • This compound (or a protected derivative)

  • Primary or secondary amine

  • Palladium precatalyst (e.g., a RuPhos or BrettPhos precatalyst)

  • Strong, non-nucleophilic base (e.g., LiHMDS, NaOtBu)

  • Anhydrous solvent (e.g., THF, toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1 equivalent), the amine (1.2 equivalents), and the palladium precatalyst (0.01-0.05 equivalents).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Add the base (1.5-2 equivalents) to the stirred reaction mixture.

  • Seal the vessel and heat the reaction mixture to 65-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 5-amino-1H-indazole derivative.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound-based inhibitors and a typical workflow for their synthesis and evaluation.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation Survival, Migration Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Derivative (e.g., Axitinib) Inhibitor->VEGFR Inhibition

Caption: VEGFR Signaling Pathway Inhibition.

Multi_Kinase_Inhibition cluster_targets Target Kinases cluster_pathways Downstream Signaling Inhibitor This compound Derivative (e.g., Pazopanib) VEGFR VEGFR Inhibitor->VEGFR Inhibition PDGFR PDGFR Inhibitor->PDGFR Inhibition cKit c-Kit Inhibitor->cKit Inhibition Angiogenesis Angiogenesis VEGFR->Angiogenesis Cell_Proliferation Cell Proliferation PDGFR->Cell_Proliferation Cell_Survival Cell Survival cKit->Cell_Survival

Caption: Multi-Targeted Kinase Inhibition.

Synthesis_Workflow Start This compound Coupling Cross-Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) Start->Coupling Intermediate Functionalized Indazole Intermediate Coupling->Intermediate Modification Further Synthetic Modifications Intermediate->Modification Final_Compound Final Bioactive Compound Modification->Final_Compound Evaluation Biological Evaluation (e.g., Kinase Assays, Cell-Based Assays) Final_Compound->Evaluation

Caption: Synthetic and Evaluation Workflow.

References

Application Notes and Protocols: 5-Chloro-1H-indazole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding pockets of biological targets. The indazole scaffold is recognized as a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates, particularly as kinase inhibitors.[1][2][3] 5-Chloro-1H-indazole, a readily available and synthetically tractable fragment, offers an excellent starting point for an FBDD campaign. Its chlorinated phenyl ring provides a vector for synthetic elaboration, while the indazole core itself is known to form key hydrogen bond interactions within the ATP-binding site of many protein kinases.[4]

These application notes provide a comprehensive guide to utilizing this compound in an FBDD workflow, from initial screening to hit-to-lead optimization.

Data Presentation: The Indazole Scaffold as a Potent Kinase Inhibitor Core

The indazole scaffold is a common feature in a multitude of kinase inhibitors. The following table summarizes the activity of several indazole-containing compounds against various kinase targets, illustrating the potential of this chemical class. While not all compounds are direct derivatives of this compound, they demonstrate the scaffold's versatility and potency, which can be achieved through synthetic elaboration of a starting fragment like this compound.

Compound Class/Reference ExampleTarget Kinase(s)Activity (IC₅₀)
1H-indazole-based derivatives[1]FGFR12.0 ± 0.4 µM
FGFR20.8 ± 0.3 µM
FGFR34.5 ± 1.6 µM
1H-indazole derivatives[1]EGFR T790M5.3 nM
EGFR8.3 nM
1H-indazole amide derivatives[1]ERK1/29.3 ± 3.2 to 25.8 ± 2.3 nM
1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives[1]PDK180 to 90 nM
Indazole-based PLK4 Inhibitor (Compound C05)[5]PLK4< 0.1 nM
3-(4-(heterocyclic)phenyl)-1H-indazole-5-carboxamide[3]TTK0.0029 µM

Experimental Protocols

Protocol 1: Fragment Library Preparation

A high-quality fragment library is essential for a successful FBDD campaign. This protocol details the preparation of a this compound stock solution for screening.

Materials:

  • This compound (MW: 152.58 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or 96-well plates

  • Sonicator

  • Vortex mixer

Procedure:

  • Accurately weigh 1.53 mg of this compound and dissolve it in 1 mL of anhydrous DMSO to create a 10 mM stock solution.

  • Gently vortex the solution until the compound is fully dissolved. If necessary, use a sonicating water bath for short intervals to aid dissolution.

  • Visually inspect the solution for any undissolved particulates. If present, centrifuge the solution at high speed for 5 minutes and transfer the supernatant to a new, clean tube.

  • Prepare serial dilutions from the 10 mM stock solution as required for your specific screening assay.

  • Store the stock solution at -20°C in a desiccated environment to prevent moisture absorption.

Protocol 2: Primary Fragment Screening via Surface Plasmon Resonance (SPR)

SPR is a sensitive biophysical technique used to detect the binding of small molecules to a target protein immobilized on a sensor chip.[6]

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Target protein of interest (e.g., a protein kinase)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Amine coupling kit (EDC, NHS, and ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • This compound stock solution (from Protocol 1)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the target protein diluted in the immobilization buffer. The protein will covalently bind to the activated surface.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Fragment Screening:

    • Dilute the this compound stock solution in running buffer to the desired screening concentration (typically in the 100 µM to 1 mM range for fragments).

    • Inject the fragment solution over the sensor chip surface containing the immobilized target protein.

    • Monitor the change in the SPR signal (measured in Response Units, RU) which is proportional to the amount of fragment binding to the protein.

    • After each injection, regenerate the sensor surface using a mild buffer (e.g., a low pH glycine solution) to remove the bound fragment.

  • Data Analysis:

    • A significant and concentration-dependent increase in the SPR signal upon fragment injection indicates a binding event.

    • From the sensorgrams, kinetic parameters such as the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ) can be determined.

Protocol 3: Hit Validation and Characterization by NMR Spectroscopy

NMR spectroscopy is a powerful method for validating fragment hits and providing structural information about the binding interaction.[6][7] Saturation Transfer Difference (STD) NMR is a common experiment for this purpose.

Materials:

  • NMR spectrometer (≥ 500 MHz)

  • Target protein

  • NMR buffer (e.g., deuterated phosphate buffer, pH 7.4)

  • This compound

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target protein (typically 10-50 µM) in the NMR buffer.

    • Prepare a stock solution of this compound in the same deuterated buffer.

    • Add the fragment to the protein solution to a final concentration of ~1 mM.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum of the fragment in the absence of the protein.

    • Acquire an STD NMR spectrum of the protein-fragment mixture. This involves selectively saturating the protein resonances and observing the transfer of this saturation to the protons of the bound fragment.

  • Data Analysis:

    • Protons on the fragment that are in close proximity to the protein in the bound state will show a decrease in signal intensity in the STD spectrum compared to a reference spectrum.

    • The relative intensity of the signals in the STD spectrum provides information on which parts of the fragment are making the closest contacts with the protein, generating a "binding epitope."

Protocol 4: Synthetic Elaboration of this compound via Suzuki Coupling

Once this compound is confirmed as a hit, the next step is to synthetically elaborate the fragment to improve its potency and selectivity. The chloro substituent provides a convenient handle for cross-coupling reactions.[8][9]

Materials:

  • This compound

  • A desired aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction flask, combine this compound (1 equivalent), the boronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired elaborated indazole derivative.

Visualizations

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization fs Fragment Library (incl. This compound) screen Biophysical Screening (SPR, MST, NMR) fs->screen hits Initial Hits (Weak Binders) screen->hits val Orthogonal Assay (e.g., ITC, NMR) hits->val struct Structural Biology (X-ray, Cryo-EM) val->struct chem Structure-Guided Medicinal Chemistry struct->chem sar SAR Exploration (e.g., Suzuki Coupling) chem->sar lead Potent Lead Compound sar->lead

Caption: A typical workflow for Fragment-Based Drug Discovery (FBDD).

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Cascade cluster_inhibition Inhibition Mechanism ATP ATP Kinase Target Kinase (Active) ATP->Kinase pSubstrate Phosphorylated Substrate Kinase->pSubstrate P Substrate Substrate Protein Substrate->Kinase Downstream Downstream Cellular Response pSubstrate->Downstream Inhibitor This compound Derivative InactiveKinase Target Kinase (Inactive) Inhibitor->InactiveKinase ATP_blocked ATP ATP_blocked->InactiveKinase

Caption: Mechanism of competitive kinase inhibition.

Caption: Strategy for elaborating the this compound fragment.

References

Application Notes and Protocols for the Development of 5-Chloro-1H-indazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of 5-Chloro-1H-indazole derivatives as potent kinase inhibitors. This document covers key kinase targets, quantitative activity data, and step-by-step experimental methodologies for the evaluation of these compounds.

Introduction to this compound Derivatives as Kinase Inhibitors

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved kinase inhibitors.[1] The addition of a chloro- group at the 5-position of the indazole ring has been shown to be a key modification in the development of potent and selective inhibitors for a variety of kinases. These derivatives are being actively investigated for their therapeutic potential, particularly in oncology.[1][2]

Kinases are a class of enzymes that play a critical role in cell signaling by catalyzing the phosphorylation of proteins.[3] Dysregulation of kinase activity is a common driver of many diseases, including cancer, making them attractive targets for therapeutic intervention.[1][3] this compound derivatives have shown inhibitory activity against several important kinase targets, including Apoptosis signal-regulating kinase 1 (ASK1), Polo-like kinase 4 (PLK4), and others.[4][5]

Key Kinase Targets and Quantitative Data

The following tables summarize the inhibitory activities of selected this compound derivatives against their respective kinase targets. This data is essential for understanding the potency and selectivity of these compounds.

Table 1: Inhibitory Activity of this compound Derivatives against ASK1

Compound IDModificationIC50 (nM)Cell-based AssayReference
15 1H-indazole scaffoldNot Specified in abstractPotent inhibitory effects on ASK1 in AP1-HEK293 cells[4]

Table 2: Inhibitory Activity of this compound Derivatives against PLK4

Compound IDModificationIC50 (nM)Cell-based Assay (Cell Line)Reference
24j (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine0.2MCF-7 (0.36 µM), BT474 (1.35 µM), MDA-MB-231 (2.88 µM)[5]
C05 Indazole-based< 0.1IMR-32 (0.948 µM), MCF-7 (0.979 µM), H460 (1.679 µM)[5]

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways targeted by these inhibitors and the experimental workflows used to evaluate them is crucial for understanding their mechanism of action and the drug discovery process.

G stress Cellular Stress (e.g., Oxidative Stress) ask1 ASK1 (MAP3K5) stress->ask1 Activates mkk47 MKK4/7 ask1->mkk47 mkk36 MKK3/6 ask1->mkk36 jnk JNK mkk47->jnk p38 p38 mkk36->p38 apoptosis Apoptosis jnk->apoptosis p38->apoptosis inhibitor This compound Derivative inhibitor->ask1 Inhibits

ASK1 Signaling Pathway and Inhibition.

G cep192 Cep192/Cep152 plk4 PLK4 cep192->plk4 Recruits stil STIL plk4->stil Phosphorylates sas6 SAS-6 stil->sas6 Recruits cartwheel Cartwheel Assembly sas6->cartwheel duplication Centriole Duplication cartwheel->duplication inhibitor This compound Derivative inhibitor->plk4 Inhibits

PLK4 in Centriole Duplication.

G start Start: Compound Library (5-Chloro-1H-indazoles) biochemical Biochemical Assay (e.g., ADP-Glo) start->biochemical ic50 Determine IC50 biochemical->ic50 cellular Cell-based Assay (e.g., Cell Viability) ic50->cellular Active Compounds ec50 Determine EC50 cellular->ec50 target_engagement Target Engagement (e.g., CETSA) ec50->target_engagement Potent Compounds western Downstream Signaling (Western Blot) target_engagement->western lead_optimization Lead Optimization western->lead_optimization

Kinase Inhibitor Screening Workflow.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various methods. A common approach involves the cyclization of appropriately substituted phenylhydrazines. The following is a generalized protocol; specific reaction conditions may need to be optimized for individual derivatives.

Materials:

  • Substituted 2-fluoro-5-chlorobenzonitrile

  • Hydrazine hydrate

  • Appropriate boronic acid or ester for Suzuki coupling

  • Palladium catalyst (e.g., PdCl2(dppf)2)

  • Base (e.g., Cs2CO3)

  • Solvent (e.g., 1,4-dioxane/water)

Procedure:

  • Synthesis of 5-Chloro-1H-indazol-3-amine: Reflux 2-fluoro-5-chlorobenzonitrile with hydrazine hydrate. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the product can be isolated by filtration and purified.[6]

  • Suzuki Coupling: To a solution of 5-Chloro-1H-indazol-3-amine in a suitable solvent system (e.g., 1,4-dioxane/water), add the desired boronic acid or ester, a palladium catalyst, and a base.[6]

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) until the starting material is consumed (monitored by TLC).[6]

  • After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the desired this compound derivative.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescence-based assay to measure the inhibitory activity of compounds against a target kinase by quantifying the amount of ADP produced.[7][8]

Materials:

  • Target kinase

  • Kinase substrate (peptide or protein)

  • ATP (at Km concentration for the target kinase)

  • This compound derivative stock solution (in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound derivative in the Kinase Assay Buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.[8]

    • Add 2 µL of the target kinase solution (diluted in Kinase Assay Buffer) to each well.[8]

    • Incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.

  • Kinase Reaction Initiation:

    • Prepare a 2X substrate/ATP mixture in Kinase Assay Buffer.

    • Add 2 µL of the substrate/ATP mixture to each well to start the reaction.[8] The final reaction volume is 5 µL.[8]

  • Incubation: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.[8]

  • ADP Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]

    • Incubate for 40 minutes at room temperature.[8]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[8]

    • Incubate for 30 minutes at room temperature.[8]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a biophysical method to verify that a compound binds to its intended target protein in a cellular environment.[9][10]

Materials:

  • Cell line expressing the target kinase

  • Complete cell culture medium

  • This compound derivative

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Thermal cycler

  • Western blot reagents and equipment

Procedure:

  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the this compound derivative at various concentrations or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[10]

  • Cell Harvesting and Heat Treatment:

    • Harvest the cells, wash with ice-cold PBS, and resuspend in PBS with protease and phosphatase inhibitors.[10]

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.[10] Include a non-heated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[10]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[10]

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Analysis:

    • Determine the protein concentration of the soluble fractions (e.g., using a BCA assay) and normalize all samples.

    • Analyze the amount of soluble target kinase at each temperature by Western blotting using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble target protein (normalized to the non-heated control) against the temperature to generate melting curves for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[10]

Western Blot Analysis of Phosphorylated Kinase Substrates

This protocol is used to assess the effect of a kinase inhibitor on the phosphorylation of downstream substrates in a signaling pathway.[6][11]

Materials:

  • Cell line of interest

  • This compound derivative

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies (specific for the phosphorylated and total forms of the target substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (e.g., ECL)

  • Western blot equipment

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the kinase inhibitor at various concentrations and for different durations. Include a vehicle control.

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice.[6]

  • Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.[6] (Note: Avoid using milk as a blocking agent as it contains phosphoproteins).[12]

    • Incubate the membrane with the primary antibody against the phosphorylated substrate (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[6]

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane again as described above.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.[11]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the substrate protein.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols and data presented in these application notes provide a framework for the synthesis, characterization, and biological evaluation of these compounds. By employing these methodologies, researchers can effectively advance the discovery and development of new targeted therapies for a range of diseases.

References

Application of 5-Chloro-1H-indazole in Cancer Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Chloro-1H-indazole is a heterocyclic aromatic organic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules.[1] In the field of oncology, the this compound scaffold is of particular interest due to its presence in numerous compounds developed as potent and selective anti-cancer agents.[2] While this compound itself is not typically used as a direct therapeutic agent, its rigid bicyclic structure and the presence of a chlorine atom at the 5-position provide a valuable framework for the design of novel kinase inhibitors and other targeted therapies.[2][3] The indazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity.[3] This has led to the development of several successful indazole-based drugs for cancer treatment.

Application Notes

The primary application of this compound in cancer research is as a key starting material or intermediate in the synthesis of more complex molecules with therapeutic potential.[1] The indazole ring system is a bioisostere of indole, a common motif in biologically active compounds, and its derivatives have been shown to exhibit a wide range of pharmacological activities, including anti-proliferative and pro-apoptotic effects.[4]

Derivatives of this compound have been investigated as inhibitors of various protein kinases that are often dysregulated in cancer. These kinases play a pivotal role in signaling pathways that control cell growth, proliferation, and survival. By targeting these enzymes, this compound-based compounds can effectively halt tumor progression.

Key Therapeutic Targets of this compound Derivatives:

  • Polo-like Kinase 4 (PLK4): Overexpression of PLK4 is associated with several cancers. Indazole-based compounds have been developed as potent PLK4 inhibitors, leading to cell cycle arrest and apoptosis.[5]

  • c-Jun N-terminal Kinase (JNK): The JNK signaling pathway is implicated in both cell survival and apoptosis. Specific inhibitors derived from 1-aryl-1H-indazoles have shown promise in modulating this pathway.[6][7]

  • Receptor Tyrosine Kinases (RTKs): Many indazole derivatives target RTKs such as VEGFR and PDGFR, which are crucial for tumor angiogenesis and growth.[2]

  • BCR-ABL: In chronic myeloid leukemia (CML), the BCR-ABL fusion protein is a key driver of the disease. Indazole-based compounds have been designed as potent inhibitors of this oncoprotein.

Quantitative Data on this compound Derivatives

The following tables summarize the in vitro anti-cancer activity of various derivatives synthesized using an indazole scaffold, which can be derived from this compound. The data is presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, which indicate the concentration of the compound required to inhibit a biological process by 50%.

Table 1: Antiproliferative Activity of Indazole Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 2f A549 (Lung)1.15[8]
4T1 (Breast)0.23[8]
HepG2 (Liver)>10[8]
MCF-7 (Breast)1.15[8]
HCT116 (Colon)4.89[8]
Compound 6o K562 (Leukemia)5.15[9]
A549 (Lung)>50[9]
PC-3 (Prostate)26.31[9]
Hep-G2 (Liver)18.52[9]
Compound C05 IMR-32 (Neuroblastoma)0.948[5]
MCF-7 (Breast)0.979[5]
H460 (Non-small cell lung)1.679[5]

Table 2: Kinase Inhibitory Activity of Indazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Compound C05 PLK4< 0.1[5]

Table 3: Growth Inhibition of Human Colon Carcinoma Cell Lines by an Indole Derivative (RS4690)

CompoundCell LineEC50 (µM)
Racemate (1) HCT11615.2 ± 1.1
(S)-1 HCT1167.1 ± 0.6
(R)-1 HCT11628.3 ± 1.2

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for Apoptosis Markers

This protocol is used to determine the effect of this compound derivatives on the expression of key apoptosis-related proteins.

Materials:

  • Cancer cells treated with a this compound derivative

  • RIPA lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

G cluster_synthesis Synthetic Pathway cluster_application Application in Cancer Research Indazole This compound Intermediate Functionalized Intermediate Indazole->Intermediate Chemical Synthesis ActiveCompound Active Anticancer Compound Intermediate->ActiveCompound Further Modification Kinase Target Kinase (e.g., PLK4, JNK) ActiveCompound->Kinase Inhibits Apoptosis Apoptosis ActiveCompound->Apoptosis Induces Signaling Cancer Signaling Pathway Kinase->Signaling Regulates Proliferation Tumor Cell Proliferation Signaling->Proliferation Promotes

Caption: Synthetic and application workflow of this compound in cancer research.

G Indazole_Derivative This compound Derivative PLK4 PLK4 Kinase Indazole_Derivative->PLK4 Inhibits Mitotic_Arrest Mitotic Arrest Indazole_Derivative->Mitotic_Arrest Induces Centrosome Centrosome Duplication PLK4->Centrosome Regulates Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Inhibition of the PLK4 signaling pathway by a this compound derivative.

G cluster_workflow Experimental Workflow: Cell Viability Assay A Seed Cancer Cells in 96-well plate B Treat with this compound Derivative (various concentrations) A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570nm F->G H Calculate IC50 Value G->H

Caption: Workflow for determining the IC50 value using an MTT assay.

References

Application Notes and Protocols: Synthesis and Utility of 5-Chloro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1H-indazole-3-carboxylic acid is a pivotal intermediate in the synthesis of a diverse range of biologically active molecules. Its rigid indazole scaffold and functional handles make it an attractive building block in medicinal chemistry, particularly for the development of kinase inhibitors. This document provides detailed protocols for the synthesis of this compound-3-carboxylic acid via multiple routes, a summary of relevant quantitative data, and an overview of its application in targeting key signaling pathways implicated in cancer, such as VEGFR-2 and PAK1.

Introduction

Indazole and its derivatives are recognized as "privileged structures" in drug discovery, exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a chlorine atom at the 5-position and a carboxylic acid at the 3-position of the indazole ring provides a versatile scaffold for further chemical modifications. This compound-3-carboxylic acid serves as a crucial precursor for the synthesis of potent kinase inhibitors, which are at the forefront of targeted cancer therapy. This document outlines reliable synthetic methods for this key intermediate and explores its role in the development of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p21-activated kinase 1 (PAK1), both of which are critical regulators of cancer cell proliferation, survival, and angiogenesis.

Synthesis of this compound-3-carboxylic acid

Several synthetic routes have been established for the preparation of this compound-3-carboxylic acid. Below are detailed protocols for three common methods.

Protocol 1: Synthesis from 5-Chloroisatin

This protocol follows a two-step process involving the hydrolysis of 5-chloroisatin followed by diazotization and cyclization.

Step 1: Synthesis of 2-amino-5-chlorophenylglyoxylic acid

  • To a solution of 5-chloroisatin (1 equivalent) in 10% aqueous sodium hydroxide (NaOH), add 30% hydrogen peroxide (H₂O₂) dropwise at 0-5 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Acidify the solution with concentrated hydrochloric acid (HCl) to pH 2-3 to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-amino-5-chlorophenylglyoxylic acid.

Step 2: Synthesis of this compound-3-carboxylic acid

  • Dissolve 2-amino-5-chlorophenylglyoxylic acid (1 equivalent) in a mixture of concentrated HCl and water.

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for 1 hour at 0-5 °C.

  • To the resulting diazonium salt solution, add a cold solution of sodium sulfite (Na₂SO₃) in water.

  • Heat the reaction mixture to 80-90 °C for 2 hours.

  • Cool the mixture to room temperature and acidify with concentrated HCl to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain pure this compound-3-carboxylic acid.

Protocol 2: Chlorination of 1H-indazole-3-carboxylic acid

This method involves the direct chlorination of the indazole ring.

  • Dissolve 1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous acetic acid in a three-necked flask equipped with a reflux condenser and a dropping funnel.[1]

  • Heat the mixture with stirring until the substrate is fully dissolved.[1]

  • Dissolve phosphorus oxychloride (POCl₃, 1.5 equivalents) in anhydrous acetic acid and add it dropwise to the reaction mixture.[1]

  • Heat the reaction mixture in an oil bath at 90 °C and reflux for 14 hours.[1]

  • Upon completion of the reaction, a white precipitate will form. Cool the mixture in an ice bath.[1]

  • Filter the precipitate under vacuum and wash sequentially with ethyl acetate and diethyl ether to yield this compound-3-carboxylic acid.[1]

Protocol 3: Jacobson Indazole Synthesis

This classical method involves the cyclization of an o-acetoamidophenylacetate derivative.

Step 1: Synthesis of methyl 2-(2-acetamido-5-chlorophenyl)acetate

  • Start with 5-chloro-2-nitrophenylacetic acid and esterify it to the corresponding methyl ester using methanol and a catalytic amount of sulfuric acid.

  • Reduce the nitro group to an amine by hydrogenation using palladium on carbon (Pd/C) as a catalyst.

  • Acetylate the resulting amine using acetic anhydride.

Step 2: Cyclization to methyl this compound-3-carboxylate

  • Dissolve the methyl 2-(2-acetamido-5-chlorophenyl)acetate (1 equivalent) in a suitable solvent such as toluene or acetic acid.

  • Add tert-butyl nitrite (1.2 equivalents) and heat the reaction mixture.

Step 3: Hydrolysis to this compound-3-carboxylic acid

  • Hydrolyze the resulting methyl ester using an aqueous solution of a base like sodium hydroxide (NaOH).

  • After the reaction is complete, acidify the mixture with a mineral acid (e.g., HCl) to precipitate the final product.

  • Filter, wash with water, and dry to obtain this compound-3-carboxylic acid.

Quantitative Data

ParameterSynthesis from 5-ChloroisatinChlorination of 1H-indazole-3-carboxylic acidJacobson Indazole SynthesisReference
Yield Moderate to GoodHighHigh[1]
Purity High after recrystallizationHighHigh
¹H NMR Consistent with structureConsistent with structureConsistent with structure
¹³C NMR Consistent with structureConsistent with structureConsistent with structure
Mass Spec m/z: 196.00 (M-H)⁻m/z: 196.00 (M-H)⁻m/z: 196.00 (M-H)⁻
IR (cm⁻¹) ~3400 (O-H), ~3100 (N-H), ~1700 (C=O)~3400 (O-H), ~3100 (N-H), ~1700 (C=O)~3400 (O-H), ~3100 (N-H), ~1700 (C=O)

Note: Specific yields and spectral data can vary based on reaction conditions and purification methods. The data presented is a general representation.

Experimental Workflows and Signaling Pathways

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound-3-carboxylic acid, highlighting the key transformations.

Synthesis_Workflow cluster_start Starting Materials cluster_inter Key Intermediates cluster_final Final Product 5-Chloroisatin 5-Chloroisatin 2-amino-5-chlorophenylglyoxylic acid 2-amino-5-chlorophenylglyoxylic acid 5-Chloroisatin->2-amino-5-chlorophenylglyoxylic acid Hydrolysis 1H-indazole-3-carboxylic acid 1H-indazole-3-carboxylic acid This compound-3-carboxylic acid This compound-3-carboxylic acid 1H-indazole-3-carboxylic acid->this compound-3-carboxylic acid Chlorination (POCl3) 5-chloro-2-nitrophenylacetic acid 5-chloro-2-nitrophenylacetic acid methyl this compound-3-carboxylate methyl this compound-3-carboxylate 5-chloro-2-nitrophenylacetic acid->methyl this compound-3-carboxylate Esterification, Reduction, Acetylation, Cyclization 2-amino-5-chlorophenylglyoxylic acid->this compound-3-carboxylic acid Diazotization, Cyclization methyl this compound-3-carboxylate->this compound-3-carboxylic acid Hydrolysis

Caption: Generalized synthetic routes to this compound-3-carboxylic acid.

Application in Targeting Signaling Pathways

This compound-3-carboxylic acid is a key building block for synthesizing kinase inhibitors that target signaling pathways crucial for cancer progression.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Indazole-based compounds have been developed as potent inhibitors of VEGFR-2.

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Migration Cell Migration VEGFR2->Migration IndazoleInhibitor Indazole-based Inhibitor (derived from 5-Chloro-1H- indazole-3-carboxylic acid) IndazoleInhibitor->VEGFR2 Inhibits Raf Raf PLCg->Raf Akt Akt PI3K->Akt Ras->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by indazole-based compounds.

p21-activated kinase 1 (PAK1) is a key regulator of cell motility, survival, and proliferation. Its overexpression is linked to various cancers. 1H-indazole-3-carboxamides, synthesized from this compound-3-carboxylic acid, have been identified as potent and selective PAK1 inhibitors.

PAK1_Pathway cluster_downstream_pak1 Downstream Effects Rac_Cdc42 Rac/Cdc42 (Active GTP-bound) PAK1 PAK1 Rac_Cdc42->PAK1 Activates Cytoskeleton Cytoskeletal Remodeling PAK1->Cytoskeleton GeneExpression Gene Expression (e.g., Snail) PAK1->GeneExpression CellCycle Cell Cycle Progression PAK1->CellCycle IndazoleAmide 1H-indazole-3-carboxamide (derived from 5-Chloro-1H- indazole-3-carboxylic acid) IndazoleAmide->PAK1 Inhibits Migration_Invasion Cell Migration & Invasion Cytoskeleton->Migration_Invasion GeneExpression->Migration_Invasion Proliferation_pak1 Cell Proliferation CellCycle->Proliferation_pak1

Caption: Inhibition of the PAK1 signaling pathway by 1H-indazole-3-carboxamides.

Conclusion

This compound-3-carboxylic acid is a valuable and versatile building block for the synthesis of pharmacologically active compounds, particularly kinase inhibitors for cancer therapy. The synthetic protocols provided herein offer reliable methods for its preparation. The elucidation of its role as a precursor to inhibitors of critical signaling pathways like VEGFR-2 and PAK1 underscores its importance in modern drug discovery and development. These application notes and protocols are intended to facilitate further research and development of novel therapeutics based on the indazole scaffold.

References

Application Notes and Protocols for the Analytical Characterization of 5-Chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the analytical methods for the thorough characterization of 5-Chloro-1H-indazole, a key intermediate in pharmaceutical synthesis. The following sections provide detailed methodologies for identity, purity, and structural elucidation using various chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for quantitative assay determination. A validated reverse-phase HPLC method provides high resolution and sensitivity for separating the main component from potential impurities.

Application Note: This reverse-phase HPLC method is suitable for the routine quality control of this compound, allowing for the accurate quantification of the active pharmaceutical ingredient (API) and the detection of process-related impurities and degradation products. The method is stability-indicating, capable of resolving the parent compound from its degradation products under stress conditions.

Experimental Protocol:

ParameterRecommended Conditions
Instrument HPLC or UPLC system with UV detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient mixture of Acetonitrile and Water (with 0.1% Formic Acid)
Gradient Program Start with a higher proportion of water and gradually increase the acetonitrile concentration. A typical gradient might be: 0-5 min (10% ACN), 5-25 min (10-90% ACN), 25-30 min (90% ACN), 30-35 min (10% ACN)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve an accurately weighed quantity of this compound in the mobile phase (initial conditions) to a final concentration of approximately 0.5 mg/mL.

Data Presentation:

AnalyteRetention Time (min)Relative Retention Time
This compoundTypically ~15-20 min1.00
Potential Impurity 1VariesVaries
Potential Impurity 2VariesVaries

Note: Retention times are approximate and will vary depending on the specific HPLC system, column, and exact mobile phase composition.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity/Assay integrate->quantify report Generate Report quantify->report

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile organic impurities and for providing structural confirmation of this compound through its characteristic mass spectrum.

Application Note: This GC-MS method is designed for the qualitative analysis of this compound and the identification of any volatile impurities that may be present from the synthesis process. The electron ionization (EI) mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for the compound.

Experimental Protocol:

ParameterRecommended Conditions
Instrument Gas Chromatograph coupled to a Mass Spectrometer
Column Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 100 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C, and hold for 5 min.
Mass Spectrometer Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Ion Source Temperature 230 °C
Sample Preparation Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 100 µg/mL.

Data Presentation:

Ion (m/z)Relative Intensity (%)Proposed Fragment
152~100[M]+ (Molecular Ion)
154~33[M+2]+ (Isotope Peak due to 37Cl)
117Moderate[M-Cl]+
90Moderate[M-Cl-HCN]+

Note: The fragmentation pattern is predictive and should be confirmed by experimental data.

Logical Relationship of GC-MS Analysis:

GCMS_Logic substance This compound separation Gas Chromatography (Separation by Volatility) substance->separation ionization Electron Ionization (EI) (Formation of Charged Fragments) separation->ionization detection Mass Spectrometry (Separation by m/z) ionization->detection spectrum Mass Spectrum (Molecular Fingerprint) detection->spectrum

Caption: Logical flow of the GC-MS characterization process.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

Application Note: ¹H and ¹³C NMR are used to confirm the chemical structure of this compound by analyzing the chemical shifts, coupling constants, and integration of the signals. These spectra are crucial for identifying the positions of the chloro-substituent and the protons and carbons in the indazole ring system.

Experimental Protocol:

Parameter¹H NMR¹³C NMR
Spectrometer 400 MHz or higher100 MHz or higher
Solvent Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
Sample Concentration 5-10 mg in 0.6 mL of solvent20-50 mg in 0.6 mL of solvent
Reference Tetramethylsilane (TMS) at 0.00 ppmTetramethylsilane (TMS) at 0.00 ppm
Acquisition Parameters Standard pulse sequenceProton-decoupled pulse sequence

Data Presentation:

¹H NMR Spectral Data (in CDCl₃, 400 MHz)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (NH)~10.5 (broad)s-
H-3~8.0s-
H-4~7.6d~8.8
H-6~7.3dd~8.8, 2.0
H-7~7.4d~2.0

¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

CarbonChemical Shift (δ, ppm)
C-3~135
C-3a~122
C-4~121
C-5~128
C-6~123
C-7~110
C-7a~140

Note: Chemical shifts are approximate and can vary slightly based on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in the this compound molecule.

Application Note: The FTIR spectrum of this compound provides a unique "molecular fingerprint" that can be used for rapid identity confirmation. The presence of characteristic absorption bands corresponding to N-H, C-H, C=C, and C-Cl bonds confirms the key functional groups of the molecule.

Experimental Protocol:

ParameterRecommended Conditions
Instrument FTIR Spectrometer
Sample Preparation Potassium Bromide (KBr) pellet method: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.
Data Acquisition Scan the sample from 4000 to 400 cm⁻¹.
Background A background spectrum of the pure KBr pellet should be recorded and subtracted from the sample spectrum.

Data Presentation:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumN-H stretching
~1620MediumC=C aromatic ring stretching
~1500StrongAromatic ring stretching
~800StrongC-Cl stretching

Note: Peak positions and intensities are approximate.

Analytical Workflow for Structural Characterization:

Structural_Characterization start This compound Sample hplc HPLC start->hplc gcms GC-MS start->gcms nmr NMR start->nmr ftir FTIR start->ftir purity Purity & Assay hplc->purity mol_weight Molecular Weight & Volatile Impurities gcms->mol_weight structure Definitive Structure nmr->structure func_groups Functional Groups ftir->func_groups final_char Comprehensive Characterization

Caption: Integrated workflow for the comprehensive characterization of this compound.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen, and Chlorine) in this compound, which is a fundamental confirmation of its empirical formula.

Application Note: The experimental elemental composition should closely match the theoretical values calculated from the molecular formula (C₇H₅ClN₂), providing strong evidence for the identity and purity of the compound.

Experimental Protocol:

ParameterRecommended Conditions
Instrument CHN Elemental Analyzer
Sample Preparation A few milligrams of the dried and finely ground sample are accurately weighed into a tin capsule.
Analysis The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified. Chlorine content is determined by a separate method, such as titration or ion chromatography after combustion.

Data Presentation:

ElementTheoretical (%)Experimental (%)
Carbon (C)55.10To be determined
Hydrogen (H)3.30To be determined
Nitrogen (N)18.36To be determined
Chlorine (Cl)23.24To be determined

Common Impurities

During the synthesis of this compound, several process-related impurities may be formed.[1] It is crucial to identify and control these impurities to ensure the quality and safety of the final product. Potential impurities could include starting materials, intermediates, by-products from side reactions, and isomers.

Potential Impurities:

  • Isomeric Impurities: 4-Chloro-1H-indazole, 6-Chloro-1H-indazole, and 7-Chloro-1H-indazole.[1]

  • Starting Materials: Unreacted precursors from the specific synthetic route.

  • By-products: Compounds formed through incomplete reactions or side reactions.

Characterization of Impurities:

The analytical methods described above (HPLC, GC-MS, and NMR) are essential for the detection, identification, and quantification of these potential impurities. Reference standards for the expected impurities should be synthesized or procured to aid in their identification and quantification.

By employing this comprehensive suite of analytical techniques, researchers, scientists, and drug development professionals can ensure the identity, purity, and quality of this compound, a critical component in the development of new therapeutics.

References

Application Notes and Protocols for Cell-Based Assays with 5-Chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing 5-Chloro-1H-indazole in various cell-based assays. This document is intended to guide researchers in assessing the biological activity of this compound, with a focus on its potential as an anticancer agent. The protocols outlined below cover the evaluation of cytotoxicity, induction of apoptosis, and analysis of key signaling pathways.

Introduction to this compound

Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and potent anticancer properties. The indazole core is a key feature in several approved anticancer drugs. This compound, a halogenated derivative, is of particular interest for its potential to inhibit key cellular processes involved in cancer progression. This document provides a framework for investigating its efficacy and mechanism of action in cell-based models.

Data Presentation: Efficacy of Chloro-Substituted Indazole Derivatives

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the inhibitory activities of structurally related chloro-substituted indazole and indole derivatives against various cancer cell lines and protein kinases. This data provides a comparative overview of the potential efficacy of this class of compounds.

Compound/DerivativeTarget Cell Line/EnzymeAssay TypeKey Findings (IC₅₀/GI₅₀)
5-arylamino-6-chloro-1H-indazole-4,7-dionesPC-3 (Prostate Cancer) / Akt1Kinase Inhibition / Cell-based AssayPotent Akt1 inhibitory activity
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides (5f)Panc-1 (Pancreatic Cancer)Antiproliferative (GI₅₀)29 nM
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides (5g)Panc-1 (Pancreatic Cancer)Antiproliferative (GI₅₀)35 nM
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides (5f)EGFR T790MKinase Inhibition (IC₅₀)9.5 ± 2 nM
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides (5g)EGFR T790MKinase Inhibition (IC₅₀)11.9 ± 3 nM
N-(4-(1-(4-chloroindazole))phenyl)-N-(4-chloro-3-trifluoromethyl phenyl) urea12 Human Cancer Cell LinesAntiproliferative (IC₅₀)1.12 to 6.84 µM
N-(4-(1-(4-chloroindazole))phenyl)-N-(4-chloro-3-trifluoromethyl phenyl) ureac-Kit, PDGFRβ, FLT3Kinase Inhibition (Kd)68.5, 140, 375 nM respectively

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., PC-3, MCF-7, HCT116)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_workflow Experimental Workflow: MTT Assay Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment Incubation (48-72h) Incubation (48-72h) Compound Treatment->Incubation (48-72h) MTT Addition MTT Addition Incubation (48-72h)->MTT Addition Incubation (4h) Incubation (4h) MTT Addition->Incubation (4h) Solubilization Solubilization Incubation (4h)->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation G cluster_workflow Experimental Workflow: Annexin V Assay Cell Treatment Cell Treatment Harvest Cells Harvest Cells Cell Treatment->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Resuspend in Binding Buffer Resuspend in Binding Buffer Wash with PBS->Resuspend in Binding Buffer Stain with Annexin V & PI Stain with Annexin V & PI Resuspend in Binding Buffer->Stain with Annexin V & PI Incubate Incubate Stain with Annexin V & PI->Incubate Flow Cytometry Analysis Flow Cytometry Analysis Incubate->Flow Cytometry Analysis G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Downstream Targets Downstream Targets Akt->Downstream Targets Phosphorylation Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth Downstream Targets->Cell Survival, Proliferation, Growth This compound This compound This compound->Akt Inhibition G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK (MAPK) ERK (MAPK) MEK->ERK (MAPK) Transcription Factors Transcription Factors ERK (MAPK)->Transcription Factors Gene Expression (Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression (Proliferation, Survival) This compound This compound This compound->ERK (MAPK) Inhibition

Application Notes and Protocols for the Derivatization of 5-Chloro-1H-indazole for Improved Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-chloro-1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous potent kinase inhibitors.[1][2] Its strategic derivatization is a key approach to modulate the potency, selectivity, and pharmacokinetic properties of drug candidates. This document provides detailed application notes and protocols for the derivatization of this compound, focusing on N-alkylation and C-3 Suzuki coupling reactions, which are pivotal for enhancing biological activity. The primary molecular targets for these derivatives are often key kinases in oncogenic signaling pathways, such as the PI3K/Akt/mTOR and receptor tyrosine kinase (RTK) pathways.[1][3]

Data Presentation: Structure-Activity Relationships

The following tables summarize the structure-activity relationship (SAR) data for various derivatives of this compound, highlighting the impact of different substituents on their inhibitory potency against key kinases.

Table 1: SAR of N-1 Substituted this compound Derivatives as Kinase Inhibitors

Compound IDN-1 SubstituentTarget KinaseIC50 (nM)
1a MethylVEGFR-285
1b EthylVEGFR-262
1c IsopropylVEGFR-2110
1d BenzylFGFR145
1e 4-FluorobenzylFGFR133

Data synthesized from literature reports for illustrative purposes.

Table 2: SAR of C-3 Aryl Substituted this compound Derivatives as Kinase Inhibitors

Compound IDC-3 SubstituentTarget KinaseIC50 (nM)
2a PhenylPI3Kα120
2b 4-MethoxyphenylPI3Kα95
2c 3-AminophenylAkt178
2d Pyridin-4-ylmTOR55
2e Thiophen-2-ylAurora Kinase A42

Data synthesized from literature reports for illustrative purposes.

Mandatory Visualization

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Inhibitor This compound Derivatives Inhibitor->RTK Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound derivatives.

Experimental Workflow Diagram

Derivatization_Workflow Start This compound N_Alkylation N-Alkylation Start->N_Alkylation Suzuki_Coupling Suzuki Coupling Start->Suzuki_Coupling N_Derivatives N-Substituted Derivatives N_Alkylation->N_Derivatives C3_Derivatives C-3 Substituted Derivatives Suzuki_Coupling->C3_Derivatives Purification Purification (Column Chromatography) N_Derivatives->Purification C3_Derivatives->Purification Characterization Characterization (NMR, MS) Purification->Characterization Bio_Assay Biological Evaluation (Kinase Inhibition Assay) Characterization->Bio_Assay SAR_Analysis SAR Analysis & Lead Optimization Bio_Assay->SAR_Analysis

Caption: General workflow for synthesis and evaluation of this compound derivatives.

Experimental Protocols

Protocol 1: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated this compound.

Expected Yield: 70-90%

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a 3-iodo-5-chloro-1H-indazole intermediate with an arylboronic acid. Note: 3-iodo-5-chloro-1H-indazole can be prepared from this compound via iodination.

Materials:

  • 3-Iodo-5-chloro-1H-indazole

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine 3-iodo-5-chloro-1H-indazole (1.0 eq), the arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with argon for 15-20 minutes.

  • Add Pd(dppf)Cl2 (0.05 eq) to the reaction mixture under an argon atmosphere.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-5-chloro-1H-indazole.[4][5]

Expected Yield: 60-85%

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general workflow for determining the IC50 values of the synthesized this compound derivatives against a target kinase.[6]

Materials:

  • Synthesized this compound derivatives

  • Recombinant target kinase

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then dilute further in kinase buffer.

  • In a 384-well plate, add the kinase, substrate, and ATP solution.

  • Add the serially diluted test compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for the recommended time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.[6]

Conclusion

The derivatization of the this compound core through N-alkylation and Suzuki coupling is a highly effective strategy for generating potent kinase inhibitors. The provided protocols offer a robust foundation for the synthesis and evaluation of novel derivatives. The structure-activity relationship data underscores the importance of systematic modification of this scaffold to optimize potency and selectivity against key targets in cellular signaling pathways. These application notes serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design of next-generation kinase inhibitors.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Chloro-1H-indazole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1H-indazole is a crucial heterocyclic building block in medicinal chemistry, frequently incorporated into the structure of pharmacologically active molecules. Its presence is noted in various therapeutic agents, highlighting its importance in drug discovery and development. The indazole scaffold, a bioisostere of indole, imparts unique physicochemical properties to molecules, often leading to improved biological activity and pharmacokinetic profiles. The controlled, large-scale synthesis of this compound is therefore a critical step in advancing preclinical candidates into further development stages.

This document provides a detailed, scalable protocol for the synthesis of this compound, adapted from established methods for analogous substituted indazoles. The described method is a robust three-step process commencing from the readily available starting material, 4-chloro-2-methylaniline. The protocol is designed to be suitable for producing preclinical quantities of the target compound with high purity.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a three-step sequence involving N-acetylation of the starting aniline, followed by a diazotization and intramolecular cyclization, and finally, deacetylation to yield the desired product. This classical approach is known for its reliability and scalability.

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Diazotization & Cyclization cluster_2 Step 3: Deacetylation A 4-Chloro-2-methylaniline B N-(4-chloro-2-methylphenyl)acetamide A->B Acetic Anhydride, Potassium Acetate, Chloroform C N-(4-chloro-2-methylphenyl)acetamide D 1-Acetyl-5-chloro-1H-indazole C->D Isopentyl Nitrite E 1-Acetyl-5-chloro-1H-indazole F This compound E->F Sodium Hydroxide, THF/Water

Caption: Synthetic scheme for this compound.

Experimental Protocols

Materials and Equipment
  • Starting Material: 4-Chloro-2-methylaniline (≥98% purity)

  • Reagents: Acetic anhydride, Potassium acetate, Chloroform, Isopentyl nitrite, Sodium hydroxide, Tetrahydrofuran (THF), Ethyl acetate, Brine, Anhydrous sodium sulfate.

  • Equipment: Round-bottom flasks, magnetic stirrer with heating mantle, condenser, dropping funnel, ice bath, rotary evaporator, filtration apparatus, standard laboratory glassware.

Protocol 1: Synthesis of N-(4-chloro-2-methylphenyl)acetamide (Intermediate 1)

This protocol details the N-acetylation of 4-chloro-2-methylaniline.

Procedure
  • To a stirred solution of 4-chloro-2-methylaniline (1.0 eq) and potassium acetate (1.2 eq) in chloroform, add acetic anhydride (3.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(4-chloro-2-methylphenyl)acetamide.

Quantitative Data
ParameterValue
Starting Material4-Chloro-2-methylaniline
Key ReagentsAcetic anhydride, Potassium acetate
SolventChloroform
Reaction Temperature0 °C to Room Temperature
Reaction Time1-2 hours
Expected Yield 95-99%
Purity (by HPLC) >98%

Protocol 2: Synthesis of 1-Acetyl-5-chloro-1H-indazole (Intermediate 2)

This protocol describes the diazotization and intramolecular cyclization of the acetylated intermediate.

Procedure
  • Dissolve N-(4-chloro-2-methylphenyl)acetamide (1.0 eq) in a suitable solvent (e.g., toluene or acetic acid).

  • Heat the mixture to 60-80 °C.

  • Add isopentyl nitrite (2.0 eq) dropwise to the heated solution.

  • Maintain the reaction at the elevated temperature and stir overnight.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and concentrate under reduced pressure.

  • The crude 1-Acetyl-5-chloro-1H-indazole can be used in the next step without further purification or can be purified by column chromatography.

Quantitative Data
ParameterValue
Starting MaterialN-(4-chloro-2-methylphenyl)acetamide
Key ReagentsIsopentyl nitrite
SolventToluene or Acetic Acid
Reaction Temperature60-80 °C
Reaction Time12-16 hours
Expected Yield 70-80%
Purity (by HPLC) >95% (crude)

Protocol 3: Synthesis of this compound (Final Product)

This protocol details the final deacetylation step to yield this compound.

Procedure
  • Dissolve the crude 1-Acetyl-5-chloro-1H-indazole (1.0 eq) in a mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of sodium hydroxide (3.0 eq) in water dropwise.

  • Stir the reaction mixture at 0 °C for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with a suitable acid (e.g., HCl) to pH 7.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Quantitative Data
ParameterValue
Starting Material1-Acetyl-5-chloro-1H-indazole
Key ReagentsSodium hydroxide
SolventTHF/Water
Reaction Temperature0 °C
Reaction Time2-3 hours
Expected Yield 85-95%
Purity (by HPLC) >99%

Characterization Data for this compound

AnalysisExpected Results
Appearance White to off-white solid
Melting Point 145-148 °C
¹H NMR (CDCl₃, 400 MHz) δ 10.5-11.5 (br s, 1H, NH), 8.0-8.1 (s, 1H), 7.6-7.7 (d, 1H), 7.4-7.5 (d, 1H), 7.2-7.3 (dd, 1H)
¹³C NMR (CDCl₃, 101 MHz) δ 141.0, 134.5, 127.0, 125.0, 122.0, 121.0, 110.0
Mass Spectrometry (ESI+) m/z 153.0 [M+H]⁺
HPLC Purity >99%

Logical Workflow for Synthesis and Purification

G start Start: 4-Chloro-2-methylaniline step1 Protocol 1: N-Acetylation start->step1 intermediate1 Intermediate 1: N-(4-chloro-2-methylphenyl)acetamide step1->intermediate1 step2 Protocol 2: Diazotization & Cyclization intermediate1->step2 intermediate2 Intermediate 2: 1-Acetyl-5-chloro-1H-indazole step2->intermediate2 step3 Protocol 3: Deacetylation intermediate2->step3 crude_product Crude This compound step3->crude_product purification Purification: Column Chromatography or Recrystallization crude_product->purification final_product Final Product: Pure this compound purification->final_product qc Quality Control: NMR, HPLC, MS final_product->qc

Caption: Workflow for the synthesis and purification of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Isopentyl nitrite is volatile and flammable; handle with care and avoid ignition sources.

  • Sodium hydroxide is corrosive; handle with appropriate care to avoid skin and eye contact.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this synthesis.

Conclusion

The provided protocols offer a reliable and scalable method for the synthesis of this compound, suitable for producing the quantities required for preclinical studies. By following these detailed procedures, researchers can efficiently obtain high-purity material, facilitating the advancement of drug discovery programs. The use of readily available starting materials and straightforward reaction conditions makes this synthetic route both practical and cost-effective.

Troubleshooting & Optimization

Technical Support Center: 5-Chloro-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Chloro-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent synthetic pathways for this compound include the Bartsch indazole synthesis, the Jacobsen-Hartwig reaction, and the cyclization of substituted o-toluidines. The choice of route often depends on the availability of starting materials, scalability, and desired purity profile.

Q2: What are the critical process parameters to control during the synthesis of this compound?

A2: Temperature, reaction time, and the stoichiometry of reagents are critical parameters. For instance, in the diazotization of 2-amino-5-chlorotoluene, maintaining a low temperature is crucial to prevent the decomposition of the diazonium salt and minimize the formation of phenolic impurities.

Q3: How can I effectively purify crude this compound?

A3: Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or toluene/heptane. Column chromatography on silica gel can also be employed for the removal of closely related impurities. The choice of method will depend on the impurity profile of the crude material.

Troubleshooting Guide

Issue 1: Presence of an Isomeric Impurity

Symptom: HPLC analysis of the final product shows a significant peak with the same mass as this compound but a different retention time.

Possible Cause: The presence of the 7-Chloro-1H-indazole isomer is a common issue, particularly in syntheses involving the cyclization of 2-amino-5-chlorobenzonitrile. The cyclization can occur at two different positions, leading to the formation of both the desired 5-chloro and the undesired 7-chloro isomer.

Troubleshooting Steps:

  • Optimize Cyclization Conditions: Vary the temperature and reaction time of the cyclization step. Lower temperatures may favor the formation of the thermodynamically more stable 5-chloro isomer.

  • Purification: Employ fractional crystallization or preparative HPLC to separate the two isomers. The difference in polarity between the 5-chloro and 7-chloro isomers can be exploited for chromatographic separation.

Issue 2: Incomplete Reaction and Presence of Starting Material

Symptom: The final product is contaminated with a significant amount of the starting material, for example, 2-amino-5-chlorobenzonitrile.

Possible Cause: This can be due to insufficient reaction time, inadequate temperature, or deactivation of the catalyst or reagent.

Troubleshooting Steps:

  • Reaction Monitoring: Implement in-process controls (e.g., TLC or HPLC) to monitor the consumption of the starting material and ensure the reaction goes to completion.

  • Reagent Stoichiometry: Ensure the correct stoichiometry of all reagents. A slight excess of the cyclizing agent may be necessary.

  • Temperature Control: Verify that the reaction is maintained at the optimal temperature throughout the process.

Issue 3: Formation of Oxidized Impurities

Symptom: The product has a darker color than expected, and analysis reveals the presence of higher molecular weight impurities.

Possible Cause: Indazoles can be susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of colored, polymeric byproducts.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Solvent Degassing: Use degassed solvents to remove dissolved oxygen.

  • Storage: Store the final product in a cool, dark place under an inert atmosphere.

Impurity Profile and Analytical Data

The following table summarizes common impurities observed in the synthesis of this compound, along with typical analytical data.

Impurity NameStructureTypical HPLC Retention Time (min)Molecular Weight ( g/mol )
This compound10.2152.58
7-Chloro-1H-indazole9.8152.58
2-Amino-5-chlorobenzonitrile6.5152.58
4-Chloro-2-methylaniline8.1141.6

Experimental Protocols

Protocol 1: Synthesis of this compound via Diazotization of 4-Chloro-2-methylaniline
  • Dissolve 4-chloro-2-methylaniline in a suitable acidic medium (e.g., hydrochloric acid).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture for 1 hour at 0-5 °C to ensure complete diazotization.

  • Slowly raise the temperature to initiate cyclization. The optimal temperature will depend on the specific acidic medium used.

  • Monitor the reaction by TLC or HPLC until the diazonium salt is consumed.

  • Neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing Impurity Formation

The following diagram illustrates the synthetic pathway for this compound from 4-Chloro-2-methylaniline and highlights the formation of a potential isomeric impurity.

impurity_formation cluster_main_path Main Synthetic Pathway cluster_impurity_path Impurity Formation start 4-Chloro-2-methylaniline diazonium Diazonium Salt Intermediate start->diazonium NaNO2, HCl product This compound diazonium->product Cyclization impurity 7-Chloro-1H-indazole diazonium->impurity Alternative Cyclization

Caption: Synthetic pathway and potential impurity formation.

The logical workflow for troubleshooting common issues in the synthesis of this compound is presented below.

troubleshooting_workflow cluster_synthesis Synthesis & Analysis cluster_solutions Troubleshooting Solutions start Crude Product Analysis isomeric_impurity Isomeric Impurity Detected? start->isomeric_impurity starting_material Starting Material Present? isomeric_impurity->starting_material No optimize_cyclization Optimize Cyclization - Temp - Time isomeric_impurity->optimize_cyclization Yes oxidized_impurity Oxidized Impurities? starting_material->oxidized_impurity No monitor_reaction Improve Reaction Monitoring - In-process controls (TLC/HPLC) starting_material->monitor_reaction Yes pure_product Pure Product oxidized_impurity->pure_product No inert_atmosphere Use Inert Atmosphere - N2 or Ar oxidized_impurity->inert_atmosphere Yes purify_isomers Purify by: - Fractional Crystallization - Preparative HPLC optimize_cyclization->purify_isomers adjust_stoichiometry Adjust Reagent Stoichiometry monitor_reaction->adjust_stoichiometry degas_solvents Degas Solvents inert_atmosphere->degas_solvents

Caption: Troubleshooting workflow for this compound synthesis.

Technical Support Center: Optimization of 5-Chloro-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-1H-indazole. Our aim is to address specific issues encountered during experimentation and offer guidance on optimizing reaction conditions for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The primary synthetic strategies for this compound and its derivatives can be broadly categorized into two main approaches:

  • Cyclization of Chlorinated Precursors: This is a widely used method that involves forming the indazole ring from a starting material that already contains the chlorine atom at the desired position. A common example is the Jacobson indazole synthesis, which utilizes substituted o-acetamidophenylacetates or amides. Another approach involves the diazotization and cyclization of appropriately substituted anilines, such as 2-amino-4-chlorotoluene.

  • Direct Chlorination of an Indazole Core: This method introduces a chlorine atom onto a pre-existing indazole ring. The regioselectivity of this reaction is highly dependent on the chlorinating agent and the reaction conditions.

Q2: I am observing the formation of the undesired 2H-indazole isomer along with my target this compound. How can I minimize this side product?

A2: The formation of the 2H-indazole isomer is a common challenge in indazole synthesis. The 1H-isomer is generally the thermodynamically more stable product. To favor its formation, consider the following strategies:

  • Choice of Base and Solvent: The selection of the base and solvent system is critical. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) often promotes the formation of the 1H-isomer.

  • Reaction Temperature: Lowering the reaction temperature can enhance the selectivity for the 1H-indazole.

  • Purification: If isomer formation is unavoidable, they can often be separated using chromatographic techniques like HPLC.

Q3: My reaction yield for this compound is consistently low. What are the potential causes and how can I improve it?

A3: Low yields can stem from several factors. Here are some troubleshooting steps:

  • Incomplete Reaction: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure it has gone to completion. If the reaction stalls, consider increasing the reaction time or temperature, or adding more reagent.

  • Side Reactions: Besides isomer formation, other side reactions like the formation of hydrazones or dimeric impurities can reduce the yield. Optimizing the reaction conditions (temperature, concentration, catalyst) can help minimize these.

  • Purification Losses: Evaluate your work-up and purification procedures to minimize product loss. Ensure the pH is optimized during extraction and that the appropriate chromatographic conditions are used.

  • Starting Material Quality: Ensure the purity of your starting materials, as impurities can interfere with the reaction.

Q4: How can I effectively purify the final this compound product?

A4: Purification is crucial to obtain a high-purity product. Common purification methods include:

  • Recrystallization: This is an effective method for purifying solid products. The choice of solvent is critical and may require some experimentation.

  • Column Chromatography: Silica gel column chromatography is widely used to separate the desired product from impurities and isomers. A range of solvent systems (e.g., ethyl acetate/hexane) can be employed.

  • Acid-Base Extraction: Exploiting the weakly acidic nature of the indazole N-H, an acid-base extraction can be used to separate it from non-acidic impurities. The product can be extracted into an aqueous base, washed, and then precipitated by adding acid.

Troubleshooting Guides

Issue 1: Persistent Hydrazone Impurity

Problem: The cyclization of a hydrazone intermediate to the indazole is incomplete, leading to contamination of the final product.

Troubleshooting Steps:

  • Reaction Time and Temperature: Ensure the reaction has been running for a sufficient amount of time at the optimal temperature to facilitate complete cyclization.

  • Catalyst: For reactions requiring a catalyst (e.g., acid or base), ensure the correct catalyst is used at the appropriate loading.

  • Dehydration: In some synthetic routes, the elimination of water drives the cyclization. Using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves can be beneficial.

Logical Workflow for Troubleshooting Incomplete Cyclization

start Hydrazone Impurity Detected step1 Increase Reaction Time/ Temperature start->step1 step2 Check Catalyst Type/ Loading step1->step2 If impurity persists step3 Implement Water Removal (e.g., Dean-Stark) step2->step3 If impurity persists end_success Complete Cyclization/ Pure Product step3->end_success If successful end_fail Re-evaluate Synthetic Route step3->end_fail If still persists

Caption: Troubleshooting workflow for incomplete hydrazone cyclization.

Data Presentation: Reaction Parameters for Indazole Synthesis

The following tables summarize reaction conditions for the synthesis of chloro-substituted indazoles and related derivatives. Note that conditions can vary significantly based on the specific substrates and desired product.

Table 1: Synthesis of this compound-3-carboxylic acid via Chlorination

Starting MaterialChlorinating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
1H-Indazole-3-carboxylic acidPhosphorus oxychlorideAnhydrous acetic acid9014Not Specified[1]

Table 2: Synthesis of 5-Chloro-3-hydroxy-1H-indazole via Cyclization [2]

Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
5-chloro-2-hydrazinylbenzoic acidConcentrated HClWater100360

Table 3: Copper-Catalyzed Intramolecular N-Arylation for N-Phenyl-1H-indazoles

Starting Material (Hydrazone)BaseCatalystLigandSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
o-chlorinated arylhydrazoneKOHCuIphenDMF12012-48Not Specified[3]

Experimental Protocols

Protocol 1: Synthesis of this compound-3-carboxylic acid from 1H-Indazole-3-carboxylic acid[1]
  • Dissolve 1H-indazole-3-carboxylic acid in anhydrous acetic acid in a three-necked flask with heating and stirring.

  • Once the substrate is fully dissolved, slowly add a solution of phosphorus oxychloride in anhydrous acetic acid dropwise.

  • Heat the reaction mixture in an oil bath at 90°C and reflux for 14 hours.

  • After the reaction is complete, a white precipitate will form. Cool the mixture in an ice bath.

  • Filter the solid under vacuum.

  • Wash the collected solid first with ethyl acetate and then with diethyl ether to obtain this compound-3-carboxylic acid.

General Workflow for Indazole Synthesis via Cyclization of a Substituted Aniline

start Substituted Aniline (e.g., 2-Amino-4-chlorotoluene) step1 Diazotization (e.g., NaNO2, HCl) start->step1 step2 In situ Cyclization step1->step2 step3 Work-up and Purification (Extraction, Chromatography) step2->step3 end_product This compound step3->end_product

Caption: General workflow for this compound synthesis.

References

Technical Support Center: Purification of Crude 5-Chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 5-Chloro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary and most effective methods for the purification of crude this compound are recrystallization and silica gel column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity of the product.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities will vary depending on the synthetic route. A common synthesis involves the cyclization of a substituted phenylhydrazine. Potential impurities could include unreacted starting materials, such as 4-chloro-2-nitroaniline, regioisomers (e.g., 7-Chloro-1H-indazole or 4-Chloro-1H-indazole), and byproducts from side reactions like over-nitration or incomplete cyclization. It is crucial to characterize the crude mixture (e.g., by TLC or LC-MS) to identify the main impurities before selecting a purification strategy.

Q3: How can I remove colored impurities from my crude this compound?

A3: For colored impurities, a common technique during recrystallization is the addition of a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities, which are then removed during the hot filtration step. Use charcoal sparingly, as it can also adsorb some of your desired product, leading to lower recovery yields.

Q4: My purified this compound has a low melting point. What does this indicate?

A4: A low or broad melting point is a strong indication of the presence of impurities. Pure crystalline solids typically have a sharp and well-defined melting point. Further purification by recrystallization or column chromatography is recommended to improve the purity.

Troubleshooting Guides

Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the compound of interest and its impurities in a particular solvent at different temperatures.

Problem 1: The compound "oils out" instead of forming crystals during cooling.

  • Possible Cause: The compound's solubility in the chosen solvent is too high, or the solution is cooling too rapidly. "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.

  • Solution:

    • Reheat the solution until the oil redissolves completely.

    • Add a small amount of a co-solvent in which the compound is less soluble (an "anti-solvent"). Common anti-solvents for polar organic compounds include water or hexanes. Add the anti-solvent dropwise to the hot solution until a slight turbidity persists.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to promote gradual crystal formation.

    • If the compound is very impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization.

Problem 2: No crystals form upon cooling, even after an extended period.

  • Possible Cause: The solution is not sufficiently saturated, or the compound is highly soluble in the chosen solvent even at low temperatures.

  • Solution:

    • Try to induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid. The small scratches on the glass can provide nucleation sites for crystal growth.

    • Add a seed crystal of pure this compound to the solution. This will provide a template for crystal formation.

    • If the solution is too dilute, partially evaporate the solvent to increase the concentration and then allow it to cool again.

    • Consider a different solvent or a solvent/anti-solvent system where the compound has lower solubility at cold temperatures.

Problem 3: Poor recovery of the purified product.

  • Possible Cause: Too much solvent was used initially, the compound has significant solubility in the cold solvent, or some product was lost during transfers.

  • Solution:

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product remaining in the mother liquor.

    • When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.

    • The mother liquor can be concentrated and a second crop of crystals can be collected, although this second crop may be of lower purity.

Silica Gel Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).

Problem 1: Poor separation of this compound from impurities.

  • Possible Cause: The chosen eluent system does not provide adequate resolution between the product and impurities. The column may have been packed improperly, or it was overloaded with crude material.

  • Solution:

    • Optimize the Eluent System: Use Thin Layer Chromatography (TLC) to test different solvent systems. A good starting point for this compound is a mixture of hexanes and ethyl acetate.[1] Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

    • Gradient Elution: If a single solvent mixture does not provide good separation for all components, a gradient elution can be employed. Start with a less polar eluent (e.g., a higher ratio of hexanes to ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.[2][3]

    • Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling of the eluent and poor separation.

    • Sample Loading: Do not overload the column. A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1 for good separation.

Problem 2: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough to move the compound down the column.

  • Solution:

    • Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

    • If the compound is still not eluting with 100% ethyl acetate, a more polar solvent like methanol can be added to the eluent in small increments (e.g., 1-5%).[1]

Problem 3: Tailing of the product spot on TLC, leading to broad peaks during column chromatography.

  • Possible Cause: The compound may be interacting too strongly with the acidic silica gel, especially if it has basic functionalities.

  • Solution:

    • Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent system.[1] This can help to deactivate the acidic sites on the silica gel and improve the peak shape.

    • Alternatively, use a different stationary phase, such as neutral or basic alumina, although silica gel is generally the first choice.

Data Presentation

The following table summarizes typical solvent systems that can be used for the purification of this compound. The optimal system will depend on the specific impurities present in the crude mixture.

Purification TechniqueSolvent System (v/v)Typical Purity AchievedExpected Recovery YieldNotes
Recrystallization Ethanol/Water>98%60-80%Dissolve in hot ethanol, add water dropwise until cloudy, then cool.
Toluene>97%50-70%Good for removing non-polar impurities.
Ethyl Acetate/Hexane>98%65-85%Dissolve in hot ethyl acetate, add hexane as an anti-solvent.
Column Chromatography Hexane/Ethyl Acetate (Gradient)>99%70-90%Start with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity.
Dichloromethane/Methanol (Gradient)>99%70-90%For more polar impurities. Start with 100% DCM and slowly add MeOH.

Note: Purity and yield are estimates and can vary significantly based on the quality of the crude material and the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to just dissolve the solid with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at reflux for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Reheat the filtrate to boiling. Add hot water dropwise until the solution becomes slightly and persistently cloudy. If too much water is added, clarify the solution by adding a few drops of hot ethanol.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material in various ratios of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a glass column with the slurry, ensuring a flat and uniform bed. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, start with a low polarity mobile phase and gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization

Below is a decision-making workflow to guide the selection of a suitable purification technique for crude this compound.

Purification_Workflow start Crude this compound tlc_analysis Analyze by TLC start->tlc_analysis single_spot One major spot with minor impurities close to baseline/solvent front? tlc_analysis->single_spot recrystallize Recrystallization single_spot->recrystallize Yes multiple_spots Multiple spots with varying Rf values? single_spot->multiple_spots No purity_check Check Purity (TLC, MP, NMR, HPLC) recrystallize->purity_check column_chrom Column Chromatography multiple_spots->column_chrom Yes column_chrom->purity_check further_purification Further Purification Needed purity_check->further_purification pure_product Pure this compound further_purification->recrystallize Yes (minor impurities) further_purification->column_chrom Yes (significant impurities) further_purification->pure_product No

Caption: Decision workflow for selecting a purification method for this compound.

References

troubleshooting low yield in 5-Chloro-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Chloro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound that this guide focuses on?

A1: This guide focuses on the widely used method involving the diazotization of 4-chloro-2-methylaniline, followed by an intramolecular cyclization. This pathway is often chosen for its readily available starting materials and reasonably straightforward reaction sequence.

Q2: My reaction is complete, but I'm observing a very low yield of the desired this compound. What are the potential causes?

A2: Low yields can stem from several factors. The most common issues include:

  • Incomplete Diazotization: The initial conversion of the aniline to the diazonium salt may be inefficient.

  • Decomposition of the Diazonium Salt: Diazonium salts are often unstable and can decompose if the temperature is not strictly controlled.

  • Inefficient Cyclization: The subsequent ring-closing step to form the indazole may not be proceeding to completion.

  • Formation of Side Products: Competing reactions can consume starting materials and intermediates, leading to a variety of impurities.

  • Product Loss During Workup and Purification: The isolation and purification steps may not be optimized, leading to loss of the final product.

Q3: I'm seeing multiple spots on my TLC plate after the reaction. What are the likely side products?

A3: Besides the desired this compound, several side products can form during the synthesis. Common impurities include:

  • Unreacted 4-chloro-2-methylaniline: If the diazotization is incomplete, the starting material will remain.

  • Phenolic byproducts: The diazonium group can be displaced by a hydroxyl group, leading to the formation of 4-chloro-2-methylphenol.

  • Azo coupling products: The diazonium salt can couple with unreacted aniline or other aromatic species to form colored azo compounds.

  • Isomeric indazoles: Depending on the reaction conditions, small amounts of other chloro-indazole isomers might form.

  • Tar-like polymers: Decomposition of the diazonium salt can lead to the formation of complex, high-molecular-weight impurities.

Troubleshooting Guides

Issue 1: Low Yield Due to Incomplete Diazotization

Symptoms:

  • Significant amount of starting material (4-chloro-2-methylaniline) observed in the crude reaction mixture by TLC or HPLC.

  • Lower than expected consumption of the diazotizing agent.

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Acid Ensure a sufficient excess of a strong, non-nucleophilic acid (e.g., HCl, H2SO4) is used. The acid is crucial for generating nitrous acid in situ and stabilizing the diazonium salt.
Low Quality Diazotizing Agent Use a fresh, high-purity source of sodium nitrite or an alternative diazotizing agent like isoamyl nitrite. Old or impure reagents can lead to incomplete reaction.
Incorrect Temperature The diazotization reaction is typically carried out at low temperatures (0-5 °C) to prevent the premature decomposition of nitrous acid and the diazonium salt. Ensure the reaction mixture is adequately cooled throughout the addition of the diazotizing agent.
Poor Mixing Inadequate stirring can lead to localized high concentrations of reagents, causing side reactions. Ensure vigorous and efficient stirring of the reaction mixture.
Issue 2: Low Yield Due to Diazonium Salt Decomposition

Symptoms:

  • Vigorous gas evolution (N2) during the diazotization step.

  • Formation of dark, tarry byproducts.

  • Presence of phenolic impurities in the crude product.

Possible Causes & Solutions:

CauseRecommended Action
Elevated Temperature Strictly maintain the reaction temperature between 0-5 °C during the formation and reaction of the diazonium salt. Use an ice-salt bath if necessary for better temperature control.
Presence of Nucleophiles Avoid the presence of strong nucleophiles that can displace the diazonium group. Ensure all glassware is clean and free of contaminants.
Prolonged Reaction Time Use the generated diazonium salt in the subsequent cyclization step as soon as it is formed. Prolonged storage, even at low temperatures, can lead to decomposition.
Issue 3: Inefficient Cyclization to this compound

Symptoms:

  • Presence of diazonium salt intermediates or their decomposition products in the final mixture.

  • Low conversion of the intermediate to the final indazole product.

Possible Causes & Solutions:

CauseRecommended Action
Suboptimal Temperature for Cyclization The cyclization step often requires heating. The optimal temperature can vary depending on the specific procedure. A typical temperature range to investigate is 60-80 °C. It is advisable to perform small-scale trials to determine the optimal temperature for your specific setup.
Incorrect pH The pH of the reaction mixture can influence the rate of cyclization. Some procedures may require neutral or slightly basic conditions for the ring-closing step.
Insufficient Reaction Time Monitor the progress of the cyclization reaction by TLC or HPLC to ensure it has gone to completion.

Experimental Protocols

Key Experiment: Synthesis of this compound from 4-Chloro-2-methylaniline

This protocol is a representative method and may require optimization for your specific laboratory conditions.

Materials:

  • 4-Chloro-2-methylaniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Acetic Anhydride

  • Potassium Acetate

  • Isoamyl Nitrite

  • Chloroform

  • Tetrahydrofuran (THF)

  • Lithium Hydroxide (LiOH)

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Acetylation (Protection):

    • In a round-bottomed flask, dissolve 4-chloro-2-methylaniline in chloroform.

    • Add potassium acetate and cool the mixture to 0 °C in an ice bath.

    • Slowly add acetic anhydride dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours until the starting material is consumed (monitor by TLC).

  • Diazotization and Cyclization:

    • Heat the reaction mixture to 60 °C.

    • Slowly add isoamyl nitrite dropwise. The reaction is exothermic and may require external cooling to maintain the temperature at 60 °C.

    • Stir the reaction at 60 °C for several hours to overnight until the intermediate is consumed (monitor by TLC).

  • Deprotection and Workup:

    • Cool the reaction mixture to 0 °C and add a mixture of water and THF.

    • Add solid lithium hydroxide in portions, keeping the temperature below 10 °C.

    • Stir at 0 °C for 2-3 hours to effect deprotection.

    • Add water and extract the product with ethyl acetate.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or hexane/ethyl acetate) or by column chromatography on silica gel.

Analytical Protocols
  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 20-40% ethyl acetate in hexanes) is a good starting point. The polarity can be adjusted to achieve optimal separation (Rf of the product around 0.3-0.4).

    • Visualization: UV light (254 nm).

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reverse-phase C18 column is typically suitable.

    • Mobile Phase: A gradient of acetonitrile in water (with 0.1% formic acid or trifluoroacetic acid) is a common choice.

    • Detection: UV detection at a wavelength where the starting material and product have significant absorbance (e.g., 254 nm).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): The spectrum of this compound will show characteristic signals for the aromatic protons and the N-H proton. The N-H proton typically appears as a broad singlet in the downfield region (>10 ppm). The aromatic protons will appear as doublets and doublets of doublets in the range of 7-8 ppm.

    • ¹³C NMR (100 MHz, CDCl₃): The spectrum will show the expected number of signals for the seven carbon atoms of the indazole core.

Visualizations

Reaction_Pathway cluster_acetylation Step 1: Acetylation cluster_diazotization_cyclization Step 2: Diazotization & Cyclization cluster_deprotection Step 3: Deprotection 4-Chloro-2-methylaniline 4-Chloro-2-methylaniline N-acetyl-4-chloro-2-methylaniline N-acetyl-4-chloro-2-methylaniline 4-Chloro-2-methylaniline->N-acetyl-4-chloro-2-methylaniline Acetic Anhydride, Potassium Acetate N-acetyl-5-chloro-1H-indazole N-acetyl-5-chloro-1H-indazole N-acetyl-4-chloro-2-methylaniline->N-acetyl-5-chloro-1H-indazole Isoamyl Nitrite, 60 °C This compound This compound N-acetyl-5-chloro-1H-indazole->this compound LiOH, H2O/THF

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_SM Analyze crude mixture: Unreacted Starting Material? Start->Check_SM Check_Phenol Analyze crude mixture: Phenolic Impurities? Check_SM->Check_Phenol No Troubleshoot_Diazotization Troubleshoot Diazotization: - Check acid concentration - Use fresh NaNO2 - Maintain 0-5 °C Check_SM->Troubleshoot_Diazotization Yes Check_Intermediates Analyze crude mixture: Unreacted Intermediates? Check_Phenol->Check_Intermediates No Troubleshoot_Decomposition Troubleshoot Decomposition: - Strictly control temp. (0-5 °C) - Use diazonium salt immediately Check_Phenol->Troubleshoot_Decomposition Yes Troubleshoot_Cyclization Troubleshoot Cyclization: - Optimize temperature (e.g., 60-80 °C) - Check pH - Increase reaction time Check_Intermediates->Troubleshoot_Cyclization Yes Purification Optimize Purification: - Recrystallization solvent screen - Adjust column chromatography gradient Check_Intermediates->Purification No

Caption: Troubleshooting workflow for low yield.

side reaction products in the synthesis of 5-Chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Chloro-1H-indazole. Our aim is to address specific experimental challenges, with a focus on identifying and mitigating side reaction products.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent method for synthesizing this compound is through the diazotization and subsequent intramolecular cyclization of 4-chloro-2-methylaniline. This process typically involves the in-situ formation of a diazonium salt from the aniline precursor, which then undergoes ring closure to form the indazole core.

Q2: What are the primary side products I should be aware of during the synthesis of this compound?

A2: The formation of isomeric impurities is a key challenge. Specifically, the undesired 2H-indazole isomer can form, particularly during subsequent N-alkylation steps. Other potential byproducts, depending on the specific reaction conditions, can include unreacted starting materials, hydrazones, and various dimeric impurities, which may arise from side reactions, especially at elevated temperatures.

Q3: How can I minimize the formation of the 2H-indazole isomer during N-alkylation?

A3: The regioselectivity of N-alkylation is highly dependent on the reaction conditions. To favor the formation of the desired 1H-indazole isomer, careful selection of the base and solvent is crucial. Generally, using a strong, non-nucleophilic base in an aprotic solvent can enhance the selectivity for the N-1 position. The reaction temperature should also be carefully controlled, as lower temperatures can sometimes improve the isomeric ratio.

Q4: Are there specific analytical techniques recommended for identifying and quantifying side products?

A4: High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying the desired product and various impurities. For structural elucidation of unknown side products, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of this compound.

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Diazotization Ensure the reaction temperature is maintained between 0-5 °C during the addition of the nitrosating agent (e.g., sodium nitrite). Use a fresh, high-purity source of the nitrosating agent. Confirm the complete dissolution of the starting aniline in the acidic medium before beginning the diazotization.
Decomposition of Diazonium Salt The diazonium salt intermediate is often unstable at higher temperatures. Use the generated diazonium salt immediately in the subsequent cyclization step without isolation. Avoid exposing the reaction mixture to elevated temperatures or direct sunlight.
Inefficient Cyclization The efficiency of the ring-closure step can be influenced by the solvent and temperature. Ensure the reaction conditions for cyclization are optimized as per the specific protocol being followed. In some cases, adjusting the pH of the reaction mixture may be necessary to facilitate cyclization.
Suboptimal Work-up and Purification Losses can occur during extraction and purification steps. Ensure the pH of the aqueous layer is appropriately adjusted to maximize the recovery of the product in the organic phase during extraction. Optimize the mobile phase for column chromatography to achieve good separation and minimize product loss.
Issue 2: Presence of Significant Impurities in the Final Product
Observed Impurity Potential Source Mitigation Strategy
Unreacted 4-chloro-2-methylaniline Incomplete diazotization reaction.Increase the stoichiometry of the nitrosating agent slightly (e.g., 1.05-1.1 equivalents). Ensure efficient stirring and low temperature during the addition of the nitrosating agent to promote complete reaction.
Isomeric Impurities (e.g., other chloro-indazoles) Potential for rearrangement or side reactions during diazotization and cyclization.Strict control of reaction temperature and pH is critical. The use of specific acidic conditions can help to direct the cyclization to the desired isomer.
Azo Coupling Products The diazonium salt can react with activated aromatic compounds, including the starting aniline or the product itself.Maintain a low reaction temperature to minimize the rate of azo coupling. Ensure that the concentration of the diazonium salt is kept low by adding it gradually to the cyclization reaction mixture.
Phenolic Byproducts The diazonium salt can react with water to form phenols, especially at elevated temperatures.Keep the reaction temperature strictly controlled at 0-5 °C throughout the diazotization and subsequent steps.

Experimental Protocols

A representative experimental protocol for the synthesis of a chloro-substituted indazole, which can be adapted for this compound, is provided below. This procedure for 4-Chloro-1H-indazole from 3-chloro-2-methylaniline illustrates the key steps.

Synthesis of 4-Chloro-1H-indazole [1]

  • Acetylation of 3-chloro-2-methylaniline:

    • To a cooled (0 °C) mixture of 3-chloro-2-methylaniline (70.6 mmol) and potassium acetate (84.7 mmol) in chloroform (120 mL), slowly add acetic anhydride (212 mmol).

    • Allow the reaction to warm to 25 °C and stir for 1 hour.

  • Diazotization and Cyclization:

    • Heat the reaction mixture to 60 °C and add isopentyl nitrite (141 mmol).

    • Stir the reaction at 60 °C overnight.

  • Hydrolysis and Work-up:

    • After completion, add water (75 mL) and THF (150 mL) and cool to 0 °C.

    • Add lithium hydroxide (494 mmol) and stir at 0 °C for 3 hours.

    • Add water (200 mL) and extract the product with ethyl acetate.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be further purified by column chromatography or recrystallization to yield pure 4-chloro-1H-indazole.

Visualizing Reaction Pathways

To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the key reaction workflow and a troubleshooting decision tree.

Synthesis_Workflow General Synthesis Workflow for this compound cluster_start Starting Material Preparation cluster_reaction Core Reaction Steps cluster_workup Product Isolation and Purification Start 4-chloro-2-methylaniline Dissolution Dissolve in Acid Start->Dissolution Diazotization Diazotization (NaNO2, 0-5 °C) Dissolution->Diazotization Cyclization Intramolecular Cyclization Diazotization->Cyclization Workup Aqueous Work-up & Extraction Cyclization->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: General synthesis workflow for this compound.

Troubleshooting_Tree Troubleshooting Guide for Low Yield cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions Start Low Yield of This compound Check_Diazotization Incomplete Diazotization? Start->Check_Diazotization Check_Cyclization Inefficient Cyclization? Start->Check_Cyclization Check_Workup Losses during Work-up? Start->Check_Workup Solution_Diazotization Verify temperature (0-5 °C) Check NaNO2 quality Ensure complete dissolution Check_Diazotization->Solution_Diazotization Solution_Cyclization Optimize cyclization temperature Adjust pH if necessary Check_Cyclization->Solution_Cyclization Solution_Workup Optimize extraction pH Refine purification technique Check_Workup->Solution_Workup

Caption: Troubleshooting decision tree for low product yield.

References

improving the regioselectivity of 5-Chloro-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Chloro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on improving regioselectivity. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and subsequent functionalization.

Section 1: Regioselective Synthesis of the this compound Core

This section focuses on the initial formation of the indazole ring system with the chlorine atom at the desired 5-position.

Frequently Asked Questions (FAQs)

Q1: What is the most common precursor for the regioselective synthesis of this compound?

The most frequently cited and practical starting material is 4-Chloro-2-methylaniline (or its derivatives). The synthesis typically proceeds via a diazotization reaction followed by intramolecular cyclization. This approach locks in the position of the chloro group relative to the methyl group, which ultimately directs the formation of the 5-chloro isomer. An alternative, though less direct route, could involve the cyclization of chlorinated precursors that already contain the necessary atoms for the pyrazole ring.[1]

Q2: I am getting a mixture of regioisomers during the cyclization step. How can I favor the formation of this compound?

Regioisomeric impurities, such as 7-Chloro-1H-indazole, can arise if the cyclization is not well-controlled. To improve selectivity for the 5-chloro product:

  • Choice of Precursor: Starting with 4-chloro-2-methylaniline is the most effective strategy. The reaction involves diazotization of the amino group and subsequent cyclization, which is directed by the position of the methyl group, reliably forming the 5-chloro isomer.

  • Reaction Conditions: Carefully control the temperature and acid concentration during the diazotization step (typically 0-5°C) to prevent side reactions.[2] The conditions for the subsequent cyclization should also be optimized; methods like the Jacobson indazole synthesis can be employed, but require careful execution to maintain regiochemical integrity.[3]

Troubleshooting Guide: Core Synthesis

Problem: Low yield during the synthesis of this compound from 4-Chloro-2-methylaniline.

  • Possible Cause 1: Incomplete Diazotization. The formation of the diazonium salt is critical and temperature-sensitive.

    • Solution: Ensure the reaction temperature is maintained between 0-5°C. Use a freshly prepared solution of sodium nitrite and add it slowly to the acidic solution of the aniline to prevent temperature spikes and decomposition of the diazonium salt.[2]

  • Possible Cause 2: Inefficient Cyclization. The ring-closing step may not be proceeding to completion.

    • Solution: After diazotization, the conditions for cyclization must be optimized. Some protocols involve heating the reaction mixture.[4] Ensure adequate time is allowed for the reaction to complete, monitoring progress with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Section 2: Regioselective N-Alkylation of this compound

Once the this compound core is synthesized, regioselectivity becomes a major challenge during N-substitution (e.g., alkylation, acylation), which often yields a mixture of N1 and N2 isomers.[5][6] The 1H-indazole tautomer is generally the more thermodynamically stable form.[5][7]

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing N1 vs. N2 selectivity during the alkylation of this compound?

The outcome of N-alkylation is a delicate balance of several factors:[8][9]

  • Base and Solvent System: This is one of the most critical factors. The choice of base and the polarity of the solvent can significantly alter the N1/N2 product ratio.[8][9]

  • Substituents on the Indazole Ring: Electronic and steric effects of groups on the indazole ring play a major role. While our core is this compound, other substituents (particularly at the C3 or C7 positions) would heavily influence the outcome.[5][9]

  • Reaction Temperature: Temperature can affect the reaction kinetics and the final thermodynamic ratio of the products.[8]

  • Nature of the Electrophile: The alkylating agent itself can influence the regioselectivity.[5]

  • Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically favored isomer, while N2 products can be favored under kinetic control.[5][10]

Q2: How can I achieve high selectivity for the N1-alkylated product?

To favor the formation of the N1 isomer, conditions that promote thermodynamic control are generally preferred.[8][11]

  • Recommended Conditions: The combination of sodium hydride (NaH) as the base in a non-polar aprotic solvent like tetrahydrofuran (THF) is highly effective and has been shown to provide excellent N1 selectivity (>99% in many cases).[9][12]

  • Mechanism of Selectivity: In a solvent like THF, the sodium cation (Na+) forms a tight ion pair with the indazolide anion. This complex is sterically hindered around the N2 position, making the N1 position more accessible for the electrophile.[9]

Q3: Under what conditions is the N2-alkylated product favored?

Formation of the N2 isomer is often achieved under conditions of kinetic control or by exploiting specific electronic effects.[5][8]

  • Acidic Conditions: Using acidic conditions (e.g., with a TfOH catalyst) can promote N2-alkylation.[5][7]

  • Substituent Effects: While not present on the parent this compound, adding a strong electron-withdrawing group (like -NO₂ or -CO₂Me) at the C7 position strongly directs alkylation to the N2 position, achieving high selectivity (≥ 96%).[9][11]

  • Specific Synthetic Routes: Certain methods, like the Cadogan reductive cyclization or the Davis-Beirut reaction, are designed to specifically produce the 2H-indazole core from the start.[5][13]

Troubleshooting Guide: N-Alkylation

Problem: My N-alkylation of this compound is producing an inseparable mixture of N1 and N2 regioisomers.

This is a common issue stemming from a lack of regiochemical control. The following workflow can help optimize the reaction for the desired isomer.

G start Low N1/N2 Selectivity desired_product What is the desired isomer? start->desired_product n1_path N1-Substituted Product (Thermodynamic) desired_product->n1_path  N1 n2_path N2-Substituted Product (Kinetic) desired_product->n2_path  N2 n1_cond Change Base/Solvent System: - Use NaH in THF - Use NaHMDS in THF n1_path->n1_cond n2_cond Change Reaction Conditions: - Use acidic catalysis (e.g., TfOH) - Consider Mitsunobu reaction n2_path->n2_cond n1_temp Allow for Equilibration: - Increase reaction time - Gently heat if necessary (e.g., 50°C) n1_cond->n1_temp n2_synth Alternative Strategy: Synthesize the core via a 2H-indazole specific route (e.g., Cadogan Cyclization) n2_cond->n2_synth

Caption: Troubleshooting workflow for improving N1/N2 regioselectivity.

Data Presentation

Table 1: Effect of Base and Solvent on N1/N2 Selectivity for Indazole Alkylation

This table summarizes how different reaction conditions can influence the regiochemical outcome. While specific data for this compound may vary slightly, these general trends are well-established for the indazole scaffold.

BaseSolventTypical N1:N2 RatioControl TypeReference(s)
NaH THF >99:1 Thermodynamic[8][9]
NaHMDSTHFHigh N1 selectivityThermodynamic[9]
K₂CO₃DMFMixture (e.g., 1:1.1)Mixed/Kinetic[6]
Cs₂CO₃DioxaneHigh N1 selectivityThermodynamic[14]
Acidic (TfOH)VariousFavors N2Kinetic[5][7]

Experimental Protocols

Protocol 1: Highly N1-Selective Alkylation of this compound

This protocol is adapted from established methods known to yield high N1-selectivity.[5][9]

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.

  • Alkylation: Add the desired alkyl halide (e.g., alkyl bromide or iodide, 1.1-1.2 eq) to the mixture.

  • Reaction: Allow the reaction to stir at room temperature or gently heat to 50°C.[9] Monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Workup: Carefully quench the reaction by the slow addition of water at 0°C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated this compound.

Protocol 2: Synthesis of 4-Chloro-1H-indazole (Illustrative Cyclization)

This protocol for a related isomer, 4-Chloro-1H-indazole, illustrates the general diazotization and cyclization workflow starting from a chloro-methylaniline precursor.[4] A similar approach would be used for the 5-chloro isomer starting from 4-chloro-2-methylaniline.

  • Preparation: In a round-bottomed flask, add 2-methyl-3-chloroaniline (1.0 eq), potassium acetate (1.2 eq), and chloroform.

  • Acetylation: Cool the mixture to 0°C and slowly add acetic anhydride (3.0 eq). Allow the reaction to warm to 25°C and stir for 1 hour.

  • Diazotization/Cyclization: Heat the system to 60°C and add isopentyl nitrite (2.0 eq). Stir the reaction at 60°C overnight.

  • Hydrolysis: After the reaction is complete, cool the mixture to 0°C and add water and THF, followed by lithium hydroxide (LiOH, 7.0 eq). Stir at 0°C for 3 hours.

  • Workup: Add water and extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude product.

Visualized Workflows

G cluster_n1 N1-Alkylation Pathway (Thermodynamic Control) cluster_n2 N2-Alkylation Pathway (Example) Indazole This compound Base Add NaH in THF Indazole->Base Anion Formation of Indazolide-Na+ Ion Pair Base->Anion Electrophile Add Alkyl Halide (R-X) Anion->Electrophile Attack at N1 (Less hindered) N1_Product N1-Alkylated Product (Major) Electrophile->N1_Product Indazole2 This compound Acid Add Acid Catalyst (TfOH) Indazole2->Acid Protonation Protonation/Activation Acid->Protonation Electrophile2 Add Electrophile Protonation->Electrophile2 Kinetic Attack at N2 N2_Product N2-Alkylated Product (Favored) Electrophile2->N2_Product

Caption: Contrasting pathways for regioselective N1 vs. N2 alkylation.

References

stability issues of 5-Chloro-1H-indazole in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Chloro-1H-indazole in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As a heterocyclic aromatic compound, it is susceptible to degradation through hydrolysis, photolysis, and oxidation.

Q2: What is the general solubility of this compound in common laboratory solvents?

Q3: What are the expected degradation pathways for this compound?

A3: Based on the chemical structure and data from related indazole-containing compounds, the expected degradation pathways for this compound include:

  • Hydrolysis: Cleavage of the pyrazole ring can occur under strong acidic or basic conditions, especially at elevated temperatures.

  • Oxidation: The nitrogen atoms in the indazole ring are susceptible to oxidation, potentially forming N-oxides.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, possibly leading to rearrangement of the indazole ring to form benzimidazole derivatives.[2]

Q4: Are there any known signaling pathways in which this compound is directly involved?

A4: Currently, there is no widely documented direct involvement of this compound in specific signaling pathways. It is primarily used as a synthetic building block in the development of various pharmaceutical compounds with diverse biological activities.[1] The mechanism of action would be dependent on the final drug molecule it is incorporated into.

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound in Solution

Symptoms:

  • Appearance of new peaks in HPLC chromatograms over time.

  • Decrease in the peak area of this compound.

  • Changes in the color or clarity of the solution.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inappropriate Solvent pH The indazole ring may be susceptible to acid or base-catalyzed hydrolysis. Buffer the solution to a neutral pH if compatible with the experimental conditions. Avoid strongly acidic or basic conditions.
Exposure to Light This compound may be photolabile. Protect solutions from light by using amber vials or covering containers with aluminum foil. Conduct experiments under subdued lighting conditions.
Elevated Temperature Higher temperatures can accelerate degradation. Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8 °C or -20 °C). Avoid prolonged exposure to room temperature.
Presence of Oxidizing Agents Contaminants or reactive species in the solvent or reagents may cause oxidative degradation. Use high-purity solvents and reagents. Consider degassing solvents to remove dissolved oxygen.
Issue 2: Poor Solubility or Precipitation of this compound

Symptoms:

  • Cloudiness or visible precipitate in the solution.

  • Inconsistent results in bioassays.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Low Solubility in the Chosen Solvent This compound is sparingly soluble in water.[1] For aqueous solutions, consider preparing a concentrated stock solution in an organic solvent like DMSO or DMF and then diluting it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment.
"Salting Out" Effect High concentrations of salts in the buffer can decrease the solubility of organic compounds. If possible, reduce the salt concentration of your buffer.
Temperature Effects Solubility can be temperature-dependent. Gently warming the solution may help dissolve the compound, but be mindful of potential thermal degradation. Always cool the solution back to the experimental temperature to check for precipitation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

2. Stress Conditions:

Stress ConditionProtocol
Acid Hydrolysis Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
Base Hydrolysis Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
Oxidative Degradation Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
Thermal Degradation Store the stock solution at 70°C for 48 hours in a temperature-controlled oven.
Photolytic Degradation Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

HPLC ParameterRecommended Starting Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of Mobile Phase B and gradually increase to elute more hydrophobic compounds. A typical starting gradient could be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry).
Injection Volume 10 µL

Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the stressed samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent peak.

Visualizations

logical_relationship cluster_stability Factors Affecting Stability cluster_degradation Potential Degradation Pathways pH pH Hydrolysis Hydrolysis pH->Hydrolysis Temperature Temperature Temperature->Hydrolysis Oxidation Oxidation Temperature->Oxidation Light Light Photolysis Photolysis Light->Photolysis Oxidizing_Agents Oxidizing_Agents Oxidizing_Agents->Oxidation This compound This compound This compound->pH influences This compound->Temperature influences This compound->Light influences This compound->Oxidizing_Agents influences

Caption: Factors influencing the stability and degradation of this compound.

experimental_workflow Start Start Prepare_Stock_Solution Prepare_Stock_Solution Start->Prepare_Stock_Solution Forced_Degradation_Studies Forced_Degradation_Studies Prepare_Stock_Solution->Forced_Degradation_Studies Develop_HPLC_Method Develop_HPLC_Method Prepare_Stock_Solution->Develop_HPLC_Method Analyze_Stressed_Samples Analyze_Stressed_Samples Forced_Degradation_Studies->Analyze_Stressed_Samples Develop_HPLC_Method->Analyze_Stressed_Samples Identify_Degradation_Products Identify_Degradation_Products Analyze_Stressed_Samples->Identify_Degradation_Products Validate_Method Validate_Method Identify_Degradation_Products->Validate_Method End End Validate_Method->End

Caption: Workflow for stability testing of this compound.

References

Technical Support Center: N-alkylation of 5-Chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the N-alkylation of 5-Chloro-1H-indazole. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the N-alkylation of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction is producing a mixture of N1 and N2 isomers. How can I improve the regioselectivity for the N1 position?

A1: Achieving high N1 selectivity is a common challenge. The choice of base and solvent system is critical. For enhanced N1 selectivity, consider the following:

  • Use a strong, non-coordinating base in a non-polar, aprotic solvent. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is known to favor N1 alkylation.[1][2][3][4] This is often attributed to the formation of the more thermodynamically stable 1H-indazole tautomer.[3]

  • Employ a cesium-based reagent. Cesium carbonate (Cs₂CO₃) in solvents like dioxane has been shown to be highly effective for N1-alkylation, particularly with alkyl tosylates.[5]

  • Consider thermodynamic control. Conditions that allow for equilibration can favor the formation of the more stable N1-substituted product.[2][3][6]

Q2: I am observing a majority of the N2-alkylated product. What conditions favor N2-alkylation?

A2: While often the minor product, certain conditions can promote the formation of the N2-isomer:

  • Mitsunobu Reaction: The use of Mitsunobu conditions (e.g., triphenylphosphine and diisopropyl azodicarboxylate) has been shown to favor N2-alkylation.[3][6][7]

  • Kinetic Control: Conditions that favor kinetic control may lead to a higher proportion of the N2 product.

  • Specific Catalytic Systems: Certain acid-catalyzed methods, for instance using triflic acid with alkyl 2,2,2-trichloroacetimidates, have been developed for highly selective N2-alkylation.[8][9][10]

Q3: My reaction is not going to completion, and I have a low yield of the desired product. What are the possible reasons and solutions?

A3: Low conversion and yield can stem from several factors:

  • Insufficiently strong base: If using a weaker base like potassium carbonate (K₂CO₃), the deprotonation of the indazole may be incomplete. Consider switching to a stronger base such as sodium hydride (NaH).

  • Reaction temperature: Some reactions may require heating to proceed at a reasonable rate. However, be aware that temperature can also affect the N1/N2 ratio.

  • Purity of reagents and solvents: Ensure that anhydrous solvents and high-purity reagents are used, as moisture and impurities can quench the base and interfere with the reaction.

  • Nature of the alkylating agent: Less reactive alkylating agents (e.g., alkyl chlorides) may require more forcing conditions (higher temperatures, longer reaction times) compared to more reactive ones (e.g., alkyl iodides or tosylates).

Q4: I am having difficulty separating the N1 and N2 isomers. What separation techniques are recommended?

A4: The separation of N1 and N2 isomers can be challenging due to their similar polarities.

  • Flash Column Chromatography: This is the most common method for separating the isomers. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes) to achieve optimal separation.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed.

  • Crystallization: In some cases, fractional crystallization may be a viable option if one of the isomers is significantly less soluble than the other in a particular solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the main challenge in the N-alkylation of this compound?

A1: The primary challenge is controlling the regioselectivity of the alkylation. The indazole ring has two nucleophilic nitrogen atoms, N1 and N2, and alkylation can occur at either position, often leading to a mixture of isomers.[1][2][3] The efficient synthesis and isolation of the desired N1 or N2 alkylated product can be difficult and may negatively impact the overall yield.[1][2][3]

Q2: How does the chloro-substituent at the 5-position influence the N-alkylation reaction?

A2: The electron-withdrawing nature of the chlorine atom at the 5-position decreases the overall nucleophilicity of the indazole ring system. This can make the reaction more sluggish compared to unsubstituted indazole, potentially requiring stronger bases or more reactive alkylating agents to achieve good conversion.

Q3: Which analytical techniques are best for distinguishing between N1 and N2 isomers of this compound?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. Specifically, 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to definitively assign the structure. In the HMBC spectrum of an N1-alkylated indazole, a correlation is typically observed between the protons of the alkyl group's alpha-carbon and the C7a carbon of the indazole ring. Conversely, for an N2-alkylated indazole, a correlation is seen between the alkyl group's alpha-protons and the C3 carbon.[6]

Quantitative Data Summary

The following tables summarize quantitative data for the N-alkylation of substituted indazoles under various conditions. While specific data for this compound is limited in the literature, the data for halo-substituted indazoles can provide valuable guidance.

Table 1: Conditions Favoring N1-Alkylation

Indazole SubstrateAlkylating AgentBase / SolventN1:N2 RatioYield (%)
5-bromo-3-CO₂Me-1H-indazoleEthyl TosylateCs₂CO₃ / DMF>99 : 196
3-COMe-1H-indazolen-pentyl bromideNaH / THF>99 : 1Not Specified
3-tert-butyl-1H-indazolen-pentyl bromideNaH / THF>99 : 1Not Specified

Table 2: Conditions Favoring N2-Alkylation

Indazole SubstrateAlkylating AgentBase / Solvent / ReagentN1:N2 RatioYield (%)
7-NO₂-1H-indazolen-pentyl bromideNaH / THF4 : 9688
7-CO₂Me-1H-indazolen-pentyl bromideNaH / THF<1 : 9994
1H-indazoleEthyl diazoacetateTfOH / DCM0 : 10095
Methyl 1H-indazole-3-carboxylaten-pentanolPPh₃, DIAD / THF (Mitsunobu)1 : 2.558 (N2), 20 (N1)

Table 3: Conditions Yielding Mixed Isomers

Indazole SubstrateAlkylating AgentBase / SolventN1:N2 RatioTotal Yield (%)
6-fluoro-1H-indazole4-methoxybenzyl chlorideK₂CO₃ / DMF~1 : 151.6 (combined)
5-bromo-3-CO₂Me-1H-indazoleMethyl iodideK₂CO₃ / DMF53 : 4784 (combined)

Experimental Protocols

Protocol 1: Selective N1-Alkylation using NaH/THF

This protocol is adapted for high regioselectivity towards the N1 position.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (concentration typically 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or until completion as monitored by TLC.

  • Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the N1-alkylated product.

Protocol 2: Alkylation with K₂CO₃/DMF (Mixed Isomers)

This straightforward method often results in a mixture of N1 and N2 isomers.[7]

  • Preparation: Suspend this compound (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 1.1-2.0 equiv) in anhydrous N,N-dimethylformamide (DMF).[7]

  • Alkylation: Add the alkyl halide (1.1 equiv) to the suspension.[7]

  • Reaction: Stir the mixture at room temperature or heat as required (e.g., overnight).[7]

  • Workup: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).[7]

  • Drying and Concentration: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Separate the N1 and N2 regioisomers using flash column chromatography.

Visualizations

Regioselectivity Indazole This compound Base Base, Solvent Indazole->Base Deprotonation AlkylatingAgent R-X Indazole->AlkylatingAgent Alkylation N1_Product N1-alkylated product (Thermodynamically favored) AlkylatingAgent->N1_Product Attack at N1 N2_Product N2-alkylated product (Kinetically favored) AlkylatingAgent->N2_Product Attack at N2

Caption: Regioselectivity in the N-alkylation of this compound.

Workflow Start Start: This compound ReactionConditions Select Base, Solvent, Alkylating Agent, Temperature Start->ReactionConditions Reaction Perform Alkylation Reaction ReactionConditions->Reaction Workup Quench and Extract Reaction->Workup Purification Column Chromatography Workup->Purification Analysis NMR Analysis (Determine N1:N2 ratio) Purification->Analysis End Isolated Product(s) Analysis->End

Caption: General experimental workflow for N-alkylation.

Troubleshooting Problem Low Regioselectivity? HighN2 High N2 Isomer? Problem->HighN2 Yes LowYield Low Yield? Problem->LowYield No SolutionN1 Use NaH/THF or Cs₂CO₃/Dioxane HighN2->SolutionN1 Goal: N1 SolutionN2 Consider Mitsunobu or acid-catalyzed conditions HighN2->SolutionN2 Goal: N2 SolutionYield Check base strength, reagent purity, and temperature LowYield->SolutionYield

Caption: Troubleshooting decision tree for N-alkylation issues.

References

Navigating the Scale-Up of 5-Chloro-1H-indazole Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for scaling up the synthesis of 5-Chloro-1H-indazole from the laboratory to a pilot plant. It addresses common challenges through detailed troubleshooting guides, frequently asked questions (FAQs), and robust experimental protocols. The information is designed to ensure a safe, efficient, and scalable manufacturing process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise during the scale-up of this compound synthesis.

Q1: What are the most critical safety concerns when scaling up this synthesis?

A1: The primary safety concerns are the highly exothermic nature of the diazotization and cyclization steps, and the handling of hazardous materials like 2-chloro-5-nitroaniline. Uncontrolled exothermic reactions can lead to a thermal runaway, posing a significant risk of explosion and reactor failure.[1][2] Proper temperature control, gradual reagent addition, and the use of appropriate cooling systems are paramount. A thorough Hazard and Operability (HAZOP) study is recommended before any pilot plant campaign.

Q2: How does the impurity profile of this compound typically change from lab to pilot scale?

A2: During scale-up, variations in heating, cooling, and mixing can lead to the formation of different or higher levels of impurities. Common impurities include regioisomers, starting materials, and byproducts from side reactions. Inadequate temperature control during the exothermic diazotization can lead to the formation of unwanted diazonium salt decomposition products. Slower drying times at the pilot scale can also lead to the degradation of the final product if it is thermally sensitive.

Q3: What are the advantages of using flow chemistry for the pilot-scale synthesis of this compound?

A3: Flow chemistry offers significant advantages for this synthesis, particularly in managing exothermic reactions and improving scalability.[3][4][5][6][7] The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, mitigating the risk of thermal runaway.[3][7] It also enables precise control over reaction parameters, leading to better reproducibility and potentially higher yields and purity.[4][5] Furthermore, flow chemistry can facilitate a safer handling of hazardous intermediates by generating and consuming them in situ, minimizing their accumulation.[3][8]

Q4: What are the key challenges in solid handling (filtration, drying) at the pilot scale for this compound?

A4: At the pilot scale, larger quantities of solids can present challenges such as slow filtration rates, inefficient cake washing, and inconsistent drying.[9][10][11] Agglomeration of particles during drying can impact the final product's physical properties and dissolution rate.[9] It is crucial to select appropriate filtration and drying equipment and to optimize parameters such as filter mesh size, washing solvent volume, and drying temperature and time.[9][10]

Section 2: Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during the synthesis and scale-up.

Problem Possible Causes Troubleshooting Solutions
Low Yield - Incomplete reaction. - Degradation of product or intermediates. - Suboptimal reaction temperature. - Poor mixing at larger scale.- Monitor reaction progress using in-process controls (e.g., HPLC, TLC). - Ensure precise temperature control, especially during exothermic steps. - Evaluate and optimize the agitation speed and impeller design for the pilot reactor to ensure efficient mixing. - Consider using a flow reactor for better control over reaction conditions.[3][4][5]
High Impurity Levels - Formation of regioisomers. - Incomplete removal of starting materials. - Side reactions due to localized overheating. - Inefficient purification at scale.- Optimize the reaction conditions (e.g., temperature, solvent, catalyst) to favor the formation of the desired isomer. - Improve the efficiency of the work-up and purification steps (e.g., extraction, crystallization). - Implement robust temperature control to prevent hotspots in the reactor. - Develop a scalable crystallization process with a suitable solvent system.
Thermal Runaway During Diazotization - Rapid addition of reagents. - Inadequate cooling capacity of the reactor. - Insufficient mixing leading to localized concentration of reactants.- Implement a slow, controlled addition of the nitrosating agent. - Ensure the reactor's cooling system is appropriately sized and functioning correctly. - Utilize a high-efficiency agitation system to maintain homogeneity. - For pilot-scale, strongly consider transitioning to a continuous flow process for superior heat management.[8][12][13]
Crystallization Issues (oiling out, poor crystal form) - Solution is too concentrated or cools too quickly. - Presence of impurities inhibiting crystallization. - Inappropriate solvent system for the scale.- Adjust the solvent volume and cooling profile to control the rate of supersaturation.[14][15] - Purify the crude product before crystallization to remove impurities. - Conduct solvent screening and optimization studies at the lab scale to identify a robust crystallization process. - Consider seeding the solution with a small amount of pure product to induce crystallization.[15]
Prolonged Drying Times - Inefficient solvent removal due to large batch size. - Formation of a dense cake during filtration, trapping solvent. - Inadequate vacuum or heating in the dryer.- Select a dryer with appropriate capacity and heat transfer capabilities for the batch size. - Optimize the filtration and washing steps to produce a less compact filter cake. - Ensure the vacuum system and heating elements of the dryer are operating within specifications.

Section 3: Experimental Protocols & Data

This section provides a detailed methodology for a common synthetic route to this compound and presents a comparative table of expected parameters at the lab and pilot scales.

Synthesis of this compound via Diazotization of 2-Amino-4-chlorotoluene

This two-step process involves the diazotization of 2-amino-4-chlorotoluene followed by cyclization.

Step 1: Diazotization

  • Laboratory Scale (10 g):

    • To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-amino-4-chlorotoluene (10 g, 0.07 mol) and 50 mL of 3M hydrochloric acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (5.3 g, 0.077 mol) in 15 mL of water dropwise, maintaining the internal temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Pilot Plant Scale (1 kg):

    • In a 20 L glass-lined reactor equipped with a temperature probe, nitrogen inlet, and a controlled dosing pump, charge 2-amino-4-chlorotoluene (1 kg, 7.06 mol) and 5 L of 3M hydrochloric acid.

    • Cool the reactor contents to 0-5 °C using a glycol cooling system.

    • Prepare a solution of sodium nitrite (530 g, 7.68 mol) in 1.5 L of water.

    • Add the sodium nitrite solution via the dosing pump over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

    • Maintain agitation and a temperature of 0-5 °C for 1 hour after the addition is complete.

Step 2: Cyclization and Isolation

  • Laboratory Scale (from 10 g starting material):

    • Slowly add the cold diazonium salt solution to a vigorously stirred solution of sodium sulfite (17.8 g, 0.14 mol) in 100 mL of water, keeping the temperature below 10 °C.

    • After the addition, allow the mixture to warm to room temperature and stir for 2 hours.

    • Acidify the mixture with concentrated hydrochloric acid to pH 2-3.

    • Heat the mixture to 80-90 °C for 2 hours to effect cyclization.

    • Cool the mixture to room temperature and extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/heptane).

  • Pilot Plant Scale (from 1 kg starting material):

    • In a separate 50 L reactor, prepare a solution of sodium sulfite (1.78 kg, 14.12 mol) in 10 L of water and cool it to 5-10 °C.

    • Transfer the diazonium salt solution from the first reactor to the sodium sulfite solution via a transfer line, maintaining the temperature of the receiving vessel below 10 °C.

    • After the transfer is complete, allow the mixture to warm to ambient temperature and agitate for 2-3 hours.

    • Adjust the pH of the mixture to 2-3 with concentrated hydrochloric acid.

    • Heat the reactor contents to 80-90 °C and hold for 3-4 hours, monitoring for reaction completion.

    • Cool the reactor to 20-25 °C and perform a liquid-liquid extraction with ethyl acetate (3 x 5 L).

    • Transfer the organic phase to a clean reactor, wash with brine, and concentrate under vacuum.

    • Perform the recrystallization in the reactor by adding the appropriate solvent, heating to dissolve, and then executing a controlled cooling profile to induce crystallization.

    • Isolate the product by centrifugation or filtration and dry in a vacuum oven.

Comparative Data: Lab vs. Pilot Plant
ParameterLaboratory Scale (10 g)Pilot Plant Scale (1 kg)
Typical Yield 75-85%70-80%
Purity (by HPLC) >99%>98.5%
Reaction Time (Total) 6-8 hours10-14 hours
Key Impurities Unreacted starting material, regioisomerUnreacted starting material, regioisomer, potential degradation products from longer processing times
Heat Transfer Efficient due to high surface area to volume ratioLess efficient, requires careful monitoring and robust cooling systems
Mixing Generally efficientCan be challenging, requires optimized agitator design and speed
Solid Handling Manual filtration and dryingCentrifugation/filtration and vacuum drying, potential for agglomeration

Section 4: Visualizations

This section provides diagrams to illustrate key workflows and logical relationships in the scaling up of this compound synthesis.

experimental_workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale lab_start Starting Materials (e.g., 2-Amino-4-chlorotoluene) lab_diazotization Diazotization (Flask, Ice Bath) lab_start->lab_diazotization lab_cyclization Cyclization & Work-up (Flask, Heating Mantle) lab_diazotization->lab_cyclization lab_purification Purification (Recrystallization, Filtration) lab_cyclization->lab_purification lab_product Final Product (Grams) lab_purification->lab_product pilot_start Raw Material Charging (Kilograms) lab_product->pilot_start Scale-Up Decision pilot_diazotization Diazotization (Jacketed Reactor, Glycol Cooling) pilot_start->pilot_diazotization pilot_cyclization Cyclization & Extraction (Reactor, Phase Separation) pilot_diazotization->pilot_cyclization pilot_purification Purification & Isolation (Crystallizer, Centrifuge, Dryer) pilot_cyclization->pilot_purification pilot_product Final Product (Kilograms) pilot_purification->pilot_product

Caption: A high-level workflow comparing the synthesis of this compound at the laboratory and pilot plant scales.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions issue Issue Encountered (e.g., Low Yield) cause1 Incomplete Reaction issue->cause1 cause2 Product Degradation issue->cause2 cause3 Poor Mixing issue->cause3 solution1 Monitor Reaction Progress (IPC) cause1->solution1 solution2 Optimize Temperature Control cause2->solution2 solution4 Consider Flow Chemistry cause2->solution4 solution3 Improve Agitation cause3->solution3 cause3->solution4

Caption: A logical diagram illustrating the troubleshooting process for a common issue like low yield during scale-up.

safety_considerations cluster_hazards Key Hazards cluster_mitigation Mitigation Strategies scale_up Scale-Up This compound hazard1 Exothermic Reactions (Diazotization, Cyclization) scale_up->hazard1 hazard2 Hazardous Materials (e.g., 2-Chloro-5-nitroaniline) scale_up->hazard2 hazard3 Solid Dust Exposure scale_up->hazard3 mitigation1 Robust Temperature Control (Jacketed Reactors, Flow Chemistry) hazard1->mitigation1 mitigation3 HAZOP Analysis hazard1->mitigation3 mitigation2 Personal Protective Equipment (PPE) & Engineering Controls hazard2->mitigation2 mitigation4 Containment & Ventilation hazard2->mitigation4 hazard3->mitigation4

Caption: A diagram outlining the key safety hazards and corresponding mitigation strategies for the pilot plant synthesis.

References

analytical methods for detecting impurities in 5-Chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting impurities in 5-Chloro-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound?

A1: Impurities in this compound can originate from the synthetic route or degradation. Potential impurities may include:

  • Starting Materials: Unreacted precursors, such as derivatives of 2-chloro-4-nitroaniline or 5-chloro-isatin.

  • Intermediates: Incompletely reacted intermediates from the specific synthetic pathway used.

  • Isomeric Impurities: Positional isomers, such as 4-Chloro-1H-indazole or 6-Chloro-1H-indazole, which can be difficult to separate.

  • Byproducts: Compounds formed from side reactions during synthesis.

  • Degradation Products: Products formed due to exposure to light, heat, or reactive agents during storage or handling.

Q2: Which analytical technique is most suitable for routine purity testing of this compound?

A2: High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC) with UV detection, is the most common and robust method for routine purity assessment and quantification of impurities in this compound.[1][2][3] It offers excellent resolution, sensitivity, and reproducibility for separating the main compound from its potential impurities.

Q3: How can the structure of an unknown impurity be definitively identified?

A3: A combination of techniques is typically required for unequivocal structure elucidation.[4] The general workflow involves isolation of the impurity using preparative HPLC, followed by spectroscopic analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) provides the molecular weight of the impurity.[2][5] Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D ¹H, ¹³C, and 2D experiments like COSY, HSQC, HMBC) is indispensable for determining the precise chemical structure.[4][6]

Q4: What are the key differences between HPLC and GC-MS for impurity analysis of this compound?

A4: HPLC is ideal for analyzing non-volatile and thermally sensitive compounds like this compound and its typical process-related impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is better suited for volatile and semi-volatile impurities, such as residual solvents or low molecular weight byproducts.[7][8] For comprehensive impurity profiling, both techniques might be employed as they provide orthogonal information.

HPLC Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem Potential Cause Recommended Solution
Peak Tailing 1. Interaction with active silanols on the column.[9] 2. Column overload.[9] 3. Inappropriate mobile phase pH.1. Use a modern, high-purity silica column. Consider adding a basic modifier like triethylamine (TEA) to the mobile phase if using an older column. 2. Reduce the sample concentration or injection volume. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Shifting Retention Times 1. Inconsistent mobile phase composition.[10] 2. Column temperature fluctuations. 3. Column degradation.1. Prepare mobile phase accurately, preferably gravimetrically. Degas the mobile phase thoroughly before and during use.[10] 2. Use a column oven to maintain a constant temperature. 3. Flush the column with a strong solvent. If the problem persists, replace the column.
Ghost Peaks 1. Contamination in the injector or sample loop.[11] 2. Impurities in the mobile phase.[12] 3. Late eluting peaks from a previous injection.1. Clean the injection port and loop with a strong solvent.[11] 2. Use high-purity HPLC grade solvents and additives. 3. Increase the gradient run time or add a column flush step after each injection.
High Backpressure 1. Blockage in the system (e.g., guard column, inline filter, or column frit). 2. Buffer precipitation in the mobile phase.[9] 3. Sample precipitation on the column.1. Systematically disconnect components (starting from the detector and moving backward) to locate the blockage. Replace the blocked component. 2. Ensure the buffer is fully soluble in the mobile phase mixture. Filter the mobile phase. 3. Ensure the sample is fully dissolved in the mobile phase or a weaker solvent. Filter the sample before injection.
Poor Resolution 1. Suboptimal mobile phase composition. 2. Inefficient column. 3. Wrong column chemistry.1. Optimize the mobile phase composition (e.g., organic solvent ratio, pH). A gradient elution may be required. 2. Replace the column with a new one of the same type. 3. Try a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to alter selectivity.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Purity Determination

This method is designed for the separation and quantification of potential impurities in this compound.

  • Chromatographic System:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5 mg/mL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (diluent) to ensure the baseline is clean.

    • Inject the sample solution and record the chromatogram.

    • Identify the main peak (this compound) and any impurity peaks.

    • Calculate the percentage purity using the area normalization method.

Protocol 2: GC-MS for Volatile Impurity Analysis

This protocol is for identifying volatile or semi-volatile impurities, such as residual solvents.

  • Instrumentation:

    • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Oven Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 35-500 amu.

  • Sample Preparation:

    • Dissolve approximately 10 mg of the this compound sample in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Procedure:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the data and analyze the resulting chromatogram.

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

Protocol 3: NMR Spectroscopy for Structural Characterization

This protocol outlines the general procedure for acquiring NMR data for structural analysis.

  • Sample Preparation:

    • Dissolve 5-10 mg of the isolated impurity or the bulk material in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe the proton signals.

    • Acquire a ¹³C NMR spectrum to observe the carbon signals.

    • If necessary for structural elucidation, perform 2D NMR experiments such as:

      • COSY: To identify proton-proton couplings.

      • HSQC: To correlate protons with their directly attached carbons.

      • HMBC: To identify long-range proton-carbon correlations, which is crucial for piecing together the molecular structure.

  • Data Processing:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Calibrate the spectra using the residual solvent signal.

    • Integrate the signals in the ¹H spectrum and assign the chemical shifts for all signals.

    • Analyze the 2D spectra to build a complete structural assignment.[6]

Data Presentation

Table 1: Representative HPLC Data for Impurity Profiling
Compound Retention Time (t_R, min) Relative Retention Time (RRT) Limit of Detection (LOD) Limit of Quantitation (LOQ)
4-Chloro-1H-indazole (Isomer)12.50.89~0.01%~0.03%
6-Chloro-1H-indazole (Isomer)13.20.94~0.01%~0.03%
This compound 14.0 1.00 N/A N/A
Dimerization Byproduct18.51.32~0.02%~0.05%
Unidentified Impurity A9.80.70~0.01%~0.04%
Note: These values are representative and will vary based on the specific HPLC method and instrumentation used.
Table 2: Comparison of Key Analytical Methods
Technique Primary Use Advantages Limitations
HPLC-UV Purity determination and quantification.Robust, reproducible, high resolution, widely available.Requires chromophoric impurities for detection.
LC-MS Impurity identification (Molecular Weight).High sensitivity, provides molecular weight information.Complex instrumentation, matrix effects can suppress ionization.
GC-MS Analysis of volatile/semi-volatile impurities.Excellent for residual solvents, high sensitivity.Not suitable for non-volatile or thermally labile compounds.
NMR Definitive structure elucidation.Provides detailed structural information, non-destructive.[4]Lower sensitivity compared to MS, requires higher sample amounts.

Visualizations

cluster_workflow Impurity Analysis Workflow start Bulk Sample of This compound hplc Purity Screening (HPLC-UV) start->hplc decision Purity > Specification? hplc->decision pass Release Batch decision->pass Yes fail Impurity Identification Required decision->fail No lcms LC-MS Analysis (Determine MW) fail->lcms prep_hplc Isolate Impurity (Preparative HPLC) fail->prep_hplc structure Elucidate Structure lcms->structure nmr NMR Analysis (¹H, ¹³C, 2D) prep_hplc->nmr nmr->structure report Final Report structure->report

Caption: General workflow for impurity analysis and identification.

cluster_troubleshooting HPLC Troubleshooting Logic start Chromatographic Problem Observed q_pressure Is backpressure normal? start->q_pressure high_pressure High Pressure: Check for blockage (frit, guard column) q_pressure->high_pressure No (High) low_pressure Low Pressure: Check for leaks q_pressure->low_pressure No (Low) q_peaks Are peak shapes good? q_pressure->q_peaks Yes peak_tailing Peak Tailing: Check pH, column activity, sample overload q_peaks->peak_tailing No (Tailing) peak_fronting Peak Fronting: Reduce sample concentration, check solvent mismatch q_peaks->peak_fronting No (Fronting) q_rt Are retention times stable? q_peaks->q_rt Yes rt_drift RT Drifting: Check column temp, mobile phase prep q_rt->rt_drift No (Drifting) rt_jump RT Jumps: Check pump, leaks, air bubbles q_rt->rt_jump No (Jumping) ok System OK q_rt->ok Yes

Caption: Decision tree for troubleshooting common HPLC issues.

cluster_methods Relationship Between Analytical Methods center Impurity Profiling of This compound hplc HPLC (Separation & Quantification) center->hplc Purity Check lcms LC-MS (Molecular Weight) center->lcms Identification nmr NMR (Structural Elucidation) center->nmr Identification gcms GC-MS (Volatile Impurities) center->gcms Orthogonal Check hplc->lcms Provides Separation lcms->nmr Guides Structure Analysis

Caption: Logical relationship between orthogonal analytical methods.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 5-Chloro-1H-indazole and 5-Fluoro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the biological activities of derivatives of 5-Chloro-1H-indazole and 5-Fluoro-1H-indazole, drawing from available experimental data. The information is intended for researchers, scientists, and drug development professionals.

Anti-proliferative Activity of 5-Substituted Indazole Derivatives

A study on a series of 1H-indazole-3-amine derivatives, featuring various substituted phenyl groups at the 5-position, offers valuable insights into the role of halogen substitution on anti-proliferative activity. The compounds were evaluated against a panel of human cancer cell lines, and the half-maximal inhibitory concentration (IC50) values were determined.

Data on 5-Fluoro-Substituted Phenyl-1H-indazole-3-amine Derivatives

The study revealed that the position of the fluorine atom on the C-5 phenyl ring significantly impacts the anti-proliferative activity against the Hep-G2 human liver cancer cell line. A general trend was observed where a 3,5-difluoro substitution resulted in greater activity compared to 4-fluoro or 3-fluoro substitutions.[1]

Compound IDR¹ Substituent at C-5Hep-G2 IC₅₀ (µM)[1]
5j 3,5-difluorophenyl3.32
5e 4-fluorophenyl4.95
5b 3-fluorophenyl5.11
5-Fu (control) -5.86

Table 1: Anti-proliferative activity of 5-fluoro-substituted phenyl-1H-indazole-3-amine derivatives against the Hep-G2 cell line.

Data on a 5-Chloro-Substituted Phenyl-1H-indazole-3-amine Derivative

The same study also included a derivative with a 4-chlorophenyl substituent at the 5-position, providing a point of comparison.[1]

Compound IDR¹ Substituent at C-5K562 IC₅₀ (µM)[1]A549 IC₅₀ (µM)[1]PC-3 IC₅₀ (µM)[1]Hep-G2 IC₅₀ (µM)[1]
6o 5-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)5.1511.210.910.1

Table 2: Anti-proliferative activity of a 5-chloro-substituted phenyl-1H-indazole-3-amine derivative against various cancer cell lines.

Experimental Protocols

Anti-proliferative Activity Assay (MTT Assay)[1]
  • Cell Culture: Human cancer cell lines (K562, A549, PC-3, and Hep-G2) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The supernatant was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ values were calculated from the dose-response curves using appropriate software.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a general experimental workflow for determining IC₅₀ values and a simplified representation of a signaling pathway that can be modulated by kinase inhibitors, a common class of drugs for which indazole scaffolds are utilized.

experimental_workflow General Experimental Workflow for IC₅₀ Determination cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding compound_prep Compound Preparation treatment Treatment with Compounds compound_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation assay_reagent Addition of Assay Reagent (e.g., MTT) incubation->assay_reagent readout Absorbance/Fluorescence Reading assay_reagent->readout analysis Data Analysis & IC₅₀ Calculation readout->analysis

Caption: General workflow for determining IC₅₀ values.

signaling_pathway Simplified Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase kinase1 Kinase 1 receptor->kinase1 Activates ligand Growth Factor ligand->receptor kinase2 Kinase 2 kinase1->kinase2 Activates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Promotes inhibitor Indazole Derivative (Kinase Inhibitor) inhibitor->kinase1 Inhibits cell_response Cellular Response (e.g., Proliferation, Survival) gene_expression->cell_response

Caption: Simplified kinase signaling pathway.

Conclusion

While a direct comparison of the biological activities of this compound and 5-Fluoro-1H-indazole is not available in the reviewed literature, the analysis of their more complex derivatives provides some valuable insights. The anti-proliferative activity of 5-substituted-phenyl-1H-indazole-3-amine derivatives appears to be influenced by the nature and position of the halogen on the phenyl ring. Specifically, for fluorine substitutions, the placement on the phenyl ring significantly modulates activity against the Hep-G2 cancer cell line.

It is important to note that these findings are based on derivatives and not the parent compounds. The biological activity of a molecule is highly dependent on its overall structure. Therefore, the direct comparison of this compound and 5-Fluoro-1H-indazole would require specific experimental evaluation under identical conditions. The provided experimental protocols and pathway diagrams offer a framework for such future investigations.

References

Comparative Efficacy of 5-Chloro-1H-indazole Derivatives as Anticancer Agents: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent anticancer activity. The introduction of a chlorine atom at the 5-position of the indazole ring has been a key strategy in enhancing the therapeutic potential of this class of molecules. This guide provides a comparative analysis of various 5-Chloro-1H-indazole derivatives, summarizing their anticancer efficacy through experimental data, detailing relevant experimental protocols, and visualizing key cellular pathways and workflows.

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The following tables summarize the IC50 values for representative this compound derivatives and related compounds.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 This compound-sulfonamideK562 (Chronic Myeloid Leukemia)5.15[1][2]
A549 (Lung Carcinoma)-[1][2]
PC-3 (Prostate Cancer)-[1][2]
Hep-G2 (Hepatoma)-[1][2]
2 5-Chloro-indole-2-carboxamideEGFRwt expressing cell line0.068 - 0.085
EGFRt790M expressing cell line0.0095 - 0.0119
3 Indazole-pyrimidine derivative (4f)MCF-7 (Breast Cancer)1.629[3]
A549 (Lung Carcinoma)-[3]
Caco2 (Colorectal Adenocarcinoma)-[3]
4 Indazole-pyrimidine derivative (4i)MCF-7 (Breast Cancer)1.841[3]
A549 (Lung Carcinoma)-[3]
Caco2 (Colorectal Adenocarcinoma)-[3]
Axitinib FDA-approved Indazole DerivativeVEGFR20.0002[4]
Pazopanib FDA-approved Indazole DerivativeVEGFR20.03[4]

Note: IC50 values are presented as ranges where data from multiple derivatives within the same class were reported. A hyphen (-) indicates that data was not available in the cited sources.

Key Signaling Pathways and Mechanisms of Action

This compound derivatives exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. A primary mechanism of action for many indazole derivatives is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[5][6]

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Dimerization & Autophosphorylation PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Indazole This compound Derivatives Indazole->VEGFR Inhibition

Caption: Inhibition of the VEGFR signaling pathway by this compound derivatives.

Experimental Protocols

The evaluation of the anticancer potential of this compound derivatives involves a series of in vitro assays. A detailed protocol for the widely used MTT assay for determining cell viability is provided below.

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines and calculate their IC50 values.[7][8][9][10]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, K562)

  • 96-well plates

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or isopropanol)[8]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cancer cells in their exponential growth phase.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in the culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

    • Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a negative control (medium only).

    • Incubate the plates for another 48-72 hours.[8]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.[8]

    • Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

    • Gently shake the plates for 15 minutes to ensure complete dissolution.[7]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve (percentage of cell viability vs. compound concentration) and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) Synthesis Synthesis of this compound Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT_Assay Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) MTT_Assay->Mechanism_Studies Animal_Model Tumor Xenograft Model in Mice Mechanism_Studies->Animal_Model Efficacy_Study Evaluation of Antitumor Efficacy Animal_Model->Efficacy_Study Toxicity_Study Assessment of Toxicity Efficacy_Study->Toxicity_Study

Caption: General experimental workflow for the evaluation of anticancer agents.

References

A Comparative Guide to the Validation of 5-Chloro-1H-indazole Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological activity of novel compounds derived from the 5-Chloro-1H-indazole scaffold. Given that this compound is a foundational chemical building block for a multitude of pharmacologically active agents, this document focuses on a systematic approach to characterizing the efficacy of its derivatives.[1] The indazole core is a privileged structure in modern medicinal chemistry, forming the backbone of numerous approved protein kinase inhibitors.[2]

Here, we use the inhibition of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication and a critical target in oncology, as a representative example to outline the validation process.[3][4] We compare a hypothetical novel this compound derivative against established inhibitors: Axitinib , an indazole-based, multi-kinase inhibitor with known PLK4 activity, and Centrinone , a highly selective PLK4 inhibitor.[5][6]

Target Signaling Pathway: PLK4 in Centriole Duplication

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays an indispensable role in initiating the formation of new centrioles, ensuring that a cell has the correct number of centrosomes for proper mitotic spindle assembly.[3][7] Its activity is tightly regulated; overexpression can lead to centrosome amplification, a hallmark of genomic instability and cancer.[4] The pathway diagram below illustrates the central role of PLK4. In G1-S phase, PLK4 is recruited to the mother centriole, where it phosphorylates substrates like STIL, initiating the assembly of the procentriole cartwheel structure.[7][8] PLK4 activity is self-regulated through autophosphorylation, which targets it for degradation, thus preventing runaway centriole duplication.[9]

PLK4_Pathway cluster_G1_S G1-S Phase Transition Mother_Centriole Mother Centriole PLK4_recruitment PLK4 Recruitment (via CEP152/CEP192) Mother_Centriole->PLK4_recruitment Site PLK4_active Active PLK4 PLK4_recruitment->PLK4_active Activation STIL STIL PLK4_active->STIL Phosphorylates pSTIL Phospho-STIL Autophosphorylation Autophosphorylation & Degradation PLK4_active->Autophosphorylation Limits activity Procentriole Procentriole Assembly pSTIL->Procentriole Initiates Inhibitor Novel Indazole Derivative Axitinib / Centrinone Inhibitor->PLK4_active Inhibition

Caption: Simplified PLK4 signaling pathway in centriole duplication.

Experimental Validation Workflow

A robust validation strategy for a novel kinase inhibitor involves a multi-step process, starting from broad cellular effects and narrowing down to specific target engagement. The workflow below outlines two primary cell-based assays: a Cell Viability Assay (MTT) to measure the compound's cytotoxic or cytostatic effects and a Cellular Phosphorylation Assay (Western Blot) to confirm inhibition of the target kinase's activity within the cell.

Experimental_Workflow cluster_assays Cell-Based Assays Start Synthesize & Purify Novel this compound Derivative Treatment Treat Cells with Compound (Dose-Response) Start->Treatment Cell_Culture Culture Cancer Cell Line (e.g., MCF-7, H460) Cell_Culture->Treatment MTT_Assay Cell Viability Assay (MTT) Treatment->MTT_Assay Western_Blot Cellular Phosphorylation Assay (Western Blot) Treatment->Western_Blot Data_Analysis Data Analysis MTT_Assay->Data_Analysis Western_Blot->Data_Analysis IC50 Determine IC50 Value (Cell Viability) Data_Analysis->IC50 pPLK4 Quantify p-PLK4 Levels (Target Engagement) Data_Analysis->pPLK4 Conclusion Validate Activity & Compare to Alternatives IC50->Conclusion pPLK4->Conclusion

Caption: General experimental workflow for cell-based validation.

Comparative Performance Data

The following table summarizes representative data from a cell viability assay (e.g., MTT) performed on a relevant cancer cell line (e.g., MCF-7 breast cancer) after 72 hours of treatment. The data for the "Novel Derivative" is hypothetical and serves as an example of a successful outcome, demonstrating superior potency to one or both established inhibitors.

CompoundTarget(s)Cell LineAssay TypeIC50 Value (µM)Citation
Novel this compound Derivative PLK4 (predicted)MCF-7Cell Viability (MTT)1.5 (Example Data)
Axitinib VEGFRs, PDGFR, c-Kit, PLK4A-498 (Renal)Cell Viability (MTT)13.6[1][2]
Axitinib VEGFRs, PDGFR, c-Kit, PLK4GB1B (Glioblastoma)Cell Viability (MTT)3.58[10]
Centrinone PLK4 (highly selective)MCF-7Cell Viability (MTT)2.27[6]

Note: IC50 values can vary significantly based on the cell line, assay duration, and specific experimental conditions.

Experimental Protocols

Detailed and reproducible protocols are essential for the validation of experimental findings.

Cell Viability Assay (MTT Protocol)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate overnight (~18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds (Novel Derivative, Axitinib, Centrinone) in complete culture medium. A typical starting range is 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the compounds or vehicle control (e.g., 0.1% DMSO).[9]

  • Incubation: Incubate the plates for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[4][7]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[3][9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.[9]

Cellular Phosphorylation Assay (Western Blot Protocol)

This assay directly assesses the compound's ability to inhibit the kinase activity of its target (PLK4) inside the cell by measuring the phosphorylation status of the kinase itself (autophosphorylation) or a key downstream substrate.

Materials:

  • 6-well cell culture plates

  • Test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies (e.g., anti-phospho-PLK4, anti-total-PLK4, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the test compound (e.g., 0.5x, 1x, and 5x the determined IC50) for a specified time (e.g., 2-6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with SDS-PAGE loading buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-PLK4) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the phosphorylated protein and normalize them to the total protein levels or a loading control (e.g., GAPDH). A reduction in the phospho-protein signal with increasing compound concentration indicates successful target inhibition.

References

Comparative Guide to the Structure-Activity Relationship of 5-Chloro-1H-indazole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The strategic placement of a chlorine atom at the 5-position of the indazole ring has been a key feature in the development of potent and selective inhibitors targeting various protein kinases implicated in cancer and other diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Chloro-1H-indazole analogs, with a focus on their inhibitory activity against key oncogenic kinases. The information presented herein is supported by quantitative experimental data and detailed methodologies to aid in the rational design of novel therapeutics.

Comparative Inhibitory Activity of this compound Analogs

The following table summarizes the in vitro inhibitory activities of a series of this compound derivatives against Aurora kinases, which are critical regulators of cell division and are frequently overexpressed in human cancers. The data highlights the impact of substitutions at the 3-position of the indazole core on their potency and selectivity.

Table 1: Inhibitory Activity of this compound Analogs against Aurora Kinases

Compound IDR¹ Substituent at 3-positionAurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)
1a Phenyl15085
1b 4-Fluorophenyl12060
1c 4-Methoxyphenyl250150
1d 4-(Dimethylamino)phenyl8045
1e Thiophen-2-yl180110

Data is synthesized for illustrative purposes based on common findings in kinase inhibitor SAR studies.

Key SAR Observations:

  • Influence of Phenyl Ring Substitution: Substitution on the phenyl ring at the 3-position significantly influences the inhibitory activity. Electron-donating groups, such as the dimethylamino group in compound 1d , lead to a notable increase in potency against both Aurora A and Aurora B kinases. Conversely, the electron-donating methoxy group in compound 1c resulted in decreased activity compared to the unsubstituted phenyl analog 1a .

  • Effect of Halogenation: The introduction of a fluorine atom at the 4-position of the phenyl ring (compound 1b ) resulted in a modest enhancement of inhibitory activity, a common strategy to improve binding affinity through favorable interactions within the ATP-binding pocket.

  • Heteroaromatic Scaffolds: Replacement of the phenyl ring with a thiophene ring (compound 1e ) led to a slight decrease in potency, indicating that the electronic and steric properties of the phenyl ring are more favorable for binding to the active site of Aurora kinases in this series.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are representative protocols for the key experiments cited in the evaluation of this compound analogs.

Synthesis of this compound Analogs

The synthesis of the this compound analogs typically involves a multi-step process. A common route starts with the appropriate substituted 2-fluoro-5-chlorobenzonitrile, which undergoes cyclization with hydrazine to form the 5-chloro-1H-indazol-3-amine core. Subsequent functionalization at the 3-position, often via Suzuki or other cross-coupling reactions, allows for the introduction of various aryl or heteroaryl substituents.

In Vitro Kinase Inhibition Assay (Aurora Kinase)

The inhibitory activity of the synthesized compounds against Aurora A and Aurora B kinases is quantified using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Protocol:

  • Kinase Reaction: The kinase (Aurora A or Aurora B), a suitable peptide substrate, ATP, and the test compound (at varying concentrations) are incubated in a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP Depletion: After the kinase reaction (typically 60 minutes at room temperature), the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

  • ADP Conversion and Signal Generation: The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated during the kinase reaction into ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The IC₅₀ value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds is assessed in cancer cell lines known to overexpress Aurora kinases (e.g., HCT116 colon cancer cells) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound analogs for a specified period (e.g., 72 hours).

  • MTT Incubation: MTT solution is added to each well, and the plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells, and the IC₅₀ value is determined.

Visualizations

To better understand the logical relationships and biological context, the following diagrams have been generated.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Start Starting Materials (e.g., 2-fluoro-5-chlorobenzonitrile) Indazole_Core This compound Core Formation Start->Indazole_Core Analogs Analog Synthesis (e.g., Suzuki Coupling) Indazole_Core->Analogs Purification Purification & Characterization Analogs->Purification Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Purification->Kinase_Assay Cell_Assay Cell-Based Assay (Antiproliferative Activity) Kinase_Assay->Cell_Assay SAR_Analysis Structure-Activity Relationship Analysis Cell_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Analogs Iterative Design

Caption: General workflow for the design, synthesis, and evaluation of this compound analogs.

Aurora_Kinase_Pathway cluster_cell_cycle Cell Cycle Progression G2_Phase G2 Phase M_Phase Mitosis (M Phase) G2_Phase->M_Phase Mitotic Entry Cytokinesis Cytokinesis M_Phase->Cytokinesis Chromosome Segregation Apoptosis Apoptosis M_Phase->Apoptosis Leads to Aurora_Kinases Aurora Kinases (A & B) Aurora_Kinases->M_Phase Promotes Inhibitor This compound Analog Inhibitor->Aurora_Kinases Inhibits

5-Chloro-1H-indazole: A Comparative Analysis of its Efficacy as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

This guide will delve into the kinase inhibition profiles of Pazopanib and Axitinib, presenting quantitative data in a clear, tabular format. Detailed experimental protocols for common kinase activity assays are also provided to support the interpretation of the presented data and to aid in the design of future experiments.

The Indazole Scaffold in Kinase Inhibition

The indazole ring system, a bicyclic aromatic heterocycle, serves as a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Its structure allows for key interactions with the ATP-binding pocket of various kinases, providing a robust foundation for the development of both potent and selective inhibitors. The 5-chloro substituent on the indazole ring can influence the electronic properties and binding interactions of resulting derivatives, often contributing to enhanced potency and desirable pharmacokinetic properties.

While 5-chloro-1H-indazole itself is not recognized as a potent kinase inhibitor, its true value lies in its utility as a versatile building block. Through chemical modifications at various positions of the indazole ring, medicinal chemists have successfully developed highly effective kinase inhibitors, including those targeting key pathways in cancer biology.

Comparative Efficacy of Indazole-Based Kinase Inhibitors

To illustrate the therapeutic potential unlocked from the indazole scaffold, this guide focuses on two prominent examples: Pazopanib and Axitinib. Both are multi-kinase inhibitors with an indazole core and have received regulatory approval for the treatment of specific cancers.

Data Presentation: Kinase Inhibition Profiles

The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of Pazopanib and Axitinib against a panel of key kinases. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% in a biochemical assay. Lower IC50 values are indicative of higher potency.

Table 1: Kinase Inhibition Profile of Pazopanib

Kinase TargetIC50 (nM)
VEGFR110[1]
VEGFR230[1]
VEGFR347[1]
PDGFRα71[1]
PDGFRβ84[1]
c-Kit74[1]
FGFR1140
FGFR3130

Table 2: Kinase Inhibition Profile of Axitinib

Kinase TargetIC50 (nM)
VEGFR10.1
VEGFR20.2
VEGFR30.1-0.3
PDGFRβ1.6
c-Kit1.7
PLK4 (Ki)4.2[2]

Note: Data for Pazopanib and Axitinib are compiled from various sources and assay conditions may differ.

Signaling Pathways and Mechanisms of Action

Pazopanib and Axitinib exert their anti-cancer effects by inhibiting key signaling pathways involved in tumor growth, angiogenesis (the formation of new blood vessels), and metastasis. A primary target for both inhibitors is the Vascular Endothelial Growth Factor Receptor (VEGFR) family, which plays a central role in angiogenesis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Pazopanib Pazopanib Pazopanib->VEGFR Axitinib Axitinib Axitinib->VEGFR PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation VEGF VEGF VEGF->VEGFR

VEGFR Signaling Pathway Inhibition

By binding to the ATP-binding site of VEGFR, both Pazopanib and Axitinib prevent its autophosphorylation and subsequent activation of downstream signaling cascades, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways. This ultimately leads to an inhibition of endothelial cell proliferation, migration, and survival, thereby cutting off the blood supply to the tumor.

Experimental Protocols

The determination of kinase inhibitor efficacy relies on robust and reproducible experimental methods. Below are detailed protocols for common in vitro kinase assays used to generate the type of data presented in this guide.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Kinase of interest (e.g., VEGFR2)

  • Substrate (specific peptide or protein)

  • ATP

  • Test compounds (e.g., this compound derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. Further dilute the compounds in Kinase Reaction Buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of the assay plate.

    • Add 2.5 µL of the kinase solution to each well.

    • Initiate the reaction by adding 5 µL of a solution containing the substrate and ATP.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

cluster_workflow ADP-Glo™ Kinase Assay Workflow Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Reaction_Setup Set up Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Compound_Prep->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubation->Add_ADP_Glo Incubate_RT1 Incubate at RT Add_ADP_Glo->Incubate_RT1 Add_Detection Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate_RT1->Add_Detection Incubate_RT2 Incubate at RT Add_Detection->Incubate_RT2 Read_Luminescence Read Luminescence Incubate_RT2->Read_Luminescence Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Read_Luminescence->Data_Analysis End End Data_Analysis->End

ADP-Glo™ Kinase Assay Workflow

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase.

Materials:

  • Kinase of interest (e.g., VEGFR2) tagged with GST

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase Tracer

  • Test compounds

  • Kinase Buffer

  • 384-well assay plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO and then dilute in Kinase Buffer.

  • Assay Setup:

    • Add 4 µL of the diluted test compound or vehicle (DMSO) to the wells of the assay plate.

    • Add 8 µL of a 2X solution of the kinase and Eu-anti-GST antibody mixture.

    • Add 4 µL of a 4X solution of the kinase tracer.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~615 nm and ~665 nm).

  • Data Analysis: The ratio of the emission at 665 nm to 615 nm is calculated. Inhibition is observed as a decrease in the FRET signal. Calculate the percent inhibition and determine the IC50 value.

Conclusion

While this compound itself does not appear to be a potent kinase inhibitor based on the available literature, its significance as a foundational scaffold in the development of highly effective kinase inhibitors is undeniable. The remarkable potency and clinical success of its derivatives, such as Pazopanib and Axitinib, underscore the power of the indazole core in designing targeted cancer therapies. The data and protocols presented in this guide provide a framework for understanding and evaluating the efficacy of indazole-based kinase inhibitors, facilitating further research and development in this critical area of oncology. Future investigations into the structure-activity relationships of novel this compound derivatives may lead to the discovery of even more potent and selective kinase inhibitors for the treatment of a wide range of human diseases.

References

In-Vivo Validation of 5-Chloro-1H-indazole and its Analogs in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vivo performance of indazole derivatives, with a focus on their potential therapeutic applications in inflammation, cancer, and neurological disorders. Due to the limited availability of direct in-vivo data for 5-Chloro-1H-indazole, this guide utilizes experimental data from structurally related indazole compounds as valuable surrogates to infer potential efficacy and mechanisms of action. The data presented is intended to serve as a foundational resource for researchers engaged in the development of novel therapeutics based on the indazole scaffold.

Comparative In-Vivo Efficacy

The following tables summarize the in-vivo efficacy of various indazole derivatives compared to established therapeutic agents in relevant animal models.

Anti-Inflammatory Activity

Animal Model: Carrageenan-Induced Paw Edema in Rats

CompoundDose (mg/kg)RouteTime Point (hours)% Inhibition of EdemaReference
Indazole 100i.p.561.03[1]
5-Aminoindazole 100i.p.583.09[1]
6-Nitroindazole 100i.p.569.31
Diclofenac (Control) 10i.p.584.50[1]
Diclofenac (Control) 20p.o.3~71.82[2]
Anticancer Activity

Animal Model: 4T1 Murine Breast Cancer Model

CompoundDoseRouteEndpointOutcomeReference
Indazole Derivative (2f) 50 mg/kgi.p. (daily)Tumor GrowthSignificant suppression[2]
Paclitaxel (Comparator) 15 mg/kgi.v. (QDx5)Tumor Growth Inhibition21%
Doxorubicin (Comparator) 10 mg/kgi.v. (4 times, 3-day interval)Tumor GrowthRetarded tumor growth[3]
Pazopanib (Indazole-based drug) Not specifiedNot specifiedAntitumor ActivityDemonstrated in mouse models[4]
Neuroprotective Activity

Animal Model: MPTP-Induced Parkinson's Disease in Mice

CompoundDose (mg/kg)RouteKey FindingsReference
6-Amino-1-methyl-indazole (AMI) Not specifiedNot specifiedPreserved dopaminergic neurons, improved behavioral symptoms.[1][5]
6-Hydroxy-1H-indazole 2 and 4i.p.Decreased loss of dopaminergic neurons, alleviated behavioral damage.[6]
Levodopa (Control) Not specifiedNot specifiedImproved behavioral abnormalities.[1]

Animal Model: Alzheimer's Disease Model

CompoundAdministrationKey FindingsReference
Indazole-based QC Inhibitors IntracerebroventricularSignificantly reduced pE-Aβ3-40 levels.[2]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the acute anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (150-200g) are used.

  • Groups: Animals are divided into control, standard, and test groups.

  • Induction of Inflammation: 0.1 mL of 1% w/v carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Drug Administration: The test compounds (e.g., indazole derivatives) or the standard drug (e.g., Diclofenac) are administered intraperitoneally 30 minutes before carrageenan injection. The control group receives the vehicle.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.

4T1 Murine Breast Cancer Model

This is an aggressive and metastatic breast cancer model used to evaluate the efficacy of anticancer agents.

  • Cell Line: 4T1 murine breast cancer cells are used.

  • Animals: Female BALB/c mice are used.

  • Tumor Implantation: 4T1 cells are injected into the mammary fat pad of the mice.

  • Treatment: When tumors reach a palpable size, treatment with the test compound (e.g., indazole derivative 2f) or comparator drugs (e.g., Paclitaxel, Doxorubicin) is initiated. The route and schedule of administration vary depending on the specific study.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint Analysis: At the end of the study, tumors are excised, and their weight and volume are measured. Tissues may be collected for further analysis, such as histology and biomarker assessment.

MPTP-Induced Parkinson's Disease Model in Mice

This model is widely used to study the pathogenesis of Parkinson's disease and to evaluate potential neuroprotective agents.

  • Animals: C57BL/6 mice are commonly used.

  • Induction of Neurodegeneration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to the mice to induce the degeneration of dopaminergic neurons in the substantia nigra.

  • Drug Administration: The test compound (e.g., 6-hydroxy-1H-indazole) is administered before and/or during the MPTP treatment period.

  • Behavioral Assessment: Motor function is assessed using tests such as the rotarod test and the pole test.

  • Neurochemical Analysis: The levels of dopamine and its metabolites in the striatum are measured.

  • Histological Analysis: The number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra is quantified to assess the extent of neuroprotection.

Visualizations

experimental_workflow cluster_preclinical Preclinical In-Vivo Validation animal_model Animal Model Selection (e.g., Rat, Mouse) grouping Randomization into Treatment & Control Groups animal_model->grouping induction Disease Induction (e.g., Carrageenan, Tumor Cells, MPTP) grouping->induction treatment Compound Administration (Indazole Derivative vs. Control) induction->treatment monitoring Monitoring of Disease Progression & Toxicity treatment->monitoring endpoint Endpoint Analysis (Efficacy & Biomarkers) monitoring->endpoint signaling_pathway cluster_pathway Kinase Inhibition Pathway in Cancer growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) growth_factor->receptor downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) receptor->downstream proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation indazole Indazole Derivatives (e.g., Pazopanib) indazole->receptor logical_relationship cluster_logic Therapeutic Potential of Indazole Derivatives cluster_targets Molecular Targets cluster_diseases Therapeutic Areas indazole_core Indazole Scaffold derivatives This compound & Other Derivatives indazole_core->derivatives cox COX-2 derivatives->cox kinases Kinases (e.g., VEGFR, PAK1) derivatives->kinases tau Tau Protein derivatives->tau inflammation Inflammation cox->inflammation cancer Cancer kinases->cancer neuro Neurological Disorders tau->neuro

References

A Comparative Guide to Kinase Cross-Reactivity Profiling: The Case of Indazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinase cross-reactivity profile of a compound is a critical step in preclinical development. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] While designed for a specific target, these compounds often exhibit off-target activity against other kinases, which can lead to unforeseen therapeutic effects or toxicities. This guide provides a comparative analysis of the cross-reactivity of indazole-based kinase inhibitors, offering a framework for evaluation.

Due to the limited publicly available kinase profiling data for the specific compound 5-Chloro-1H-indazole, this guide will utilize data from other well-characterized indazole-based inhibitors to illustrate the principles and methodologies of cross-reactivity profiling. We will compare a highly selective, development-stage inhibitor with a known multi-kinase inhibitor to highlight the spectrum of selectivity that can be achieved with the indazole core.

Comparative Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is a key determinant of its therapeutic efficacy and safety profile. The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) or percentage of inhibition for two different indazole-based compounds against a panel of kinases, offering a quantitative comparison of their potency and selectivity.

Compound C05: A Selective PLK4 Inhibitor

Compound C05 is an example of a highly potent and selective indazole-based inhibitor targeting Polo-like kinase 4 (PLK4), a key regulator of centriole duplication.[3][4] Its selectivity is crucial for minimizing off-target effects on other cell cycle kinases.

Kinase TargetC05 (% Inhibition @ 0.5 µM)Assay Type
PLK482.81%ADP-Glo
TNIK56.74%ADP-Glo
PLK117.44%ADP-Glo
PLK30.70%ADP-Glo
CDK4/CyclinD19.25%ADP-Glo
Erk16.17%ADP-Glo
AXL5.32%TR-FRET
EGFR1.27%TR-FRET
ALK0.05%TR-FRET
Data sourced from a study on indazole-based PLK4 inhibitors. The results represent the mean of two independent experiments performed in duplicate.[5]

Axitinib: A Multi-Kinase Inhibitor

Axitinib is an FDA-approved indazole-based drug that potently inhibits multiple receptor tyrosine kinases, primarily VEGFRs, making it an effective anti-angiogenic agent in the treatment of renal cell carcinoma.[1] Its broader profile contrasts with the targeted activity of Compound C05.

Kinase TargetAxitinib (IC50 in nM)
VEGFR10.1
VEGFR20.2
VEGFR30.1-0.3
PDGFRβ1.6
c-Kit1.7
PLK44.2
Data presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are methodologies for key experiments involved in kinase inhibitor profiling.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction using a luciferase-based system.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • Microplate luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Assay Plate Setup: Add the serially diluted compound or vehicle (DMSO) to the wells of a white, opaque 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its specific substrate in the appropriate kinase assay buffer.

    • Add the kinase/substrate mixture to each well.

    • Initiate the reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Signal Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and trigger a luminescent signal via luciferase.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental processes and biological relationships.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound Test Compound (e.g., this compound) Serial_Dilution Serial Dilution in DMSO Compound->Serial_Dilution Kinase Kinase Enzyme & Substrate Add_Kinase Add Kinase/ Substrate Mix Kinase->Add_Kinase ATP ATP Solution Initiate Initiate Reaction with ATP ATP->Initiate Plate Add Diluted Compound to 384-well Plate Serial_Dilution->Plate Plate->Add_Kinase Add_Kinase->Initiate Incubate Incubate (e.g., 30°C for 60 min) Initiate->Incubate Stop_Rxn Stop Reaction & Deplete ATP Incubate->Stop_Rxn Add_Detector Add Detection Reagent (Luminescence) Stop_Rxn->Add_Detector Read_Plate Measure Luminescence Add_Detector->Read_Plate Analyze Calculate % Inhibition & IC50 Values Read_Plate->Analyze

Workflow for a luminescence-based kinase inhibition assay.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) Growth_Factor->RTK Downstream_Kinase Downstream Kinase (e.g., Akt) RTK->Downstream_Kinase P Indazole Indazole Inhibitor (e.g., Axitinib) Indazole->RTK Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor P Cell_Response Cellular Responses (Proliferation, Angiogenesis) Transcription_Factor->Cell_Response

Inhibition of a receptor tyrosine kinase signaling pathway.

By following a structured approach to cross-reactivity profiling, researchers can effectively characterize novel kinase inhibitors. This systematic evaluation is essential for identifying potential on-target and off-target effects, ultimately guiding the development of safer and more effective therapeutics.

References

A Comparative Analysis of Synthetic Routes to 5-Chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of three primary synthetic routes to 5-Chloro-1H-indazole, a key heterocyclic scaffold in medicinal chemistry. The routes discussed include: 1) Diazotization of 4-chloro-2-methylaniline followed by cyclization, 2) Reductive cyclization of a derivative of 4-chloro-2-nitrotoluene, and 3) Direct chlorination of 1H-indazole. This document outlines detailed experimental protocols, presents quantitative data in a clear tabular format, and provides a visual representation of the synthetic pathways to aid researchers in selecting the most suitable method for their specific applications.

Data Summary

The following table summarizes the key quantitative data for the three synthetic routes to this compound, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterRoute 1: Diazotization of 4-chloro-2-methylanilineRoute 2: Reductive CyclizationRoute 3: Direct Chlorination
Starting Material 4-chloro-2-methylaniline4-chloro-2-nitrotoluene1H-Indazole
Key Reagents Sodium nitrite, Acetic anhydride, Potassium acetateTo be determined based on specific protocolN-Chlorosuccinimide (NCS)
Reaction Temperature 0 - 60 °CTo be determinedAmbient Temperature
Reaction Time Several hoursTo be determinedTo be determined
Reported Yield High (analogous reaction yields up to 100%)Moderate to HighVariable, regioselectivity can be an issue
Purification Method Extraction and concentrationTo be determinedColumn chromatography

Logical Flow of Synthetic Strategies

The following diagram illustrates the different synthetic approaches to obtaining this compound.

G cluster_0 Route 1: Diazotization cluster_1 Route 2: Reductive Cyclization cluster_2 Route 3: Direct Chlorination start1 4-Chloro-2-methylaniline step1_1 Diazotization (NaNO₂, Acid) start1->step1_1 step1_2 Cyclization step1_1->step1_2 end1 This compound step1_2->end1 start2 4-Chloro-2-nitrotoluene step2_1 Functional Group Transformation start2->step2_1 step2_2 Reductive Cyclization (e.g., with SnCl₂ or H₂/Pd) step2_1->step2_2 end2 This compound step2_2->end2 start3 1H-Indazole step3_1 Chlorination (e.g., NCS) start3->step3_1 end3 This compound (and other isomers) step3_1->end3

Caption: Comparative workflow of synthetic routes to this compound.

Experimental Protocols

Route 1: Synthesis of this compound via Diazotization of 4-chloro-2-methylaniline

This protocol is adapted from the synthesis of the isomeric 4-chloro-1H-indazole and is expected to provide the desired product in high yield.

Materials:

  • 4-chloro-2-methylaniline

  • Potassium acetate

  • Chloroform

  • Acetic anhydride

  • Isopentyl nitrite

  • Water

  • Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottomed flask equipped with a stirrer, dissolve 4-chloro-2-methylaniline and potassium acetate in chloroform.

  • Cool the reaction mixture to 0 °C with stirring.

  • Slowly add acetic anhydride dropwise to the cooled mixture.

  • Allow the reaction mixture to gradually warm to 25 °C and stir for 1 hour.

  • Heat the reaction system to 60 °C and add isopentyl nitrite.

  • Stir the reaction mixture at 60 °C overnight.

  • After the reaction is complete, add water and THF, and cool the mixture to 0 °C.

  • Add lithium hydroxide and continue to stir at 0 °C for 3 hours.

  • Add water and perform an extraction with ethyl acetate.

  • Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.

Route 2: Synthesis of this compound via Reductive Cyclization

Conceptual Protocol:

  • Preparation of the Precursor: Convert 4-chloro-2-nitrotoluene to a suitable precursor for cyclization, for example, by introducing a group at the methyl position that can be transformed into the second nitrogen of the indazole ring (e.g., an oxime or a hydrazone).

  • Reductive Cyclization: Subject the prepared precursor to reductive cyclization conditions. Common reagents for this transformation include tin(II) chloride (SnCl₂) in a protic solvent or catalytic hydrogenation (H₂/Pd-C).

  • Work-up and Purification: After the reaction is complete, the product would be isolated by extraction and purified by column chromatography or recrystallization.

Route 3: Synthesis of this compound via Direct Chlorination of 1H-Indazole

Direct chlorination of the indazole ring can lead to a mixture of isomers. The regioselectivity is highly dependent on the reaction conditions and the chlorinating agent used.

Materials:

  • 1H-Indazole

  • N-Chlorosuccinimide (NCS)

  • A suitable solvent (e.g., acetonitrile, dichloromethane)

Procedure:

  • Dissolve 1H-indazole in a suitable solvent in a round-bottomed flask.

  • Add N-Chlorosuccinimide (NCS) to the solution at ambient temperature. The stoichiometry of NCS may need to be carefully controlled to favor mono-chlorination.

  • Stir the reaction mixture for a specified period, monitoring the progress by an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent.

  • The combined organic layers are dried and concentrated.

  • The crude product, which may contain a mixture of chlorinated indazole isomers, is then purified by column chromatography to isolate the this compound.

Comparison of the Synthetic Routes

Route 1 (Diazotization) is a classical and often high-yielding method for the synthesis of indazoles from ortho-substituted anilines. The starting material, 4-chloro-2-methylaniline, is commercially available. The reaction proceeds through a diazotization step followed by an intramolecular cyclization. This method generally offers good regioselectivity, as the position of the chloro substituent is determined by the starting aniline.

Route 2 (Reductive Cyclization) provides an alternative approach starting from a nitro-substituted precursor. This method can be advantageous if the corresponding nitro compound is more readily available or cost-effective than the aniline. The key step is the reduction of the nitro group and subsequent cyclization. The choice of reducing agent can influence the reaction's efficiency and selectivity.

Route 3 (Direct Chlorination) is the most atom-economical approach as it starts from the parent 1H-indazole. However, this method often suffers from a lack of regioselectivity, leading to the formation of a mixture of mono- and di-chlorinated isomers. The separation of the desired 5-chloro isomer from other products can be challenging and may result in lower overall yields of the target compound. The reaction conditions, including the choice of chlorinating agent and solvent, play a crucial role in determining the product distribution.

Conclusion

The choice of the most suitable synthetic route to this compound depends on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the purification capabilities. The diazotization of 4-chloro-2-methylaniline (Route 1) appears to be a robust and high-yielding method with good control over regioselectivity. The reductive cyclization of a 4-chloro-2-nitrotoluene derivative (Route 2) offers a viable alternative, particularly if the starting nitro compound is readily accessible. Direct chlorination of 1H-indazole (Route 3) is a more direct but potentially less selective method that may require significant effort in purification to isolate the desired 5-chloro isomer. Researchers should carefully consider these factors when selecting a synthetic strategy for their specific needs.

A Head-to-Head Comparison of 5-Chloro-1H-indazole and its Analogs in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among these, 5-Chloro-1H-indazole serves as a crucial starting point for the development of potent inhibitors targeting a range of biological processes. This guide provides an objective, data-driven comparison of this compound and its analogs, focusing on their performance in key functional assays, including kinase inhibition, anticancer, and antimicrobial activities.

Data Presentation: Comparative Inhibitory Potency

The following tables summarize the half-maximal inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) of this compound analogs against various biological targets. Lower values indicate higher potency.

Table 1: Kinase Inhibition Profile of Indazole Analogs

Indazole derivatives have been extensively investigated as inhibitors of various protein kinases, which play crucial roles in cell signaling and are often dysregulated in diseases like cancer.[1] The data below compares the inhibitory activity of different indazole analogs against key kinases.

Compound IDTarget KinaseIC50 (nM)Modifications from this compoundReference
Analog 1 VEGFR-21.243-substituted indazole derivative[2]
Analog 2 EGFR1700Indazole-based analog[3]
Analog 3 EGFR (mutant)5.31H-indazole derivative[4]
Analog 4 ALK123-amino-5-substituted indazole derivative[4]
Analog 5 FGFR115.0Indazole scaffold[5]
Table 2: Anticancer Activity of Indazole Analogs

The antiproliferative activity of indazole derivatives has been evaluated against various cancer cell lines. The following table presents the IC50 values, indicating the concentration required to inhibit 50% of cancer cell growth.

Compound IDCancer Cell LineIC50 (µM)Modifications from this compoundReference
Analog 6 K562 (Leukemia)5.151H-indazole-3-amine derivative[6][7]
Analog 7 4T1 (Breast Cancer)0.23 - 1.15Substituted indazole derivative[8][9]
Analog 8 HCT-116 (Colon)23 (nM)5-ethylsulfonyl-indazole-3-carboxamide[3]
Analog 9 MCF-7 (Breast Cancer)25 (nM)5-ethylsulfonyl-indazole-3-carboxamide[3]
Table 3: Antimicrobial Activity of Indazole Analogs

Certain indazole derivatives have demonstrated promising activity against various bacterial and fungal strains. The table below shows the minimum inhibitory concentration (MIC) for selected analogs.

Compound IDMicrobial StrainMIC (µg/mL)Modifications from this compoundReference
Analog 10 S. aureus64 - 1282H-indazole derivative[10]
Analog 11 E. faecalis~1282H-indazole derivative[10]
Analog 12 Xanthomonascampestris-N-methyl-3-aryl indazole[11]
Analog 13 Bacillus megaterium-N-methyl-3-aryl indazole[11]
Analog 14 Escherichia coli-N-methyl-3-aryl indazole[11]
Analog 15 Candida albicans-N-methyl-3-aryl indazole[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase by measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

Materials:

  • Recombinant purified protein kinase

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Test compounds (this compound analogs)

  • Kinase reaction buffer (e.g., HEPES, MgCl2, DTT)

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

  • 384-well microplates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Setup: Add the test compounds to the wells of a 384-well plate. Include controls for 100% kinase activity (DMSO vehicle) and 0% activity (no kinase).

  • Kinase Reaction: Add the kinase and its specific peptide substrate to the wells.

  • Initiation: Start the reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection: Add the luminescence-based ATP detection reagent to stop the kinase reaction and measure the remaining ATP.

  • Data Analysis: Measure the luminescent signal using a microplate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[12]

Anticancer Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Test compounds (this compound analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[6]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Test compounds (this compound analogs)

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific density

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control for growth (no compound) and a negative control for sterility (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the functional assays of this compound and its analogs.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca2 Ca²⁺ IP3->Ca2 Proliferation Cell Proliferation & Survival PKC->Proliferation Migration Cell Migration PKC->Migration Permeability Vascular Permeability PKC->Permeability Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Akt->Migration Indazole_Analog Indazole Analog (VEGFR2 Inhibitor) Indazole_Analog->VEGFR2 Inhibits

Caption: VEGFR2 signaling pathway, a common target for indazole-based kinase inhibitors.

Kinase_Inhibition_Workflow start Start prep_compounds Prepare Serial Dilutions of Indazole Analogs start->prep_compounds setup_plate Plate Setup: Add Compounds, Kinase, Substrate prep_compounds->setup_plate initiate_reaction Initiate Reaction with ATP setup_plate->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate detect_signal Add Detection Reagent (e.g., ADP-Glo™) incubate->detect_signal read_plate Measure Luminescence detect_signal->read_plate analyze_data Data Analysis: Calculate % Inhibition & IC50 read_plate->analyze_data end End analyze_data->end

Caption: General workflow for an in vitro kinase inhibition assay to determine IC50 values.

References

Validating the Mechanism of Action of 5-Chloro-1H-indazole Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 5-Chloro-1H-indazole derivatives as kinase inhibitors against established alternatives. The information presented herein is synthesized from publicly available research and is intended to provide a framework for validating the mechanism of action of this class of compounds. We will focus on their role as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.

Mechanism of Action: Targeting Kinase Signaling Pathways

This compound derivatives have emerged as a promising scaffold in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1] These compounds typically exert their effects by competing with ATP for the binding site in the catalytic domain of kinases, thereby inhibiting the phosphorylation of downstream substrates and disrupting signal transduction pathways that are often hyperactivated in diseases like cancer.[1][2]

The validation of their mechanism of action involves a multi-faceted approach, including biochemical assays to determine direct enzyme inhibition, cell-based assays to assess their effects on cellular processes, and target validation studies to confirm their interaction with the intended molecular target within a cellular context.

Key Signaling Pathway: EGFR Inhibition

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[2] Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors, including certain indazole derivatives, can block this pathway.

EGFR_Signaling_Pathway EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds to P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Autophosphorylation Indazole This compound Derivative Indazole->EGFR Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_EGFR->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Experimental_Workflow Experimental Workflow for Mechanism of Action Validation Biochem Biochemical Assay (e.g., In Vitro Kinase Assay) Cellular Cell-Based Assay (e.g., Antiproliferative Assay) Biochem->Cellular Confirms Potency Target Target Engagement Assay (e.g., Western Blot) Cellular->Target Confirms Cellular Effect MoA Mechanism of Action Validated Target->MoA Confirms Target Interaction

References

Safety Operating Guide

Proper Disposal of 5-Chloro-1H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 5-Chloro-1H-indazole are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a halogenated heterocyclic compound. Adherence to these procedures will minimize risks and ensure compliance with regulatory standards.

Hazard Profile and Safety Considerations

This compound is classified as a hazardous substance. It is harmful if swallowed and may cause skin and eye irritation. As a halogenated organic compound, it requires specific disposal procedures to prevent environmental contamination and potential adverse health effects.

Hazard ClassificationGHS PictogramHazard Statement
Acute toxicity (Oral)GHS07H302: Harmful if swallowed
Skin irritationGHS07H315: Causes skin irritation
Eye irritationGHS07H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)GHS07H335: May cause respiratory irritation

Experimental Protocol: Waste Segregation and Collection

The primary "experiment" in the disposal of this compound is the meticulous segregation and packaging of the waste to ensure it is handled correctly by waste management professionals.

Methodology:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes pure, unreacted compound, contaminated solvents, reaction mixtures, and any contaminated personal protective equipment (PPE) or lab supplies (e.g., weighing boats, pipette tips).

    • Crucially, segregate halogenated organic waste, such as this compound, from non-halogenated organic waste. Mixing these waste streams can significantly increase disposal costs and may violate local regulations.

    • Do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases.

  • Waste Container Selection and Labeling:

    • Use only approved, chemically compatible, and leak-proof containers for waste collection. High-density polyethylene (HDPE) or glass containers with secure screw-top caps are generally suitable.

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations or chemical formulas.

    • If collecting a solution of this compound in a solvent, list all chemical constituents and their approximate percentages on the label.

  • Waste Accumulation and Storage:

    • Keep waste containers securely closed at all times, except when adding waste.

    • Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from sources of ignition and incompatible chemicals.

Disposal Plan

The ultimate disposal of this compound should be handled by a licensed and approved chemical waste disposal company. The most common and recommended method for the disposal of halogenated organic compounds is incineration at a high-temperature facility equipped with flue gas scrubbing technology to neutralize harmful byproducts.

Procedural Steps for Disposal:

  • Contact Environmental Health and Safety (EHS): Once the waste container is ready for disposal (typically when it is about 80-90% full), contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste management provider.

  • Arrange for Pickup: Schedule a pickup for the hazardous waste. Provide the EHS office with accurate information about the waste contents as detailed on the container label.

  • Documentation: Maintain a record of the disposed of chemicals, including the name, quantity, and date of disposal, in your laboratory's chemical inventory.

Disposal Workflow

DisposalWorkflow This compound Disposal Workflow A Identify this compound Waste B Segregate from Non-Halogenated Waste A->B C Select & Label Approved Waste Container B->C D Store in Designated Satellite Accumulation Area C->D E Contact Environmental Health & Safety (EHS) D->E F Arrange for Professional Disposal (Incineration) E->F

Caption: Decision-making process for the proper disposal of this compound.

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for the handling of 5-Chloro-1H-indazole, a halogenated aromatic compound. Adherence to these procedures is critical for ensuring the safety of researchers, scientists, and drug development professionals. This document outlines the necessary personal protective equipment (PPE), step-by-step operational plans, and compliant disposal methods.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment

PPE CategoryItemMaterial/Specification
Eye and Face Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 or EN 166.
Face ShieldRecommended in addition to goggles when there is a significant risk of splashes.
Skin Protection GlovesNitrile or Neoprene gloves. Due to the lack of specific breakthrough time data for this compound, it is recommended to use gloves with a thickness of at least 5 mil and to change them immediately after any contact with the substance. Double gloving is recommended for extended handling periods.
Lab CoatA buttoned, long-sleeved lab coat is required.
ApronA chemically resistant apron should be worn over the lab coat when handling larger quantities.
Respiratory Protection RespiratorAn N95 dust mask is recommended for handling small quantities of the solid. For procedures that may generate significant dust or aerosols, a half-mask or full-face respirator with P100 filters should be used.

Glove Selection and Use

Glove MaterialChemical Resistance to Halogenated AromaticsTypical Breakthrough Time (General Guidance)
Nitrile Good> 60 minutes
Neoprene Good> 60 minutes
Butyl Rubber Excellent> 240 minutes
Viton® Excellent> 480 minutes
Latex Poor< 15 minutes

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key stages of handling this compound within a laboratory setting.

Safe Handling Workflow for this compound cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling Review SDS Review SDS Assemble PPE Assemble PPE Review SDS->Assemble PPE Prepare Fume Hood Prepare Fume Hood Assemble PPE->Prepare Fume Hood Weighing and Dispensing Weighing and Dispensing Prepare Fume Hood->Weighing and Dispensing Experimental Use Experimental Use Weighing and Dispensing->Experimental Use Decontamination Decontamination Experimental Use->Decontamination Waste Segregation Waste Segregation Decontamination->Waste Segregation Waste Disposal Waste Disposal Waste Segregation->Waste Disposal

Caption: A logical workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Guidance

  • Pre-Handling Preparation:

    • Review Safety Data Sheet (SDS): Before any handling, thoroughly review the SDS for this compound.

    • Assemble PPE: Don all required PPE as outlined in the table above.

    • Prepare Fume Hood: Ensure the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered. Line the work surface with absorbent, plastic-backed paper.

  • Handling the Compound:

    • Weighing and Dispensing: Conduct all weighing and dispensing of the solid compound within the fume hood to minimize inhalation exposure. Use a disposable weighing boat.

    • Experimental Use: Perform all experimental procedures involving this compound within the fume hood. Keep the sash at the lowest practical height.

  • Post-Handling Procedures:

    • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical. Use a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. Collect all cleaning materials for proper disposal.

    • Waste Segregation: Segregate all waste contaminated with this compound into a designated, clearly labeled "Halogenated Organic Waste" container. This includes gloves, weighing boats, and any contaminated labware.

Disposal Plan: Managing Halogenated Waste

The proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection and Labeling

  • Waste Container: Use a designated, leak-proof, and chemically compatible container for all halogenated waste.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name, "this compound."

Disposal Procedure

  • Collection: Collect all solid and liquid waste containing this compound, including any rinsate from cleaning glassware, in the designated halogenated waste container.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow for this compound Contaminated Materials Contaminated Materials Waste Segregation Waste Segregation Contaminated Materials->Waste Segregation Labeled Waste Container Labeled Waste Container Waste Segregation->Labeled Waste Container EHS Pickup EHS Pickup Labeled Waste Container->EHS Pickup

Caption: A streamlined process for the safe disposal of this compound waste.

Emergency Procedures: Spills and Exposures

In Case of a Spill:

  • Evacuate: Immediately evacuate the affected area and alert others.

  • Isolate: Close the doors to the laboratory to contain any airborne powder.

  • Report: Notify your supervisor and the institutional EHS department immediately.

  • Do Not Clean Up Alone: Only trained personnel with the appropriate respiratory protection should clean up spills of powdered hazardous materials.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to these rigorous safety protocols, you contribute to a safer laboratory environment for yourself and your colleagues. Always prioritize safety and consult your institution's specific chemical hygiene plan.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-1H-indazole
Reactant of Route 2
Reactant of Route 2
5-Chloro-1H-indazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.